molecular formula C58H73N7O17 B1665494 Anidulafungin CAS No. 166663-25-8

Anidulafungin

Número de catálogo: B1665494
Número CAS: 166663-25-8
Peso molecular: 1140.2 g/mol
Clave InChI: JHVAMHSQVVQIOT-MFAJLEFUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Anidulafungin is a semisynthetic echinocandin anti-fungal drug. It is active against Aspergillus and Candida species and is used for the treatment of invasive candidiasis. It is an azamacrocycle, a heterodetic cyclic peptide, a semisynthetic derivative, an echinocandin and an antibiotic antifungal drug.
This compound or Eraxis is an anti-fungal drug manufactured by Pfizer that gained approval by the Food and Drug Administration (FDA) in February 21, 2006;  it was previously known as LY303366. There is preliminary evidence that it has a similar safety profile to caspofungin.
This compound is an Echinocandin Antifungal.
This compound has been reported in Streptomyces with data available.
This compound is a cyclic lipopeptide echinocandin derivative with antifungal activity. this compound inhibits 1,3 beta-D-glucan synthase, an enzyme involved in fungal cell wall synthesis, resulting in cell lysis and death. This agent is active against Candida species and Aspergillus. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 8 investigational indications.
Echinocandin antifungal agent that is used in the treatment of CANDIDEMIA and CANDIDIASIS.
See also: Micafungin (related);  Caspofungin (related).

Propiedades

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAMHSQVVQIOT-MFAJLEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Practically insoluble, 5.64e-02 g/L
Record name Anidulafungin
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Record name Anidulafungin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

166663-25-8
Record name Anidulafungin [USAN:INN:BAN]
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Record name 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine
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Record name ANIDULAFUNGIN
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Record name Anidulafungin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Anidulafungin's Targeted Assault on the Fungal Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its efficacy stems from a highly specific mechanism of action targeting the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its target, the resulting impact on fungal cell wall integrity, and the experimental methodologies used to elucidate these processes. Quantitative data on its inhibitory activity and effects on cell wall composition are presented, alongside detailed protocols for key experimental assays. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Fungal Cell Wall as a Prime Antifungal Target

The fungal cell wall is a dynamic and complex structure crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[1][2] Its composition, primarily a meshwork of glucans, chitin, and glycoproteins, is distinct from the cellular structures of mammals, making it an ideal target for selective antifungal therapies.[1][2] this compound exploits this difference by specifically inhibiting the synthesis of a key structural polymer, β-(1,3)-D-glucan, leading to catastrophic cell wall failure and fungal cell death.[3][4][5]

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound's primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[6][7][8] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall that provides essential rigidity and integrity.[1][3] By binding to the Fks1p and Fks2p subunits of the glucan synthase complex, this compound effectively halts the production of this vital polymer.[8][9] The depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and leading to cell lysis.[4][6] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[4][6]

Below is a diagram illustrating the mechanism of action of this compound on the fungal cell wall.

Anidulafungin_Mechanism This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p subunits) This compound->GlucanSynthase Inhibits Glucan_Polymer β-(1,3)-D-Glucan Polymer GlucanSynthase->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Integrity Glucan_Polymer->CellWall Maintains CellLysis Osmotic Instability & Cell Lysis CellWall->CellLysis Loss of Integrity Leads to Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well Plate with Drug Dilutions and Fungal Suspension prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of this compound in RPMI-1640 serial_dilution->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end Glucan_Synthase_Assay_Workflow start Start prep_microsomes Prepare Fungal Microsomal Membranes (Source of Glucan Synthase) start->prep_microsomes initiate_reaction Initiate Reaction by adding Microsomal Membranes prep_microsomes->initiate_reaction reaction_setup Set up Reaction Mixture: Buffer, GTPγS, UDP-[¹⁴C]-glucose, and varying this compound concentrations reaction_setup->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate quench_reaction Quench Reaction (e.g., with TCA) incubate->quench_reaction filter_wash Filter and Wash to collect insoluble [¹⁴C]-glucan quench_reaction->filter_wash scintillation Quantify Radioactivity using Scintillation Counting filter_wash->scintillation calculate_inhibition Calculate % Inhibition and IC₅₀ scintillation->calculate_inhibition end End calculate_inhibition->end

References

Anidulafungin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin is a potent semi-synthetic echinocandin antifungal agent widely used in the treatment of invasive fungal infections, particularly those caused by Candida species. Its discovery and development represent a significant advancement in antifungal therapy, offering a targeted mechanism of action with a favorable safety profile. This technical guide provides an in-depth overview of the discovery process, from the initial identification of the natural product precursor, echinocandin B, to the chemical modifications that led to the creation of this compound. Furthermore, this guide details the semi-synthetic process, including the fermentation of echinocandin B, the enzymatic deacylation, and the subsequent chemical acylation. Experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to offer a comprehensive resource for researchers and professionals in the field of drug development.

Discovery of this compound: A Semi-Synthetic Approach

This compound (formerly known as LY303366) was developed through a semi-synthetic modification of echinocandin B, a naturally occurring lipopeptide produced by the fungus Aspergillus nidulans.[1][2] The discovery process was driven by the need for antifungal agents with improved efficacy, reduced toxicity, and a novel mechanism of action compared to existing therapies.

The initial focus was on the echinocandin class of compounds due to their unique mechanism of inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall integrity but absent in mammalian cells.[3][4] This selective toxicity makes the echinocandins an attractive class of antifungals.

Echinocandin B itself exhibited antifungal activity but was associated with undesirable hemolytic effects. The key innovation in the development of this compound was the replacement of the naturally occurring linoleoyl side chain of echinocandin B with a synthetic diphenyl ether side chain.[5] This modification resulted in a molecule with a superior pharmacological profile, including enhanced potency and reduced toxicity.

The Semi-Synthetic Process of this compound

The manufacturing of this compound is a multi-step process that begins with the fermentation of a precursor molecule, followed by enzymatic and chemical modifications.[1][2]

Step 1: Fermentation of Echinocandin B

The starting material for this compound synthesis is echinocandin B, a lipopeptide produced through fermentation by the filamentous fungus Aspergillus nidulans.[1] Optimization of fermentation conditions is crucial for maximizing the yield of this key precursor.

Experimental Protocol: Fermentation of Aspergillus nidulans

  • Microorganism: A high-yielding strain of Aspergillus nidulans.

  • Inoculum Preparation: Spores of A. nidulans are used to inoculate a seed culture medium. The seed culture is incubated for a specified period to allow for sufficient mycelial growth.

  • Production Medium: The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and various mineral salts.

  • Fermentation Conditions: The production fermenter is inoculated with the seed culture. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days.

  • Harvesting: Upon completion of the fermentation, the fungal biomass is separated from the fermentation broth by filtration or centrifugation.

  • Extraction of Echinocandin B: Echinocandin B is then extracted from the mycelia using an appropriate organic solvent. The crude extract is then purified to isolate echinocandin B.

Step 2: Enzymatic Deacylation of Echinocandin B

The next critical step is the removal of the linoleoyl side chain from echinocandin B to produce the echinocandin nucleus. This is achieved through enzymatic deacylation using a deacylase enzyme.[6][7]

Experimental Protocol: Enzymatic Deacylation

  • Enzyme: Deacylase from Actinoplanes utahensis.[8][9]

  • Substrate: Purified echinocandin B.

  • Reaction Buffer: A suitable buffer to maintain the optimal pH for the enzyme (typically around pH 6.0-7.0).[8][10]

  • Reaction Conditions: The enzymatic reaction is carried out at a controlled temperature (around 50-60°C) for a specific duration to ensure complete deacylation.[8][10]

  • Reaction Monitoring: The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to track the disappearance of echinocandin B and the appearance of the deacylated nucleus.[11]

  • Purification: Once the reaction is complete, the echinocandin nucleus is purified from the reaction mixture.

Step 3: Chemical Reacylation

The final step in the synthesis of this compound is the chemical acylation of the echinocandin nucleus with the desired synthetic side chain, 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.[1]

Experimental Protocol: Chemical Acylation

  • Reactants: The purified echinocandin nucleus and an activated form of the 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid side chain (e.g., an active ester).

  • Solvent: A suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent: A coupling agent, such as a carbodiimide, may be used to facilitate the amide bond formation.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

  • Purification of this compound: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as reversed-phase HPLC.[12][13] The purity of the final product is assessed using analytical HPLC.[11][14]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of this compound.

Table 1: In Vitro Antifungal Activity of this compound against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans≤0.015 - 10.030.06
C. glabrata≤0.015 - 10.030.06
C. tropicalis≤0.015 - 10.030.06
C. parapsilosis≤0.015 - 412
C. krusei≤0.015 - 0.50.060.12
C. guilliermondii0.03 - 412
C. lusitaniae0.03 - 20.250.5

Data compiled from multiple sources. MIC values can vary based on testing methodology (e.g., CLSI guidelines).[15][16][17][18]

Table 2: In Vitro Antifungal Activity of this compound against Aspergillus Species

Aspergillus SpeciesMEC Range (µg/mL)MEC50 (µg/mL)MEC90 (µg/mL)
A. fumigatus≤0.008 - 0.060.0080.015
A. flavus≤0.008 - 0.030.0080.015
A. niger≤0.008 - 0.030.0080.015
A. terreus≤0.008 - 0.060.0080.03

MEC (Minimum Effective Concentration) is the endpoint used for echinocandins against filamentous fungi. Data compiled from multiple sources.[19][20][21]

Visualizations

This compound Synthesis Workflow

Anidulafungin_Synthesis cluster_fermentation Fermentation cluster_synthesis Semi-Synthesis A_nidulans Aspergillus nidulans Fermentation Fermentation A_nidulans->Fermentation Echinocandin_B Echinocandin B Fermentation->Echinocandin_B Deacylation Enzymatic Deacylation Echinocandin_B->Deacylation Echinocandin_Nucleus Echinocandin Nucleus Deacylation->Echinocandin_Nucleus Reacylation Chemical Reacylation Echinocandin_Nucleus->Reacylation This compound This compound Reacylation->this compound Side_Chain Synthetic Side Chain Side_Chain->Reacylation

Caption: High-level workflow of this compound semi-synthesis.

Fungal Cell Wall Biosynthesis and this compound's Mechanism of Action

Fungal_Cell_Wall_Inhibition Mechanism of Action cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex (Fks1p subunit) UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation This compound This compound This compound->Inhibition

Caption: this compound inhibits β-(1,3)-D-glucan synthase.[3][22][23]

Conclusion

This compound stands as a testament to the power of semi-synthetic chemistry in optimizing natural products for therapeutic use. By understanding the structure-activity relationships of the echinocandin class, researchers were able to engineer a molecule with a superior clinical profile. The synthesis of this compound, involving a combination of fermentation, enzymatic transformation, and chemical synthesis, highlights the multidisciplinary nature of modern drug development. This guide provides a foundational understanding of the key processes involved in the discovery and synthesis of this important antifungal agent, serving as a valuable resource for the scientific community.

References

Anidulafungin Structure-Activity Relationship: A Deep Dive into a Potent Antifungal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anidulafungin, a semisynthetic echinocandin, stands as a critical tool in the arsenal against invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its clinical success is rooted in a highly specific mechanism of action and a chemical structure optimized for potent and safe antifungal activity. This technical guide delves into the core structure-activity relationships (SAR) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to provide a comprehensive resource for researchers in antifungal drug discovery and development.

Mechanism of Action: Targeting the Fungal Cell Wall

This compound exerts its fungicidal activity by inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1][2][3][4][5][6] This enzyme is absent in mammalian cells, making it an ideal target for antifungal therapy with a high therapeutic index.[1][3][4][5][6] The inhibition of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1][5][7]

The β-(1,3)-D-glucan synthase complex consists of a catalytic subunit, Fks, and a regulatory subunit, Rho1p.[7] this compound non-competitively inhibits the Fks subunit, preventing the polymerization of glucose into the growing glucan chain.[8][9] Mutations in the FKS genes, particularly in specific "hot spot" regions, are the primary mechanism of acquired resistance to echinocandins.[7][10]

anidulafungin_mechanism cluster_fungal_cell Fungal Cell This compound This compound glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->glucan_synthase Inhibits glucan_polymer β-(1,3)-D-Glucan Polymer glucan_synthase->glucan_polymer Synthesizes udp_glucose UDP-Glucose udp_glucose->glucan_synthase Substrate cell_wall Fungal Cell Wall Integrity glucan_polymer->cell_wall Maintains cell_lysis Osmotic Instability & Cell Lysis cell_wall->cell_lysis Loss of integrity leads to

This compound's mechanism of action.

Core Structure-Activity Relationships

The antifungal potency, spectrum, and pharmacokinetic profile of this compound are intricately linked to its chemical structure, which consists of a cyclic hexapeptide core and a lipophilic N-acyl side chain. SAR studies have primarily focused on modifications to three key areas: the N-acyl tail, the cyclic peptide backbone, and the C5 ornithine position of the this compound core.[11]

  • The N-acyl Side Chain: The lipophilic tail is crucial for anchoring the molecule to the fungal cell membrane, where the β-(1,3)-D-glucan synthase enzyme resides. The alkoxytriphenyl side chain of this compound was a key optimization from the naturally occurring linoleoyl side chain of echinocandin B, reducing the hemolytic activity of the parent compound.[12]

  • The Cyclic Hexapeptide Core: The core structure is responsible for the direct interaction with and inhibition of the Fks1 subunit of the glucan synthase. Modifications to the amino acid residues within this core can significantly impact antifungal potency.

  • The C5 Ornithine Position: This position has been a focal point for developing next-generation echinocandins with improved properties. For example, the development of rezafungin (CD101) involved replacing the hemiaminal group at the C5 ornithine position of this compound with a choline amine ether.[12] This modification enhanced the molecule's chemical stability and significantly prolonged its plasma half-life, allowing for once-weekly dosing.[11][12]

anidulafungin_sar cluster_modifications Structural Modifications cluster_properties Resulting Properties This compound This compound Core Structure side_chain N-Acyl Side Chain (Alkoxytriphenyl) This compound->side_chain peptide_core Cyclic Hexapeptide Core This compound->peptide_core ornithine_pos C5 Ornithine Position This compound->ornithine_pos potency Antifungal Potency & Spectrum side_chain->potency safety Safety Profile (e.g., Hemolytic Activity) side_chain->safety peptide_core->potency ornithine_pos->potency pharmacokinetics Pharmacokinetics (Half-life, Stability) ornithine_pos->pharmacokinetics

Key structural modification sites and their impact.

Quantitative SAR Data

The following tables summarize the quantitative data from various studies, comparing the in vitro activity and pharmacokinetic properties of this compound and its analogs.

Table 1: In Vitro Antifungal Activity of this compound and Comparators

This table presents the Minimum Inhibitory Concentration (MIC) for Candida species and the Minimum Effective Concentration (MEC) for Aspergillus species. MIC is defined as the lowest drug concentration that yields a 50% reduction in growth compared to the control, while MEC is the lowest concentration that produces aberrant, short, and stubby hyphal growth.[13][14]

OrganismThis compound (μg/mL)Caspofungin (μg/mL)Micafungin (μg/mL)Rezafungin (CD101) (μg/mL)
Candida albicans ≤0.004 - ≤0.125[15][16]0.064 - ≤0.125[15]0.008 - ≤0.016[15]<0.03[14]
Candida glabrata 0.008 - ≤0.125[15][16]0.125[15]0.008[15]<0.03[14]
Candida tropicalis ≤0.125[16]--<0.03[14]
Candida krusei ≤0.125[16]--<0.03[14]
Candida parapsilosis ≤2[16]--0.25 - 2[14]
Candida guilliermondii ≤2[16]--0.25 - 2[14]
Candida lusitaniae 0.032[15]0.5[15]0.064[15]0.25 - 2[14]
Aspergillus fumigatus ≤0.025 - ≤0.25[1]≤0.125[14]-<0.03[14]
Aspergillus flavus <0.03[14]≤0.125[14]-<0.03[14]
Aspergillus niger <0.03[14]≤0.125[14]-<0.03[14]
Aspergillus terreus <0.03[14]≤0.125[14]-<0.03[14]

Data compiled from multiple sources. Ranges represent MIC or MEC values reported across different studies.[1][14][15][16]

Table 2: Pharmacokinetic Parameters of this compound and Rezafungin (CD101) in Beagle Dogs

This table highlights the significant improvement in pharmacokinetic properties achieved through structural modification of the this compound core.

CompoundHalf-life (t½) (h)Volume of Distribution (Vd) (ml/kg)Clearance (CL) (ml/h/kg)
This compound 11.6[14][17]779[14]47[14][17]
Rezafungin (CD101) 53.1[14][17]1,360[14]19[14][17]

Data from single-dose pharmacokinetic studies in beagle dogs.[14][17]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antifungal agents. The following sections outline the protocols for key experiments in this compound SAR studies.

Antifungal Susceptibility Testing: Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 methodologies for yeasts and molds, respectively.[13][15][18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) of this compound and its analogs against fungal isolates.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates.

  • This compound and analog stock solutions (typically in DMSO).

  • Fungal isolates.

  • Sterile saline or water.

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Select a few colonies of the fungal isolate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer.[19]

    • Prepare a working suspension by diluting the stock in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.[19]

  • Drug Dilution:

    • Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations.[19]

  • Plate Inoculation:

    • Add 100 µL of each twofold drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.[19]

    • Include a drug-free well (growth control) and a media-only well (negative control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[19]

  • Reading Results:

    • For Candida spp. (MIC): The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.[13] This can be read visually or with a spectrophotometer.

    • For Aspergillus spp. (MEC): The MEC is determined as the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae as observed microscopically, compared to the long, unbranched hyphae in the control well.[13]

broth_microdilution_workflow start Start: Fungal Isolate inoculum_prep 1. Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep plate_setup 3. Plate Inoculation (100µL drug + 100µL inoculum) inoculum_prep->plate_setup drug_prep 2. Drug Dilution (Serial 2-fold dilutions) drug_prep->plate_setup incubation 4. Incubation (35°C for 24-48h) plate_setup->incubation reading 5. Read Results (Visually or Spectrophotometrically) incubation->reading mic_mec Determine MIC/MEC reading->mic_mec end End mic_mec->end

Workflow for broth microdilution susceptibility testing.
β-(1,3)-D-Glucan Synthase Inhibition Assay

This protocol outlines a common method for measuring the direct inhibitory activity of compounds on the target enzyme using a radioactive substrate.[20][21]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound and its analogs against β-(1,3)-D-glucan synthase.

Materials:

  • Fungal cell membrane fraction containing β-(1,3)-D-glucan synthase.

  • Reaction buffer (e.g., 75 mM Tris-HCl, pH 7.5).

  • UDP-D-[U-¹⁴C]glucose (radioactive substrate).[22]

  • Guanosine 5′-[γ-thio]triphosphate (GTPγS).

  • Bovine serum albumin (BSA).

  • Test compounds in DMSO.

  • 10% Trichloroacetic acid (TCA).

  • Glass microfiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microplate or microcentrifuge tube, add the test compound at various concentrations. Include positive (known inhibitor like caspofungin) and negative (DMSO) controls.[20]

    • Add the fungal membrane preparation to each well/tube.

  • Initiation and Incubation:

    • Initiate the reaction by adding the reaction buffer containing UDP-[¹⁴C]glucose and other cofactors.[20]

    • Incubate the mixture at 30°C for 60-90 minutes.[20][22]

  • Quenching and Precipitation:

    • Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized, radiolabeled glucan polymer.[20][22]

  • Filtration and Washing:

    • Filter the mixture through glass microfiber filters. The insoluble glucan polymer will be retained on the filter.

    • Wash the filters with 10% TCA followed by ethanol to remove any unreacted, soluble UDP-[¹⁴C]glucose.[22]

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[22]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of this compound analogs.[11]

Objective: To assess the ability of test compounds to reduce fungal burden in a systemic infection model.

Materials:

  • Immunocompetent or neutropenic mice.

  • Candida albicans strain.

  • Test compounds formulated for intraperitoneal or intravenous administration.

  • Saline, Phosphate-Buffered Saline (PBS).

  • Equipment for tissue homogenization and quantitative culture.

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the yeast.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the test compounds and a vehicle control to different groups of mice.[11] Dosing can be single or multiple.

  • Endpoint Assessment:

    • At a predetermined time point (e.g., 24 or 48 hours post-treatment), humanely euthanize the mice.

    • Aseptically harvest target organs, typically the kidneys, as they are a primary site of fungal colonization.[11]

    • Homogenize the kidneys in sterile saline or PBS.

  • Fungal Burden Quantification:

    • Perform serial dilutions of the tissue homogenates.

    • Plate the dilutions onto appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates and count the resulting colonies to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the mean log₁₀ CFU/gram of tissue between the treated groups and the vehicle control group to determine the reduction in fungal burden. Statistical analysis (e.g., ANOVA) is used to assess significance.

Conclusion

The structure-activity relationship of this compound is a testament to the power of medicinal chemistry in optimizing a natural product scaffold to create a highly effective and safe therapeutic agent. The core cyclic peptide, the lipophilic side chain, and the strategic modification at the C5 ornithine position are all critical determinants of its antifungal activity and pharmacokinetic profile. The detailed experimental protocols provided herein offer a standardized framework for the continued exploration of new echinocandin analogs. As the threat of antifungal resistance grows, a deep understanding of the SAR of this important class of drugs will be paramount in the development of next-generation therapies to combat life-threatening fungal diseases.

References

An In-Depth Technical Guide to the Molecular Target of Anidulafungin in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin, a semisynthetic echinocandin, is a potent antifungal agent employed in the treatment of invasive candidiasis. Its efficacy stems from the specific inhibition of a crucial enzyme in the fungal cell wall biosynthesis pathway, (1,3)-β-D-glucan synthase. This targeted mechanism of action disrupts cell wall integrity, leading to osmotic instability and subsequent cell lysis of Candida albicans. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, the quantitative aspects of its antifungal activity, and the cellular response of C. albicans to this potent drug. Furthermore, it outlines detailed experimental protocols for the assessment of this compound's activity and the identification of resistance mechanisms, alongside visual representations of key signaling pathways and experimental workflows.

The Molecular Target: (1,3)-β-D-glucan Synthase

The primary molecular target of this compound in Candida albicans is the enzyme (1,3)-β-D-glucan synthase .[1][2] This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide of the fungal cell wall.[1] The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment.[3] In C. albicans, the cell wall is a complex matrix primarily composed of β-glucans, chitin, and mannoproteins. β-(1,3)-D-glucan forms the core structural framework of the cell wall.

The (1,3)-β-D-glucan synthase enzyme complex consists of a catalytic subunit, encoded by the FKS genes (FKS1, FKS2, and FKS3 in C. albicans), and a regulatory subunit, Rho1p.[4] this compound exerts its antifungal effect through the noncompetitive inhibition of the Fks1p catalytic subunit.[5] This specific targeting is a key advantage of the echinocandin class of drugs, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, minimizing off-target effects and associated toxicity.[1]

Mechanism of Action

The inhibition of (1,3)-β-D-glucan synthase by this compound disrupts the synthesis of β-(1,3)-D-glucan, a critical component for maintaining the structural integrity of the C. albicans cell wall. This disruption leads to a weakened cell wall that is unable to withstand the internal osmotic pressure of the fungal cell. Consequently, the cell undergoes osmotic lysis, resulting in fungicidal activity against Candida species.[1]

Quantitative Data on this compound Activity

The in vitro activity of this compound against Candida albicans is quantified using several key parameters. These include the Minimum Inhibitory Concentration (MIC) for planktonic cells and biofilms, and the 50% inhibitory concentration (IC50) and inhibition constant (Ki) for the (1,3)-β-D-glucan synthase enzyme.

ParameterOrganism/TargetValue RangeReference
Planktonic MIC50 Candida albicans≤0.03 µg/mL[6]
Planktonic MIC90 Candida albicans0.125 µg/mL[6]
Sessile MIC50 (Biofilm) Candida albicans≤0.03 µg/mL[6]
Sessile MIC90 (Biofilm) Candida albicans≤0.03 µg/mL[6]
IC50 (Wild-Type Fks1p) (1,3)-β-D-glucan synthaseVaries with assay conditions[7]
Ki (Wild-Type Fks1p) (1,3)-β-D-glucan synthaseVaries with assay conditions[7]

Fungal Stress Response and Resistance Mechanisms

The inhibition of cell wall synthesis by this compound induces a significant stress response in Candida albicans. The primary mechanism of acquired resistance to this compound involves mutations in the FKS1 gene, which encodes the catalytic subunit of (1,3)-β-D-glucan synthase.[1][2] These mutations, often occurring in specific "hot spot" regions, reduce the binding affinity of this compound to its target, thereby decreasing the drug's inhibitory effect.

In response to cell wall stress, C. albicans activates several signaling pathways to reinforce the cell wall and mitigate the damage. These include:

  • The Cell Wall Integrity (CWI) Pathway: A MAP kinase cascade involving Pkc1, Bck1, Mkk2, and Mkc1, which upregulates the expression of cell wall-related genes.

  • The High Osmolarity Glycerol (HOG) Pathway: Another MAP kinase pathway, primarily involved in the response to osmotic stress, which can be activated by cell wall damage.[8][9][10][11]

  • The Calcineurin Pathway: A calcium-dependent signaling pathway that plays a crucial role in stress responses, including tolerance to cell wall-damaging agents.[12][13][14][15][16]

Activation of these pathways can lead to compensatory mechanisms, such as increased chitin synthesis, in an attempt to maintain cell wall integrity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[2][17][18][19]

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.

Biofilm Susceptibility Testing using the XTT Reduction Assay

This protocol is adapted from established methods for assessing the metabolic activity of biofilms.[7][20][21][22][23]

  • Biofilm Formation:

    • Prepare a standardized C. albicans suspension as described for the MIC assay.

    • Add the suspension to the wells of a flat-bottom 96-well microtiter plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Antifungal Treatment:

    • Add serial dilutions of this compound in RPMI 1640 medium to the wells containing the biofilms.

    • Incubate at 37°C for 24 hours.

  • XTT Reduction Assay:

    • Prepare a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione.

    • Wash the biofilms with PBS.

    • Add the XTT-menadione solution to each well.

    • Incubate in the dark at 37°C for 2-3 hours.

  • Reading the Results:

    • Measure the colorimetric change at 492 nm using a microplate reader.

    • The sessile MIC (SMIC) is the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the untreated control biofilm.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This protocol is based on the measurement of the incorporation of radiolabeled UDP-glucose into glucan.[24][25][26][27][28]

  • Microsome Preparation:

    • Grow C. albicans to the mid-exponential phase.

    • Harvest and wash the cells.

    • Mechanically disrupt the cells (e.g., using glass beads) in a suitable buffer.

    • Centrifuge the lysate to remove cell debris.

    • Prepare a microsomal fraction by ultracentrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer, GTPγS, bovine serum albumin or a detergent, and the microsomal preparation.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding UDP-[³H]glucose.

    • Incubate at 30°C for a defined period.

  • Quantification:

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Filter the reaction mixture to collect the precipitated glucan.

    • Wash the filter to remove unincorporated UDP-[³H]glucose.

    • Measure the radioactivity of the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.

Identification of FKS1 Mutations

This protocol outlines the general steps for sequencing the "hot spot" regions of the FKS1 gene.[29][30][31][32][33]

  • Genomic DNA Extraction:

    • Culture the C. albicans isolate of interest.

    • Extract genomic DNA using a commercially available kit or standard protocols.

  • PCR Amplification:

    • Design primers that flank the "hot spot" regions of the FKS1 gene.

    • Perform PCR using the extracted genomic DNA as a template to amplify the target regions.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing:

    • Sequence the purified PCR products using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type FKS1 reference sequence.

    • Identify any nucleotide changes that result in amino acid substitutions within the "hot spot" regions.

Visualizations

Signaling Pathways

Anidulafungin_Signaling_Response This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p) This compound->Glucan_Synthase inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress leads to PKC_Pathway PKC Pathway (Mkc1) Cell_Wall_Stress->PKC_Pathway activates HOG_Pathway HOG Pathway (Hog1) Cell_Wall_Stress->HOG_Pathway activates Calcineurin_Pathway Calcineurin Pathway (Crz1) Cell_Wall_Stress->Calcineurin_Pathway activates Cell_Wall_Remodeling Cell Wall Remodeling (e.g., increased chitin synthesis) PKC_Pathway->Cell_Wall_Remodeling regulates HOG_Pathway->Cell_Wall_Remodeling regulates Calcineurin_Pathway->Cell_Wall_Remodeling regulates

Caption: Fungal response to this compound-induced cell wall stress.

Experimental Workflows

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Inoculum Prep Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug_Dilution This compound Serial Dilution Drug_Dilution->Inoculation Incubation Incubate (35°C, 24-48h) Inoculation->Incubation Read_MIC Read MIC (Visual Inspection) Incubation->Read_MIC

Caption: Workflow for MIC determination of this compound.

FKS1_Sequencing_Workflow Start Candida albicans Isolate DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of FKS1 Hot Spots DNA_Extraction->PCR Purification PCR Product Purification PCR->Purification Sequencing Sanger Sequencing Purification->Sequencing Analysis Sequence Alignment and Analysis Sequencing->Analysis Result Identification of FKS1 Mutations Analysis->Result

Caption: Workflow for identifying FKS1 gene mutations.

References

Anidulafungin's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Anidulafungin, a member of the echinocandin class of antifungal agents, has established itself as a critical therapeutic option for invasive fungal infections. This technical guide provides an in-depth overview of its spectrum of activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

In Vitro Activity of this compound

This compound exhibits potent in vitro activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species. Its primary mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of a key component of the fungal cell wall.[1][2] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3][4]

Activity against Candida Species

This compound is highly active against the most common and clinically relevant Candida species, including C. albicans, C. glabrata, C. tropicalis, and C. krusei.[3] Notably, it retains potency against many isolates that are resistant to azole antifungals.[4] While generally potent, higher Minimum Inhibitory Concentrations (MICs) have been observed for C. parapsilosis and C. guilliermondii.[5] The tables below summarize the in vitro susceptibility of various Candida species to this compound, with data compiled from multiple studies.

Table 1: In Vitro Susceptibility of Common Candida Species to this compound

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans8,210≤0.008 - 20.030.06[6][7]
C. glabrata3,102≤0.008 - 20.030.06[6][7]
C. tropicalis2,042≤0.008 - 40.030.06[6][7]
C. parapsilosis3,976≤0.015 - 812[6][7]
C. krusei617≤0.008 - 10.060.12[6][7]
C. guilliermondii2340.03 - 824[6]
C. dubliniensis131≤0.015 - 0.250.030.06[6]
C. lusitaniae258≤0.03 - 20.250.5[6]

Table 2: In Vitro Susceptibility of Candida auris to this compound

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
500.03 - 0.250.120.25[7]
150.015 - 4--[8]
130.015 - 0.120.030.06[9]
Activity against Aspergillus Species

This compound demonstrates fungistatic activity against Aspergillus species by inducing the formation of aberrant, osmotically sensitive hyphae.[3] It is active against clinically important species such as A. fumigatus, A. flavus, and A. niger.

Table 3: In Vitro Susceptibility of Aspergillus Species to this compound

Aspergillus SpeciesNumber of IsolatesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference(s)
A. fumigatus-0.015 - 0.060.030.03[10]
A. flavus270.007 - 0.030.0150.03[11]
A. niger100.007 - 0.030.0150.03[12]
A. terreus-0.015 - 0.060.030.06[13]

MEC: Minimum Effective Concentration

Activity against Other Pathogenic Fungi

This compound's activity against other fungal pathogens is more variable. It generally lacks activity against Cryptococcus neoformans, Zygomycetes (e.g., Rhizopus spp.), and Fusarium spp.[4][14] However, it has shown some in vitro activity against Scedosporium species.

Table 4: In Vitro Activity of this compound against Other Fungi

Fungal SpeciesNumber of IsolatesMIC/MEC Range (µg/mL)Reference(s)
Scedosporium apiospermum-0.5 - >16[15]
Scedosporium prolificans-0.25 - >16[15]
Fusarium spp.7-[16]

In Vivo Efficacy of this compound

The in vitro activity of this compound translates to in vivo efficacy in various animal models of invasive fungal infections. Murine models are most commonly employed to assess the reduction in fungal burden in target organs and improvement in survival rates.

Efficacy in Murine Models of Candidiasis

This compound has demonstrated significant efficacy in murine models of disseminated candidiasis caused by various Candida species. Treatment with this compound typically leads to a dose-dependent reduction in fungal burden (measured in colony-forming units, CFU) in kidneys and other organs, as well as increased survival.

Table 5: In Vivo Efficacy of this compound in Murine Models of Candidiasis

Candida SpeciesMouse ModelThis compound Dose (mg/kg/day)OutcomeReference(s)
C. albicansNeutropenic1.25, 5, 20Dose-dependent reduction in kidney CFU[17]
C. albicans (CNS infection)Immunocompetent5, 1010 mg/kg dose reduced mortality and brain fungal burden[1][18]
C. glabrataImmunosuppressed0.5, 1, 5, 10Dose-dependent reduction in kidney CFU[5]
C. kruseiImmunosuppressed10, 20Improved survival and ~2-log reduction in kidney CFU[13]
C. aurisImmunocompromised5Significant reduction in kidney fungal burden and improved survival[3]
Efficacy in Murine Models of Aspergillosis

In murine models of invasive aspergillosis, this compound has been shown to prolong survival and reduce the fungal burden in various organs.

Table 6: In Vivo Efficacy of this compound in Murine Models of Aspergillosis

Aspergillus SpeciesMouse ModelThis compound Dose (mg/kg/day)OutcomeReference(s)
A. fumigatusNon-neutropenic2.5, 5, 10, 20Dose-dependent improvement in survival[10]
A. flavusImmunosuppressed1, 5, 10Prolonged survival and reduced tissue burden[11]
A. nigerImmunosuppressed1, 5, 10Dose-dependent reduction in mortality and tissue burden[12]
A. terreusNeutropenic5, 10Reduced kidney fungal load; 10 mg/kg dose prolonged survival[13]

Experimental Protocols

In Vitro Susceptibility Testing

The determination of this compound's in vitro activity is primarily conducted using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3 Broth Microdilution Method for Yeasts

  • Antifungal Agent Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final test concentrations.

  • Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Microdilution Plate Inoculation: 100 µL of the standardized inoculum is added to each well of a microdilution plate containing 100 µL of the serially diluted this compound. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control.[19][20][21]

EUCAST E.DEF 7.3.1 Broth Microdilution Method for Yeasts

The EUCAST method is similar to the CLSI protocol with a few key differences:

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Size: The final inoculum concentration is 1-5 x 10⁵ CFU/mL.

  • Endpoint Reading: The endpoint is read spectrophotometrically at 24 hours as the lowest drug concentration that reduces growth by 50% compared to the control.[2][22][23]

G cluster_prep Inoculum and Drug Preparation cluster_assay Microdilution Assay YeastColony Yeast Colony (24h culture) SalineSuspension Saline Suspension YeastColony->SalineSuspension McFarland Adjust to 0.5 McFarland Standard SalineSuspension->McFarland FinalInoculum Dilute to Final Inoculum Concentration McFarland->FinalInoculum Inoculation Inoculate Wells FinalInoculum->Inoculation AnidulafunginStock This compound Stock Solution (DMSO) SerialDilution Serial Dilution in RPMI 1640 AnidulafunginStock->SerialDilution Microplate 96-Well Microplate SerialDilution->Microplate Microplate->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read Endpoint (Visual or Spectrophotometric) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide or 5-fluorouracil) are commonly used to establish a robust infection.[24][25][26] Male or female mice of specific strains (e.g., BALB/c, ICR) are typically used.[27][28][29]

  • Inoculum Preparation: Candida species are grown on a suitable agar medium, and a suspension is prepared in sterile saline. The concentration is adjusted to deliver a specific inoculum size (e.g., 1 x 10⁵ to 1 x 10⁶ CFU) in a defined volume (e.g., 0.1 mL).[27][28]

  • Infection: The prepared inoculum is injected intravenously via the lateral tail vein.[30][31]

  • Antifungal Treatment: this compound is typically administered intraperitoneally or intravenously, starting at a defined time point post-infection (e.g., 2 to 24 hours). Dosing regimens vary depending on the study objectives.

  • Endpoint Assessment:

    • Survival: Mice are monitored daily, and survival is recorded over a specific period (e.g., 14-21 days).

    • Fungal Burden: At a predetermined time point, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on a suitable medium to determine the number of CFU per gram of tissue.[24]

G cluster_prep Preparation cluster_infection_treatment Infection and Treatment cluster_endpoint Endpoint Assessment Immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) Infection Intravenous Infection (Tail Vein) Immunosuppression->Infection CandidaCulture Candida Culture InoculumPrep Prepare Inoculum in Saline CandidaCulture->InoculumPrep InoculumPrep->Infection Treatment Administer this compound (e.g., IP, IV) Infection->Treatment Endpoint Monitor and Assess Treatment->Endpoint Survival Survival Analysis Endpoint->Survival FungalBurden Determine Fungal Burden (Kidney CFU) Endpoint->FungalBurden

Caption: Workflow for in vivo murine model of disseminated candidiasis.

Fungal Stress Response to this compound

The inhibition of 1,3-β-D-glucan synthesis by this compound triggers a cell wall stress response in fungi. The Cell Wall Integrity (CWI) pathway is a key signaling cascade activated to counteract this damage.

Upon this compound-induced cell wall stress, sensors in the fungal plasma membrane activate Rho1, a small GTPase. Activated Rho1 then stimulates Protein Kinase C (Pkc1), initiating a MAP kinase cascade. This cascade ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in cell wall repair, including chitin synthases, to compensate for the lack of β-glucan.[32][33][34][35]

G cluster_cell Fungal Cell This compound This compound GlucanSynthase 1,3-β-D-Glucan Synthase This compound->GlucanSynthase inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress leads to Rho1 Rho1 CellWallStress->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mkc1) Pkc1->MAPK_Cascade activates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->TranscriptionFactors activates ChitinSynthase Chitin Synthase Upregulation TranscriptionFactors->ChitinSynthase CellWallRepair Cell Wall Repair and Reinforcement ChitinSynthase->CellWallRepair

References

An In-Depth Technical Guide to the Degradation Pathway and Metabolites of Anidulafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin, a semisynthetic echinocandin antifungal agent, is a critical therapeutic option for invasive candidiasis. A unique characteristic of this compound is its clearance mechanism, which is distinguished by a slow, non-enzymatic chemical degradation process at physiological temperature and pH, rather than hepatic metabolism. This technical guide provides a comprehensive overview of the degradation pathway of this compound, the resulting metabolites, and the experimental methodologies used for their characterization. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and a deeper understanding of this compound's physicochemical properties.

Introduction

This compound is a cyclic lipopeptide that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Unlike many other antifungal agents, this compound does not undergo significant hepatic metabolism via the cytochrome P450 enzyme system.[1][3] Its primary route of elimination is through a slow chemical degradation process, which makes its pharmacokinetic profile largely independent of hepatic or renal function.[4][5] This guide will delve into the specifics of this degradation pathway, the identity of its metabolites, and the analytical techniques employed in these investigations.

This compound Degradation Pathway

The degradation of this compound is initiated by a spontaneous, non-enzymatic hydrolysis of its cyclic hexapeptide core at physiological conditions (pH 7.4 and 37°C).[6][7]

Initial Ring-Opening Hydrolysis

The principal and rate-limiting step in the degradation of this compound is the cleavage of the hemiaminal linkage within the ornithine residue. This results in the opening of the cyclic peptide ring to form a primary, inactive linear peptide metabolite.[8][9] This initial hydrolysis product is the most significant degradation product observed in vitro and in vivo.

Anidulafungin_Degradation_Pathway This compound This compound (Cyclic Peptide) OpenRingMetabolite Primary Open-Ring Metabolite (Inactive Linear Peptide) This compound->OpenRingMetabolite Slow Chemical Hydrolysis (Non-enzymatic, Physiological pH & Temp) TertiaryMetabolites Tertiary Degradation Products (Smaller Peptide Fragments) OpenRingMetabolite->TertiaryMetabolites Further Degradation (Plasma Peptidases)

Figure 1: this compound Degradation Pathway.
Secondary Degradation

Following the initial ring-opening, the primary linear metabolite undergoes further degradation. This secondary breakdown is facilitated by plasma peptidases, which hydrolyze the linear peptide into smaller, inactive peptide fragments, referred to as tertiary degradation products.[8][10] The exact structures of all tertiary metabolites are not fully elucidated in publicly available literature.

This compound Metabolites

Primary Open-Ring Metabolite

The primary metabolite of this compound is an inactive, open-ring linear peptide. This metabolite has been identified and characterized using techniques such as HPLC and mass spectrometry.[8][11]

IUPAC Name: (2S, 4R, 5R)-N-((2S, 3S)-1-((2S, 4R)-2-(((2S, 3S, 4S)-1-(((2S, 3S)-1-((2S, 3S, 4S)-2-carbamoyl-3-hydroxy-4-methylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl)amino)-3, 4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl)carbamoyl)-4-hydroxypyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl)-4, 5-dihydroxy-1-(4”-(pentyloxy)-[1, 1′:4′, 1”-terphenyl]-4-carbonyl)pyrrolidine-2-carboxamide

Tertiary Degradation Products

The tertiary metabolites are smaller peptide fragments resulting from the enzymatic cleavage of the primary open-ring metabolite by plasma peptidases.[10] These products are also considered to be devoid of antifungal activity.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound are well-documented and are summarized in the table below.

ParameterValueReference
Half-life (t½) ~24-27 hours[7]
Volume of Distribution (Vd) 30-50 L[2]
Protein Binding >99%[2]
Clearance (CL) ~1 L/h[7]
Excretion Feces (~30%, <10% as unchanged drug), Urine (<1%)[7]
In Vitro Degradation

Studies have quantified the degradation of this compound in vitro, demonstrating its slow degradation profile.

ConditionTime (hours)This compound Remaining (%)Primary Metabolite Formed (relative peak area)Reference
pH 7.4 PBS, 37°C 24~50%~50%[6]
48~25%~75%[6]
96<10%>90%[6]
Human Plasma, 37°C 24~50%~50%[6]
48~25%~75%[6]
144<5%>95%[6]
Forced Degradation Studies

Forced degradation studies under various stress conditions have been performed to establish the stability-indicating nature of analytical methods.

Stress ConditionReagent/ConditionObservationReference
Acidic 0.1N HClSignificant degradation[4]
Alkaline 0.1N NaOHSignificant degradation[4]
Oxidative 3% H₂O₂Moderate degradation[4]
Thermal 80°CModerate degradation[4]
Photolytic Direct sunlightMinor degradation[4]

Experimental Protocols

Stability-Indicating HPLC Method

A common method for the quantification of this compound and its degradation products involves reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 (e.g., Zodiac C18, 150 x 4.6mm, 3.0µm)[3][4]

  • Mobile Phase: A mixture of acetonitrile and a buffer such as trifluoroacetic acid or phosphate buffer. A typical composition is acetonitrile:water:0.1% v/v trifluoroacetic acid (48:52:1) with a pH of 4.7.[1][4]

  • Flow Rate: 1.5 ml/min[1][4]

  • Detection: UV at 300 nm[1][4]

  • Injection Volume: 10-50 µL[3][4]

  • Temperature: Room temperature or controlled at 25°C[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample This compound Sample (Bulk Drug or Formulation) Dilution Dilution with Mobile Phase Sample->Dilution Injection Injection into HPLC System Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 300 nm Separation->Detection Data Data Acquisition and Quantification Detection->Data

Figure 2: General Workflow for HPLC Analysis of this compound.
LC-MS/MS for Bioanalysis

For the quantification of this compound in biological matrices like plasma, a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.

  • Sample Preparation: Protein precipitation is a common method. For a 100 µL plasma sample, 200 µL of a precipitation reagent (e.g., 80:20 methanol-0.2 M ZnSO₄) containing an internal standard is added.[12] The sample is vortexed and centrifuged, and the supernatant is injected.

  • Chromatography: Online solid-phase extraction (SPE) using a column like Oasis HLB can be used for sample cleanup and concentration, followed by analytical separation on a C18 column.[12]

  • Mass Spectrometry: Detection is typically performed using a tandem-quadrupole mass spectrometer in positive ionization mode.[12]

In Vitro Degradation Assay

This protocol is used to study the chemical stability of this compound under physiological conditions.

  • Prepare a stock solution of this compound.

  • Incubate this compound (e.g., at 8.0 µg/ml) in phosphate-buffered saline (PBS) at pH 7.4 and in heparinized human plasma at 37°C.[6]

  • Collect aliquots at various time points (e.g., 0, 2, 4, 6, 12, 24, 48, 72, 96, and 144 hours).[6]

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentrations of this compound and its primary degradation product.[6]

Bioassay for Antifungal Activity

A bioassay can be used to determine the loss of antifungal activity of this compound as it degrades.

  • Incubate this compound in a suitable buffer (e.g., PBS pH 7.4) at 37°C.

  • At various time points, take aliquots and determine their antifungal activity.

  • This can be done using a checkerboard microdilution assay against a susceptible fungal strain (e.g., Candida species) to determine the minimum inhibitory concentration (MIC).[1]

  • Alternatively, an agar diffusion assay can be used where the diameter of the zone of inhibition is measured. The decrease in the zone of inhibition over time corresponds to the loss of active this compound.

Conclusion

This compound's primary clearance mechanism is a slow, non-enzymatic chemical degradation, a feature that distinguishes it from other antifungals and contributes to its predictable pharmacokinetic profile. The degradation pathway initiates with a ring-opening hydrolysis to form an inactive linear peptide, which is subsequently broken down into smaller, inactive fragments. The understanding of this pathway and the associated metabolites is crucial for the development of stable formulations and for the interpretation of pharmacokinetic and pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other echinocandins.

References

Anidulafungin: A Deep Dive into Preclinical Pharmacokinetics and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of the echinocandin antifungal agent, anidulafungin, as characterized in key animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species is fundamental to interpreting efficacy and safety data and for informing clinical trial design.

Executive Summary

This compound exhibits predictable, dose-proportional pharmacokinetics in multiple animal species, including rats, mice, and rabbits. A key characteristic of this compound is its extensive and rapid distribution to tissues, leading to significantly higher concentrations in organs commonly affected by invasive fungal infections—such as the liver, lungs, kidneys, and spleen—compared to plasma levels. The drug is highly protein-bound and undergoes slow, non-enzymatic degradation, resulting in a prolonged elimination half-life. This favorable pharmacokinetic profile, particularly its persistence in deep-seated tissues, underpins its potent in vivo efficacy against susceptible fungal pathogens.

Pharmacokinetic Profile

This compound generally displays linear pharmacokinetics over a range of doses in animal models. Following intravenous administration, it is rapidly distributed from the plasma into the tissues.

Plasma Pharmacokinetics

Studies in mice, rats, and rabbits have consistently demonstrated dose-dependent increases in peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC). The elimination half-life is notably long, contributing to sustained drug exposure.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDoseRouteCmax (μg/mL)AUC (μg·h/mL)T½ (h)Reference
Mouse 5 mg/kgIP4.3 ± 0.2496 (AUC₀-∞)14 - 24[1]
20 mg/kgIP~201975 (AUC₀-∞)14 - 24[1]
80 mg/kgIP60 ± 3.5-14 - 24[1]
Rat 5 mg/kgIV-35.8 (AUC₀-∞)18.5[2]
Rabbit 0.1 mg/kgIV0.46 ± 0.020.71 ± 0.04 (AUC₀-∞)-[3][4]
20 mg/kgIV63.02 ± 2.93208.80 ± 24.21 (AUC₀-∞)-[3][4]

IP: Intraperitoneal; IV: Intravenous; T½: Half-life.

Experimental Protocols

Pharmacokinetic Study in Mice:

  • Animal Model: Neutropenic ICR/Swiss mice.[1]

  • Drug Administration: Single intraperitoneal doses of 5, 20, and 80 mg/kg.[1]

  • Sample Collection: Blood samples were collected from groups of three mice at 1, 4, 8, 12, 24, and 48 hours post-administration.[1]

  • Analytical Method: Serum concentrations of this compound were determined using reverse-phase high-pressure liquid chromatography (HPLC) with fluorescence detection.[1]

Pharmacokinetic Study in Rats:

  • Animal Model: Male F344 rats.[2]

  • Drug Administration: A single intravenous dose of 5 mg/kg of [14C]-labeled this compound over approximately 5 minutes.[2]

  • Sample Collection: Blood samples were collected at predose and at 0.083, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.[2]

  • Analytical Method: Concentrations of the parent drug were determined by HPLC with UV detection.[2]

Pharmacokinetic Study in Rabbits:

  • Animal Model: Normal rabbits.[3][4]

  • Drug Administration: Single slow intravenous bolus doses ranging from 0.1 to 20 mg/kg.[4]

  • Sample Collection: Plasma samples were drawn immediately before administration and at 0.16, 0.5, 1, 2, 4, 8, 12, 18, 24, 48, 72, and 96 hours after dosing.[4]

  • Pharmacokinetic Modeling: A three-compartment open pharmacokinetic model was used to analyze the data.[3][4]

G cluster_admin Drug Administration cluster_model Animal Model cluster_sampling Sample Collection cluster_analysis Analysis Dose This compound Dose (e.g., 5 mg/kg IV) Animal Rat / Mouse / Rabbit Dose->Animal Blood Blood Sampling (Time course) Animal->Blood Tissues Tissue Harvesting (e.g., Liver, Lung, Kidney) Animal->Tissues HPLC HPLC-UV/Fluorescence Quantification Blood->HPLC Tissues->HPLC PK_Model Pharmacokinetic Modeling (e.g., 3-Compartment) HPLC->PK_Model

Caption: Experimental workflow for pharmacokinetic studies of this compound in animal models.

Tissue Distribution

A hallmark of this compound's pharmacokinetic profile is its extensive distribution into and retention in tissues. This is particularly evident in organs that are common sites of deep-seated fungal infections.

Tissue Concentrations

Studies in rats demonstrate that this compound rapidly distributes into tissues, with peak concentrations achieved within 30 minutes of administration.[2][5] Notably, drug exposure in the liver, lung, kidney, and spleen is approximately 9- to 12-fold higher than in plasma, based on AUC ratios.[2] this compound also persists in these tissues, with concentrations remaining above the Minimum Inhibitory Concentrations (MICs) for common fungal pathogens for extended periods.[2]

Table 2: Tissue Distribution of this compound in Rats Following a Single 5 mg/kg IV Dose

TissueCmax (μg/g)Tmax (h)AUC₀-∞ (μg·h/g)Tissue/Plasma AUC RatioT½ (h)Reference
Liver 29.80.08342211.827.6[2]
Lung 22.80.08336310.124.1[2]
Spleen 12.60.53409.530.2[2]
Kidney 14.50.53209.025.4[2]
Skin 2.50.545.41.321.0[2]
Muscle 1.80.523.90.718.2[2]
Plasma 5.9 (μg/mL)0.08335.81.018.5[2]

Data from Damle et al., 2008.[2]

In rabbits, trough concentrations after multiple dosing were highest in the lung and liver, followed by the spleen and kidney.[3][4] Measurable concentrations were also found in the brain at higher doses.[3][4]

Distribution to the Central Nervous System (CNS)

Penetration of this compound into the central nervous system is generally low. In rats, cerebrospinal fluid (CSF) levels were minimal.[2] However, studies in neonatal rats have shown that while brain concentrations are low after a single dose, they can increase with multiple doses.[6] In rabbits, measurable brain tissue concentrations were observed at doses of 0.5 mg/kg and higher.[3][7]

Table 3: Brain and CSF Distribution of this compound in Animal Models

SpeciesDoseTissueConcentration (μg/g or μg/mL)Reference
Rat 5 mg/kgCSFMinimal (0.5% of whole blood radioactivity)[2]
Neonatal Rat 10 mg/kg (single dose)Brain~1.60[6][7]
Neonatal Rat 10 mg/kg (5 daily doses)Brain~4.40[6][7]
Rabbit 0.5 mg/kgBrain0.24 ± 0.02[3][4]
Rabbit 10 mg/kgBrain3.90 ± 0.25[3][4]
Experimental Protocols

Tissue Distribution Study in Rats:

  • Animal Model: Male F344 rats.[2]

  • Drug Administration: A single intravenous dose of 5 mg/kg of [14C]-labeled this compound.[2]

  • Sample Collection: Tissue samples (kidney, liver, lung, muscle, spleen, and skin) and CSF were collected at various time points up to 72 hours post-dose.[2]

  • Analytical Method: this compound concentrations were determined by HPLC, and total radioactivity was measured to assess the distribution of the drug and its metabolites.[2]

Tissue Distribution Study in Rabbits:

  • Animal Model: Persistently neutropenic rabbits.[3][4]

  • Drug Administration: Multiple intravenous doses ranging from 0.1 to 10 mg/kg/day.[3]

  • Sample Collection: Tissues (lung, liver, spleen, kidney, brain) were collected at trough concentrations after multiple doses.[3]

  • Analytical Method: Drug concentrations in tissue were quantified.[3][4]

Metabolism and Excretion

This compound is not metabolized by hepatic cytochrome P450 enzymes.[8][9] Instead, it undergoes slow, non-enzymatic chemical degradation in the plasma to an inactive open-ring peptide.[8][9] This degradation product and the parent drug are primarily eliminated through the feces, likely via biliary excretion.[8] Renal clearance is negligible, with less than 1% of the administered dose excreted in the urine.[9]

Plasma Protein Binding

This compound is extensively bound to plasma proteins, with binding reported to be greater than 99%.[8][10] This high degree of protein binding is consistent across different animal species and humans.[11]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The favorable pharmacokinetic profile of this compound, particularly its persistence in tissues, is strongly linked to its in vivo efficacy. In a neutropenic mouse model of disseminated candidiasis, a single dose of this compound resulted in a persistent decrease in the kidney fungal burden for up to 96 hours.[12] This sustained antifungal effect occurs long after serum concentrations have declined, highlighting the importance of tissue concentrations in driving the therapeutic outcome.[12] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC) have been identified as the key PK/PD indices predicting the efficacy of this compound.[1]

G cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics This compound This compound in Plasma Tissue This compound in Tissues (Liver, Lung, Kidney) This compound->Tissue Rapid Distribution Degradation Slow Chemical Degradation This compound->Degradation Tissue->this compound Slow Redistribution FungalBurden Reduced Fungal Burden in Tissues Tissue->FungalBurden High & Persistent Concentrations Excretion Biliary Excretion (Feces) Degradation->Excretion Efficacy Antifungal Efficacy FungalBurden->Efficacy

References

Anidulafungin's Selective Toxicity: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anidulafungin, a member of the echinocandin class of antifungal agents, exhibits a high degree of selective toxicity, potently targeting fungal pathogens with minimal impact on mammalian cells. This selective action is rooted in its unique mechanism of action: the specific, non-competitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is an essential component in the biosynthesis of the fungal cell wall, a structure not present in mammals. This guide provides a comprehensive overview of the core principles underlying this compound's selective toxicity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and the workflows used to determine its selectivity.

The Core Principle: Targeting a Fungal-Specific Enzyme

The cornerstone of this compound's selective toxicity lies in its targeted inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2][3][4] The fungal cell wall is a dynamic structure, absent in mammalian cells, that is crucial for cell morphology, protection against osmotic stress, and interaction with the environment.[4] A major component of this wall is the polysaccharide (1,3)-β-D-glucan.

This compound non-competitively inhibits the Fks1p subunit of the (1,3)-β-D-glucan synthase enzyme complex.[5] This inhibition depletes the fungal cell wall of (1,3)-β-D-glucan, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis and death.[5] As mammalian cells do not possess a cell wall or the (1,3)-β-D-glucan synthase enzyme, this compound has no homologous target in the host, which accounts for its favorable safety profile.[1][4]

dot

anidulafungin_mechanism cluster_fungal_cell Fungal Cell cluster_mammalian_cell Mammalian Cell This compound This compound glucan_synthase (1,3)-β-D-Glucan Synthase (Fks1 subunit) This compound->glucan_synthase lysis Cell Lysis (Fungicidal Effect) cell_wall_synthesis Cell Wall Synthesis glucan (1,3)-β-D-Glucan glucan_synthase->glucan Synthesizes cell_wall Fungal Cell Wall cell_wall_synthesis->cell_wall Maintains Integrity glucan->cell_wall_synthesis anidulafungin_mammalian This compound no_target No (1,3)-β-D-Glucan Synthase No Cell Wall anidulafungin_mammalian->no_target No Target no_effect No Effect

Caption: Mechanism of this compound's Selective Toxicity.

Data Presentation: In Vitro Susceptibility and Cytotoxicity

The selective toxicity of this compound is quantitatively demonstrated by its potent activity against a wide range of fungal pathogens, particularly Candida and Aspergillus species, in contrast to its minimal effect on mammalian cells. The following tables summarize the in vitro susceptibility of various fungal isolates to this compound, expressed as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of this compound Against Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans2,235≤0.015 - 20.030.06
C. glabrata3,102≤0.015 - 20.030.06
C. parapsilosis3,976≤0.015 - 812
C. tropicalis2,042≤0.015 - 20.030.06
C. krusei617≤0.015 - 0.50.060.12
C. guilliermondii234≤0.015 - 812
C. lusitaniae258≤0.015 - 20.250.5
C. dubliniensis131≤0.015 - 0.250.030.12

Data compiled from multiple studies. MIC values can vary based on testing methodology.[1][2][6][7]

Table 2: In Vitro Activity of this compound Against Aspergillus Species

Aspergillus SpeciesMIC Range (µg/mL)
A. fumigatus<0.03–0.06
A. flavus<0.03–0.12
A. niger0.03–0.125
A. terreus0.03

Data compiled from Pfaller et al. (2005).

Experimental Protocols

The selective toxicity of this compound is determined through a series of in vitro assays. The following are detailed methodologies for key experiments.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

  • This compound powder

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Fungal isolates

  • Sterile saline

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute in RPMI-1640 medium to twice the highest desired final concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the drug in the 96-well plate to achieve a range of concentrations (e.g., 0.015 to 8 µg/mL).

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control. This can be determined visually or by reading the optical density with a spectrophotometer.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on its target enzyme.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Permeabilization buffer

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • UDP-[³H]glucose (radiolabeled substrate)

  • This compound

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract containing (1,3)-β-D-glucan synthase from fungal cell lysates or permeabilized cells.

  • Reaction Mixture: In a microfuge tube, combine the assay buffer, the fungal enzyme preparation, and varying concentrations of this compound.

  • Initiate Reaction: Start the enzymatic reaction by adding UDP-[³H]glucose.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Quantification: Filter the reaction mixture to collect the radiolabeled glucan product. Wash the filter to remove unincorporated substrate. Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • IC₅₀ Determination: The IC₅₀ is the concentration of this compound that inhibits 50% of the (1,3)-β-D-glucan synthase activity compared to a no-drug control.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ is the concentration of this compound that reduces the viability of the mammalian cells by 50% compared to the untreated control.

Visualizing the Workflow for Selective Toxicity Assessment

The following diagram illustrates the experimental workflow for characterizing the selective toxicity of a compound like this compound.

dot

selective_toxicity_workflow cluster_antifungal_activity Antifungal Activity Assessment cluster_mammalian_toxicity Mammalian Cell Toxicity Assessment start Start: Compound of Interest (e.g., this compound) mic_testing Broth Microdilution (MIC Determination) start->mic_testing enzyme_assay (1,3)-β-D-Glucan Synthase Inhibition Assay (IC₅₀) start->enzyme_assay cytotoxicity_assay MTT Assay on Mammalian Cells (IC₅₀ Determination) start->cytotoxicity_assay evaluation Data Analysis and Selectivity Index Calculation mic_testing->evaluation enzyme_assay->evaluation cytotoxicity_assay->evaluation conclusion Conclusion: High Selective Toxicity evaluation->conclusion

Caption: Experimental Workflow for Determining Selective Toxicity.

Conclusion

The selective toxicity of this compound is a well-established principle based on its precise targeting of a fungal-specific enzyme, (1,3)-β-D-glucan synthase. The extensive in vitro data demonstrating potent antifungal activity at concentrations that are orders of magnitude lower than those affecting mammalian cells provide a strong foundation for its clinical efficacy and safety. The experimental protocols outlined in this guide offer a standardized approach for the continued evaluation of this compound and the development of novel antifungal agents with similar targeted mechanisms. This focused approach on fungal-specific cellular processes remains a highly successful strategy in the ongoing effort to combat invasive fungal infections.

References

Anidulafungin's Interaction with Fungal Glucan Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidulafungin, a member of the echinocandin class of antifungal agents, exerts its potent fungicidal activity through the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This technical guide provides an in-depth analysis of the molecular interactions between this compound and its target enzyme, 1,3-β-D-glucan synthase, encoded primarily by the FKS genes. We will explore the mechanism of action, present quantitative data on enzyme inhibition and fungal susceptibility, detail relevant experimental methodologies, and visualize the downstream effects on fungal signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antifungal drug discovery and development.

Mechanism of Action: Non-Competitive Inhibition of Glucan Synthase

This compound selectively targets the fungal enzyme 1,3-β-D-glucan synthase, which is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide component that provides structural integrity to the fungal cell wall.[1][2][3][4] This enzyme is absent in mammalian cells, making it an excellent target for antifungal therapy with a high therapeutic index.[2][3]

The inhibition of 1,3-β-D-glucan synthase by this compound is non-competitive with respect to the substrate, UDP-glucose.[1] This means that this compound does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that renders the enzyme inactive.[1] This mode of inhibition is crucial as it is not overcome by high concentrations of the substrate. The disruption of 1,3-β-D-glucan synthesis leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and ultimately causing cell lysis and death.[3][4]

The catalytic subunit of the glucan synthase complex is encoded by the FKS genes, with FKS1 and FKS2 being the most clinically relevant.[4] Mutations within specific "hot spot" regions of these genes, particularly in FKS1, can lead to reduced susceptibility and clinical resistance to echinocandins, including this compound.[1][5][6]

Quantitative Data

Enzyme Inhibition Kinetics

The inhibitory potency of this compound against 1,3-β-D-glucan synthase is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are significantly lower for wild-type enzymes compared to those from resistant strains harboring FKS1 mutations. Mutations, particularly at the Ser645 position in Fks1p, dramatically increase the Ki and IC50 values, indicating reduced binding affinity and efficacy of the drug.[1][7]

FKS1 GenotypeThis compound Ki (ng/mL)This compound IC50 (ng/mL)Reference
Wild-Type0.1 - 0.50.2 - 1.0[1]
F641S10 - 5020 - 100[1]
S645P>10,000>10,000[1]
S645Y>5,000>5,000[1]
S645F>5,000>5,000[1]
R1361H (heterozygous)0.5 - 5.0 (two inflection points)1.0 - 10.0 (two inflection points)[1]
In Vitro Susceptibility

The in vitro activity of this compound is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. This compound demonstrates potent activity against a broad range of Candida species. However, isolates with FKS1 mutations exhibit significantly elevated MIC values.[7][8]

Candida SpeciesFKS1 MutationThis compound MIC Range (µg/mL)Reference
C. albicansWild-Type0.008 - 0.125[9]
C. albicansS645P2 - >8[5]
C. albicansS645Y2 - >8[6]
C. albicansS645F2 - >8[6]
C. glabrataWild-Type0.015 - 0.12[8]
C. glabrataFKS1 or FKS2 mutations0.25 - >8[10]
C. parapsilosisWild-Type1.0 - 2.0[9]
C. kruseiWild-Type0.008 - 0.125[9]
Pharmacokinetic Parameters

This compound exhibits predictable linear pharmacokinetics. The standard dosing regimen consists of a 200 mg loading dose on day one, followed by a 100 mg maintenance dose.

ParameterValueReference
Protein Binding>99%[5]
Volume of Distribution (Vd)30 - 50 L[5]
Elimination Half-life (t1/2)~24 hours[5]
ClearanceNot significantly affected by renal or hepatic impairment[11]

Experimental Protocols

Glucan Synthase Inhibition Assay (Radioactive Method)

This protocol is adapted from methodologies used for determining the kinetic parameters of glucan synthase inhibition.

1. Enzyme Preparation:

  • Grow fungal cells (e.g., Candida albicans) to the mid-logarithmic phase in a suitable broth medium (e.g., YPD).

  • Harvest cells by centrifugation and wash with a suitable buffer.

  • Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

  • Prepare a microsomal fraction by differential centrifugation. The final pellet containing the membrane-associated glucan synthase is resuspended in a storage buffer.

2. Inhibition Assay:

  • Prepare a reaction mixture containing a buffer (e.g., 75 mM Tris-HCl, pH 7.5), cofactors (e.g., 20 µM GTPγS), and bovine serum albumin (BSA).

  • Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤1%) to the reaction mixture.

  • Initiate the reaction by adding the enzyme preparation and the substrate, UDP-[14C]glucose.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Collect the insoluble 14C-labeled glucan product by vacuum filtration onto glass fiber filters.

  • Wash the filters with 10% TCA and ethanol to remove unincorporated substrate.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

  • To determine the Ki, perform the assay with varying concentrations of both this compound and UDP-glucose. Analyze the data using Dixon plots or non-linear regression analysis.[1]

Broth Microdilution MIC Assay (CLSI M27-A3)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

2. Drug Dilution:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plate at 35°C for 24 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the drug-free control well. The endpoint is read visually or with a spectrophotometer.[9]

Visualization of Pathways and Workflows

This compound's Mechanism of Action

Anidulafungin_Mechanism This compound This compound GlucanSynthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p) This compound->GlucanSynthase Non-competitive Inhibition Glucan 1,3-β-D-Glucan GlucanSynthase->Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Glucan->CellWall Component CellLysis Cell Lysis CellWall->CellLysis Weakened

Caption: this compound non-competitively inhibits 1,3-β-D-glucan synthase, disrupting cell wall synthesis and leading to fungal cell lysis.

Experimental Workflow for Glucan Synthase Inhibition Assay

GS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EnzymePrep Enzyme Preparation (Microsomal Fraction) Reaction Incubate Enzyme, Drug, and UDP-[14C]Glucose EnzymePrep->Reaction DrugDilution This compound Serial Dilution DrugDilution->Reaction Quench Stop Reaction (TCA) Reaction->Quench Filter Filter and Wash Quench->Filter Scintillation Scintillation Counting Filter->Scintillation DataAnalysis Calculate IC50 / Ki Scintillation->DataAnalysis CWI_Pathway This compound This compound CellWallStress Cell Wall Stress This compound->CellWallStress Induces Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->Sensors Activates Rho1 Rho1 GTPase Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1/Slt2) Pkc1->MAPK_Cascade Activates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors Phosphorylates GeneExpression Upregulation of Cell Wall Genes (e.g., Chitin Synthase) TranscriptionFactors->GeneExpression Activates

References

The Evolving Threat: A Technical Guide to Anidulafungin Resistance in Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to anidulafungin, a cornerstone of echinocandin antifungal therapy, poses a significant and growing challenge in the management of invasive fungal infections. This technical guide provides an in-depth analysis of the molecular mechanisms, evolutionary pathways, and diagnostic methodologies related to this compound resistance in key clinical fungal isolates. Understanding these core principles is paramount for the development of novel therapeutic strategies and robust diagnostic tools to combat this evolving threat.

Core Mechanism of Resistance: The FKS Gene Mutations

The primary mechanism underpinning this compound resistance lies within the genetic code of the fungal cell itself. Mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase, are the principal drivers of resistance. This enzyme is the target of all echinocandin drugs, including this compound, and is essential for fungal cell wall synthesis.[1][2][3][4] Alterations in the Fks protein, particularly within specific "hot spot" regions, reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[4]

In Candida species, mutations are most commonly found in the FKS1 and FKS2 genes.[2][5] For instance, in Candida albicans, substitutions at serine 645 (S645) within Fks1p are frequently observed in resistant isolates.[6] Similarly, in the increasingly prevalent and often multidrug-resistant Candida auris, mutations in the FKS1 gene, such as the S639F substitution, have been identified in echinocandin-resistant strains.[7][8] Candida glabrata, another major pathogen, often develops resistance through mutations in its FKS1 and FKS2 genes.[9][10]

While less common, resistance can also emerge in other fungal genera. In Aspergillus fumigatus, an E671Q mutation in the FKS1 gene has been associated with reduced susceptibility to this compound following in vitro exposure.[1][5][11]

The evolution of resistance is often a stepwise process.[12] Initial exposure to this compound can select for persister cells, a subpopulation of susceptible cells that survive lethal drug concentrations.[13] These persisters can then acquire resistance-conferring mutations, leading to the emergence of a fully resistant population.[13] Furthermore, the development of resistance to one echinocandin, such as this compound, often confers cross-resistance to other drugs in the same class, like caspofungin and micafungin.[1][6][14]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance, including Minimum Inhibitory Concentration (MIC) values from surveillance studies and specific mutations.

Table 1: this compound MIC Distribution for Select Candida Species (Global Surveillance Data)

Candida SpeciesMIC50 (μg/ml)MIC90 (μg/ml)Reference
C. albicans0.062[14]
C. glabrata0.062[14]
C. parapsilosis0.52[15]
C. tropicalis0.060.12[15]
C. krusei0.060.12[15]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Examples of FKS Mutations Conferring this compound Resistance

Fungal SpeciesGeneMutationResulting Amino Acid ChangeReference
Candida albicansFKS1S645P/Y/FSerine to Proline/Tyrosine/Phenylalanine[6]
Candida glabrataFKS2S663PSerine to Proline[9]
Candida aurisFKS1S639FSerine to Phenylalanine[7][8]
Aspergillus fumigatusFKS1E671QGlutamic acid to Glutamine[1][5]

Experimental Protocols for Investigating this compound Resistance

Accurate and standardized methodologies are crucial for the detection and characterization of this compound resistance.

Antifungal Susceptibility Testing (AST)

1. Broth Microdilution Method (CLSI/EUCAST Guidelines):

  • Principle: This is the reference method for determining the MIC of an antifungal agent. A standardized inoculum of the fungal isolate is exposed to serial dilutions of this compound in a microtiter plate. The MIC is the lowest concentration of the drug that inhibits visible growth after a specified incubation period.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined by visual inspection of growth or by using a spectrophotometer. The endpoint for echinocandins is typically a prominent reduction in growth compared to the drug-free control well.[14]

2. Etest:

  • Principle: The Etest is a gradient diffusion method. A plastic strip impregnated with a predefined gradient of this compound is placed on an agar plate inoculated with the fungal isolate.

  • Procedure: A standardized fungal suspension is swabbed onto the surface of an RPMI agar plate. The Etest strip is applied, and the plate is incubated at 35°C for 24-48 hours.

  • Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. This method has shown good correlation with broth microdilution for detecting echinocandin resistance.[16]

Molecular Detection of FKS Mutations

1. DNA Sequencing (Sanger or Next-Generation Sequencing):

  • Principle: This is the gold standard for identifying mutations in the FKS genes.

  • DNA Extraction: Fungal DNA is extracted from cultured isolates using commercial kits or standard laboratory protocols.

  • PCR Amplification: The "hot spot" regions of the FKS1 and FKS2 genes are amplified using specific primers.

  • Sequencing: The amplified PCR products are sequenced.

  • Analysis: The resulting DNA sequences are compared to a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in this compound resistance.

Anidulafungin_Resistance_Mechanism cluster_drug_action Normal Susceptible Cell cluster_resistance Resistant Cell This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Wild-Type Fks) This compound->GlucanSynthase Inhibits CellWall Intact Fungal Cell Wall GlucanSynthase->CellWall Synthesizes β-(1,3)-D-Glucan Anidulafungin_res This compound MutatedGlucanSynthase Mutated β-(1,3)-D-Glucan Synthase (Mutated Fks) Anidulafungin_res->MutatedGlucanSynthase Reduced Inhibition CompromisedCellWall Compromised Cell Wall Synthesis MutatedGlucanSynthase->CompromisedCellWall Continues Synthesis FKS_Mutation FKS Gene Mutation FKS_Mutation->MutatedGlucanSynthase Leads to

Caption: Mechanism of this compound resistance via FKS gene mutation.

Experimental_Workflow_Resistance_Detection ClinicalIsolate Clinical Fungal Isolate AST Antifungal Susceptibility Testing (Broth Microdilution or Etest) ClinicalIsolate->AST MIC_Result Determine MIC Value AST->MIC_Result Susceptible Susceptible MIC_Result->Susceptible Low MIC Resistant Resistant/Non-Wild Type MIC_Result->Resistant High MIC MolecularAnalysis Molecular Analysis Resistant->MolecularAnalysis DNA_Extraction DNA Extraction MolecularAnalysis->DNA_Extraction PCR_Amplification PCR of FKS Hot Spots DNA_Extraction->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Mutation_Analysis Sequence Analysis for Mutations Sequencing->Mutation_Analysis FKS_Mutation_Found FKS Mutation Identified Mutation_Analysis->FKS_Mutation_Found Mutation Present No_Mutation No FKS Hot Spot Mutation Mutation_Analysis->No_Mutation Mutation Absent

Caption: Workflow for the detection of this compound resistance.

Conclusion and Future Directions

The evolution of this compound resistance is a complex interplay of genetic mutation and selective pressure from antifungal use. While mutations in the FKS genes are the predominant mechanism, it is crucial for researchers and drug development professionals to remain vigilant for the emergence of novel resistance mechanisms. Continued surveillance, the development of rapid and accurate diagnostic assays, and the exploration of new antifungal agents with different mechanisms of action are essential to stay ahead of this evolving public health challenge. A deeper understanding of the fitness costs and compensatory mutations associated with FKS alterations may also reveal novel therapeutic vulnerabilities.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Anidulafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the echinocandin antifungal agent, anidulafungin. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables summarize key quantitative data for this compound susceptibility testing, including clinical breakpoints and quality control ranges.

Table 1: this compound Clinical Breakpoints (CBPs) for Candida species (μg/mL)

Candida SpeciesCLSI CBPsEUCAST CBPs
C. albicans≤0.25 (S), 0.5 (I), ≥1 (R)≤0.03 (S), >0.03 (R)
C. glabrata≤0.12 (S), 0.25 (I), ≥0.5 (R)≤0.06 (S), >0.06 (R)
C. tropicalis≤0.25 (S), 0.5 (I), ≥1 (R)≤0.06 (S), >0.06 (R)
C. parapsilosis≤2 (S), 4 (I), ≥8 (R)Not considered a good target
C. krusei≤0.25 (S), 0.5 (I), ≥1 (R)≤0.06 (S), >0.06 (R)

(S) - Susceptible; (I) - Intermediate; (R) - Resistant. Note: Interpretive criteria can be updated; refer to the latest CLSI M27/M60 and EUCAST documents.[1][2][3]

Table 2: this compound Quality Control (QC) Ranges for Broth Microdilution

QC StrainCLSI MIC Range (μg/mL)EUCAST MIC Range (μg/mL)
C. parapsilosis ATCC 220190.5 - 40.5 - 4
C. krusei ATCC 62580.03 - 0.250.016 - 0.12

(MIC ranges are typically read at 24 hours)[4][5][6][7][8]

Table 3: this compound Disk Diffusion Quality Control (QC) Zone Diameter Ranges (mm) for a 2 µg disk

QC StrainCLSI Zone Diameter Range (mm)
C. parapsilosis ATCC 2201915 - 27
C. krusei ATCC 625826 - 38

(Zone diameters are read at 24 hours)[9]

Table 4: this compound Minimum Effective Concentration (MEC) Ranges for Aspergillus species (μg/mL)

Aspergillus SpeciesTypical MEC Range (μg/mL)
A. fumigatus0.008 - 0.06
A. flavus0.008 - 0.03
A. niger0.008 - 0.03
A. terreus0.008 - 0.06

(MEC values are determined according to CLSI M38 guidelines)[10][11][12][13]

Experimental Protocols

Protocol 1: CLSI Broth Microdilution Method for Yeasts (M27)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.[14][15][16][17]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a concentration of 1.6 mg/mL.

  • Further dilute the stock solution in RPMI 1640 medium to prepare the desired range of concentrations for the microdilution plates.

2. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Microdilution Plate Preparation:

  • Use sterile 96-well U-bottom microdilution plates.

  • Dispense 100 µL of RPMI 1640 into wells 2 through 12.

  • Add 200 µL of the highest this compound concentration to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 serves as a positive growth control (drug-free).

  • Well 12 can serve as a sterility control (uninoculated medium).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well from 1 to 11.

  • The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24 hours.

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the growth control well.[14]

  • The endpoint can be read visually or with a spectrophotometer.

CLSI_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock Solution plate_prep Prepare Microdilution Plate with Serial Dilutions prep_drug->plate_prep prep_inoculum Prepare Yeast Inoculum inoculate Inoculate Wells prep_inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC (≥50% growth inhibition) incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: CLSI Broth Microdilution Workflow for this compound.

Protocol 2: EUCAST Broth Microdilution Method for Yeasts (E.DEF 7.3.2)

This protocol details the EUCAST reference method for determining this compound MICs.[18][19][20][21]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in DMSO.

  • Further dilutions are made in RPMI 1640 medium supplemented with 2% glucose.

2. Inoculum Preparation:

  • Culture the yeast isolate on a suitable agar medium.

  • Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard.

  • Dilute this suspension in RPMI 1640 with 2% glucose to achieve a final inoculum of 0.5-2.5 x 10^5 CFU/mL in the test wells.

3. Microdilution Plate Preparation:

  • Use flat-bottom 96-well microdilution plates.

  • Prepare serial twofold dilutions of this compound in the plates as described in the CLSI protocol.

4. Inoculation and Incubation:

  • Inoculate the wells with the standardized yeast suspension.

  • Incubate the plates at 35-37°C for 24 hours.

5. Reading the MIC:

  • The MIC is determined spectrophotometrically as the lowest concentration that inhibits 50% of the growth compared to the drug-free control.

EUCAST_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock Solution plate_prep Prepare Microdilution Plate (RPMI + 2% Glucose) prep_drug->plate_prep prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) inoculate Inoculate Wells (Final Inoculum 0.5-2.5x10^5 CFU/mL) prep_inoculum->inoculate plate_prep->inoculate incubate Incubate at 35-37°C for 24 hours inoculate->incubate read_mic Read MIC Spectrophotometrically (50% growth inhibition) incubate->read_mic interpret Interpret Results (S/R) read_mic->interpret

Caption: EUCAST Broth Microdilution Workflow for this compound.

Protocol 3: CLSI Disk Diffusion Method for Yeasts (M44)

This method provides a simpler alternative to broth microdilution for determining the susceptibility of Candida species to this compound.[22][23][24][25]

1. Media Preparation:

  • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Pour the agar into petri dishes to a depth of 4 mm.

2. Inoculum Preparation:

  • Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.

3. Inoculation:

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

4. Disk Application:

  • Aseptically apply a 2 µg this compound disk to the surface of the inoculated agar plate.

  • Gently press the disk to ensure complete contact with the agar.

5. Incubation:

  • Incubate the plates at 35°C for 24 hours.

6. Reading the Zones of Inhibition:

  • Measure the diameter of the zone of complete or marked reduction of growth in millimeters.

  • Interpret the results based on established zone diameter breakpoints.

CLSI_Disk_Diffusion_Workflow prep_media Prepare Mueller-Hinton Agar (2% Glucose, 0.5 µg/mL Methylene Blue) inoculate_plate Swab Inoculum onto Agar Plate prep_media->inoculate_plate prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate apply_disk Apply 2 µg this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S/I/R based on zone diameter) measure_zone->interpret

Caption: CLSI Disk Diffusion Workflow for this compound.

Protocol 4: CLSI Broth Microdilution for Filamentous Fungi (M38)

This protocol is for determining the Minimum Effective Concentration (MEC) of this compound against filamentous fungi like Aspergillus species.[26][27][28][29][30]

1. Preparation of this compound Stock Solution:

  • Prepare as described in the CLSI M27 protocol.

2. Inoculum Preparation:

  • Grow the mold on potato dextrose agar for 7 days.

  • Prepare a conidial suspension in sterile saline with 0.05% Tween 20.

  • Adjust the turbidity of the suspension spectrophotometrically to 80-82% transmittance at 530 nm.

  • Dilute this suspension in RPMI 1640 to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL.

3. Microdilution Plate and Inoculation:

  • Prepare and inoculate the microdilution plates as described in the CLSI M27 protocol.

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading the MEC:

  • The MEC is the lowest concentration of this compound that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the growth control well. This is typically observed microscopically.

CLSI_Broth_Microdilution_Molds_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock Solution plate_prep Prepare Microdilution Plate with Serial Dilutions prep_drug->plate_prep prep_inoculum Prepare Conidial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mec Read MEC (Microscopic observation of abnormal hyphal growth) incubate->read_mec report_mec Report MEC Value read_mec->report_mec

Caption: CLSI Broth Microdilution Workflow for this compound against Molds.

References

Application Note & Protocol: Anidulafungin Dosage Determination for Murine Candidiasis Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to determining the effective dosage of anidulafungin in a murine model of disseminated candidiasis. It includes detailed experimental protocols, pharmacokinetic and pharmacodynamic (PK/PD) considerations, and data interpretation guidelines based on established research.

Introduction

This compound is a potent echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall, leading to fungicidal activity against most Candida species.[1] Murine models of disseminated candidiasis are crucial for preclinical evaluation of antifungal agents, as they effectively mimic human systemic infections.[2][3]

The determination of an effective this compound dosage is dependent on understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. In murine models, the PK/PD indices that best correlate with efficacy are the ratio of the maximum serum drug concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[4][5][6] This note provides the necessary protocols to establish a murine candidiasis model and conduct dose-ranging studies to identify an optimal therapeutic regimen for this compound.

Pharmacokinetic and Pharmacodynamic Data

Successful dosage determination relies on achieving specific PK/PD targets. This compound exhibits linear pharmacokinetics and a long elimination half-life in mice (14-24 hours), which supports once-daily dosing.[4][5]

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes key pharmacokinetic parameters of this compound administered intraperitoneally (IP) to infected neutropenic mice.

Dose (mg/kg)Peak Serum Level (Cmax) (µg/mL)Area Under the Curve (AUC₀-∞) (mg·h/L)Elimination Half-Life (h)Reference
54.3 ± 0.249614 - 24[4]
10Data not availableData not available~21.6[7][8]
20Data not availableData not available14 - 24[4]
8060 ± 3.5197514 - 24[4]
Efficacy Data of this compound in Murine Candidiasis Models

The efficacy of this compound is typically measured by a reduction in fungal burden in target organs (primarily the kidneys) and improved survival. Studies have shown a dose-dependent response.

Candida SpeciesMouse ModelThis compound Dose (mg/kg/day)Treatment DurationOutcomeReference
C. albicansNeutropenic1.25, 5, 20 (single dose)96 hoursDose-dependent reduction in kidney CFU; prolonged growth suppression.[4]
C. glabrataNeutropenic0 - 20 (dose-ranging)24 hoursED₅₀ of 3.18 - 4.11 mg/kg; maximal fungal kill of 1.4-1.9 log₁₀ CFU/g.[9]
C. albicansCNS Infection58 daysNo significant reduction in mortality or brain fungal burden.[8]
C. albicansCNS Infection108 daysSignificantly reduced mortality and brain fungal burden.[8]
C. kruseiImmunosuppressed10, 205 daysImproved survival and significantly reduced kidney CFU compared to placebo.[10]

Experimental Protocols

This section details the necessary procedures for establishing the infection model, preparing and administering this compound, and assessing its efficacy.

Protocol: Establishment of a Disseminated Candidiasis Murine Model

This protocol describes the induction of a systemic Candida infection via intravenous injection.

Materials:

  • Mice (e.g., BALB/c, ICR/Swiss, CF-1), 20-25g.[11][12]

  • Candida species (e.g., C. albicans, C. glabrata).

  • Immunosuppressive agents (e.g., cyclophosphamide or 5-fluorouracil).[10][11]

  • Yeast Peptone Dextrose (YPD) broth and agar.[13]

  • Sterile Phosphate-Buffered Saline (PBS) or normal saline.[13]

  • Hemacytometer.

  • Standard laboratory equipment for cell culture and animal handling.

Procedure:

  • Immunosuppression (for neutropenic models):

    • Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 relative to infection.[11] Alternatively, a single dose of 5-fluorouracil (200 mg/kg) can be given 3 days prior to inoculation.[10]

  • Inoculum Preparation:

    • Inoculate a single colony of Candida into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.[13]

    • Harvest the yeast cells by centrifugation (e.g., 800 x g for 1 minute).[13]

    • Wash the cell pellet twice with sterile PBS.[13]

    • Resuspend the cells in sterile PBS and determine the cell concentration using a hemacytometer.

    • Dilute the suspension to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for C. albicans). The final inoculum should be confirmed by plating serial dilutions.[8]

  • Infection:

    • Warm mice under a heat lamp to dilate tail veins.

    • Inject 0.1 mL of the prepared Candida suspension into the lateral tail vein. This results in an inoculum of ~5 x 10⁴ CFU per mouse.[12]

    • Return mice to their cages and monitor for signs of illness.[11]

Protocol: this compound Preparation and Administration

Materials:

  • This compound powder for injection.

  • Sterile diluent (as specified by the manufacturer).

  • Sterile PBS or 5% dextrose solution for further dilution.

  • Syringes and needles for intraperitoneal (IP) injection.

Procedure:

  • Reconstitution: Reconstitute the this compound vial with the appropriate diluent to the specified concentration (e.g., 3.33 mg/mL).[14]

  • Dose Preparation: Dilute the reconstituted solution with sterile PBS to achieve the final desired concentrations for injection (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg). The injection volume should be consistent, typically 0.1-0.2 mL per mouse.[4]

  • Administration:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).[15]

    • Administer the prepared this compound solution via intraperitoneal (IP) injection.[4][8][9]

    • Administer treatment once daily for the duration of the study (e.g., 4-8 days).[8][15]

    • A control group should receive vehicle (e.g., sterile PBS) on the same schedule.

Protocol: Assessment of Antifungal Efficacy

Procedure:

  • Survival Monitoring: Monitor mice daily for the duration of the experiment and record survival rates for each group.

  • Fungal Burden Determination:

    • At a predetermined endpoint (e.g., 96 hours post-treatment initiation), humanely euthanize the mice.[4]

    • Aseptically harvest target organs, primarily the kidneys, as they are the main site of fungal proliferation in this model.[2][13]

    • Weigh each organ.

    • Homogenize the tissues in a fixed volume of sterile, ice-cold PBS (e.g., 5.0 mL) using a tissue homogenizer.[13]

    • Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS.

    • Plate 100 µL of each dilution onto Sabouraud's dextrose agar plates (or YPD agar).[13]

    • Incubate plates at 37°C for 24-48 hours.

    • Count the number of colonies and calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.[13] The data is typically log₁₀ transformed for analysis.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Mouse Acclimatization immuno Immunosuppression (e.g., Cyclophosphamide) acclimatize->immuno infect Infection (IV Tail Vein Injection) immuno->infect inoculum Inoculum Preparation (Candida Culture & Wash) inoculum->infect treatment Treatment Initiation (this compound IP Injection) infect->treatment monitor Daily Monitoring & Dosing treatment->monitor endpoint Euthanasia at Endpoint monitor->endpoint harvest Organ Harvest (Kidneys) endpoint->harvest burden Fungal Burden Analysis (Tissue Homogenization & CFU Plating) harvest->burden analysis Data Analysis (log10 CFU/g & Survival) burden->analysis

Caption: Workflow for this compound efficacy testing in a murine candidiasis model.

PK/PD Integration for Dosage Determination

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_index PK/PD Indices cmax Cmax (Peak Concentration) cmax_mic Cmax / MIC cmax->cmax_mic auc AUC (Total Exposure) auc_mic AUC / MIC auc->auc_mic mic MIC (In Vitro Susceptibility) mic->cmax_mic mic->auc_mic efficacy In Vivo Efficacy (Fungal Clearance & Survival) cmax_mic->efficacy Predicts auc_mic->efficacy Predicts

Caption: Integration of PK and PD parameters to predict this compound efficacy.

References

protocols for anidulafungin synergy testing with other antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic interactions of the echinocandin antifungal agent, anidulafungin, with other antifungal drugs. The methodologies outlined are essential for preclinical research and drug development programs aiming to enhance the efficacy of antifungal therapies, particularly against resistant or difficult-to-treat fungal infections. The primary assays described are the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill assay for evaluating the pharmacodynamics of drug interactions.

Introduction to this compound and Synergy Testing

This compound, an echinocandin, inhibits the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall.[1] This mechanism of action is distinct from other antifungal classes, such as azoles and polyenes, which target the cell membrane. This difference provides a strong rationale for combination therapy, which can lead to synergistic effects, potentially lowering required drug dosages, reducing toxicity, and overcoming resistance.[2][3] In vitro synergy testing is a crucial first step in identifying promising antifungal combinations for further investigation.[3][4]

Key Methodologies for Synergy Testing

Two primary in vitro methods are widely used to quantify the interaction between this compound and other antifungal agents:

  • Checkerboard Microdilution Assay: This method is used to determine the minimum inhibitory concentrations (MICs) of each drug alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).[1][3][4] The FICI provides a quantitative measure of the drug interaction.[5][6]

  • Time-Kill Assay: This dynamic method assesses the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[7][8] It provides valuable information about the pharmacodynamic nature of the interaction (e.g., fungicidal vs. fungistatic activity).

Experimental Protocol 1: Checkerboard Microdilution Assay

This protocol details the steps for performing a checkerboard microdilution assay to determine the FICI of this compound in combination with another antifungal agent. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][9]

Objective: To quantify the in vitro interaction between this compound and a partner antifungal agent against a specific fungal isolate.

Materials:

  • This compound (pure powder)

  • Partner antifungal agent (e.g., voriconazole, amphotericin B, fluconazole)

  • Fungal isolate (e.g., Aspergillus fumigatus, Candida albicans)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader (for inoculum standardization)

  • Sterile distilled water, saline, and appropriate solvents for drug stock solutions

  • Incubator

Procedure:

  • Preparation of Drug Stock Solutions:

    • Prepare stock solutions of this compound and the partner antifungal in an appropriate solvent at a concentration of 6,400 µg/mL.[10]

    • Perform serial dilutions to create a range of concentrations for each drug.

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar plates.

    • Harvest fungal conidia (for molds) or cells (for yeasts) and suspend them in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^5 CFU/mL in the wells.[3]

  • Plate Setup (Checkerboard Configuration):

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.[3]

    • Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows), creating a gradient of concentrations.

    • Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns), creating a gradient of concentrations. This results in a matrix of drug combinations.[3]

    • Include wells with each drug alone to determine their individual MICs.

    • Designate a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well, except for the sterility control well.[3]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[4]

  • Reading the Results:

    • Visually inspect the plates for fungal growth. The MIC is the lowest concentration of a drug that causes a significant reduction in growth compared to the control.

    • For this compound, the endpoint is often the Minimum Effective Concentration (MEC), characterized by the presence of small, rounded, compact hyphae in molds.

  • FICI Calculation:

    • Calculate the FICI for each well that shows growth inhibition using the following formula[5][11]: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone)

    • The FICI for the combination is the lowest FICI value obtained.

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy[5][6]
> 0.5 to ≤ 1.0Additive[6]
> 1.0 to < 4.0Indifference[5][6]
≥ 4.0Antagonism[5][6]

Experimental Protocol 2: Time-Kill Assay

This protocol describes the methodology for performing a time-kill assay to assess the dynamic interaction between this compound and a partner antifungal.

Objective: To evaluate the rate and extent of fungal killing by this compound and a partner antifungal, both alone and in combination, over a 48-hour period.[4]

Materials:

  • This compound

  • Partner antifungal agent

  • Fungal isolate

  • Culture tubes or flasks

  • RPMI 1640 medium

  • Orbital shaker

  • Sabouraud Dextrose Agar (SDA) plates for colony counting

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the checkerboard assay, adjusting the final concentration to approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.[4]

  • Setup of Test Conditions:

    • Prepare culture tubes with the following conditions:

      • Growth control (no drug)

      • This compound alone (at a clinically relevant concentration, e.g., MIC or sub-MIC)

      • Partner antifungal alone (at a clinically relevant concentration)

      • The combination of this compound and the partner antifungal at the same concentrations.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C in an orbital shaker.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates at 35°C until colonies are visible.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[12]

    • Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.[12]

    • Indifference is a <2 log10 change in CFU/mL.

Data Presentation: this compound Synergy

The following tables summarize quantitative data from studies evaluating the synergistic activity of this compound with other antifungal agents.

Table 1: this compound Synergy with Azoles against Aspergillus spp.

Partner AzoleAspergillus SpeciesNumber of IsolatesSynergy (FICI ≤ 0.5)Indifference (0.5 < FICI < 4.0)Antagonism (FICI ≥ 4.0)Reference
VoriconazoleAspergillus spp.2618 (69%)8 (31%)0 (0%)[1]
ItraconazoleAspergillus spp.2618 (69%)7 (27%)1 (4%)[1]
VoriconazoleA. fumigatus (susceptible)1Yes (FICI = 0.35)--[13]
VoriconazoleA. fumigatus (resistant)1Yes (FICI = 0.43)--[13]

Table 2: this compound Synergy with Amphotericin B against Aspergillus spp.

Partner AntifungalAspergillus SpeciesNumber of IsolatesSynergy (FICI ≤ 0.5)Indifference (0.5 < FICI < 4.0)Antagonism (FICI ≥ 4.0)Reference
Amphotericin BAspergillus spp.265 (19%)16 (62%)5 (19%)[1][14]

Table 3: this compound Synergy with Various Antifungals against Candida spp.

Partner AntifungalCandida SpeciesNumber of IsolatesSynergy (FICI ≤ 0.5)Reference
FluconazoleC. parapsilosis complex (fluconazole-resistant)15Yes (FICI range: 0.07-0.37)[15]
ItraconazoleC. parapsilosis complex (fluconazole-resistant)15Yes (FICI range: 0.15-0.37)[15]
FluconazoleC. albicans9219.5% of isolates[16][17]
Amphotericin BC. albicans9223.9% of isolates[16][17]

Visualizations

Checkerboard_Assay_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_interpretation Interpretation prep_drugs Prepare Drug Dilutions (this compound & Partner) plate_setup Dispense Drugs into 96-Well Plate (Checkerboard Format) prep_drugs->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret Interaction (Synergy, Additive, Indifference, Antagonism) calc_fici->interpret_fici

Caption: Workflow of the checkerboard microdilution assay.

Time_Kill_Assay_Workflow Time-Kill Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum (1-5 x 10^5 CFU/mL) setup_tubes Setup Test Tubes: - Control - this compound alone - Partner drug alone - Combination prep_inoculum->setup_tubes incubate Incubate at 35°C with Shaking setup_tubes->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate on SDA serial_dilute->plate count_colonies Incubate & Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Determine Interaction (Synergy, Indifference, Antagonism) plot_data->interpret

Caption: Workflow of the time-kill assay.

FICI_Interpretation FICI Interpretation cluster_outcomes Interaction Outcome FICI Fractional Inhibitory Concentration Index (FICI) Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive FICI->Additive > 0.5 to ≤ 1.0 Indifference Indifference FICI->Indifference > 1.0 to < 4.0 Antagonism Antagonism FICI->Antagonism ≥ 4.0

Caption: Interpretation of FICI values for drug synergy.

References

Application Notes and Protocols: Anidulafungin in Fungal Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anidulafungin in the study of fungal biofilms. This document includes detailed protocols for key experiments, a summary of quantitative data on this compound's efficacy, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a semisynthetic echinocandin antifungal agent that exhibits potent activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[1][2] Its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][3][4] This targeted action disrupts cell wall integrity, leading to osmotic instability and cell death.[1][3] Fungal biofilms, structured communities of microbial cells encased in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies.[5] this compound has demonstrated significant efficacy against fungal biofilms, making it a valuable tool for both basic research and the development of novel anti-biofilm strategies.[6][7][8]

Data Presentation: Efficacy of this compound Against Fungal Biofilms

The following tables summarize the in vitro activity of this compound against planktonic and biofilm forms of various Candida species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while Sessile Minimum Inhibitory Concentration (SMIC) refers to the MIC against cells within a biofilm.

Table 1: this compound Planktonic Minimum Inhibitory Concentrations (MICs) for various Candida species.

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
C. albicans≤0.030.125≤0.03 - 2[9]
C. parapsilosis22-[10]
C. guilliermondii22-[10]
C. lusitaniae0.060.25-[10]

Table 2: this compound Sessile Minimum Inhibitory Concentrations (SMICs) against Candida species biofilms.

Candida SpeciesSMIC₅₀ (µg/mL)SMIC₉₀ (µg/mL)SMIC Range (µg/mL)Reference
C. albicans≤0.03≤0.03≤0.03 - >16[9]
C. albicans0.325 (Geometric Mean)--[11]
C. parapsilosis2 (Geometric Mean)--[11]
C. dubliniensis0.5 (Geometric Mean)--[11]

Experimental Protocols

Detailed methodologies for the formation and quantification of fungal biofilms, as well as for determining their susceptibility to this compound, are provided below.

Protocol 1: In Vitro Formation of Candida Biofilms in 96-Well Plates

This protocol describes a standardized method for the formation of Candida albicans biofilms in 96-well microtiter plates, which is suitable for high-throughput screening.[11][12][13]

Materials:

  • Candida albicans strain

  • Yeast Peptone Dextrose (YPD) broth

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered with MOPS

  • 96-well flat-bottom microtiter plates, sterile

  • Hemacytometer

  • Spectrophotometer (optional)

  • Incubator (37°C)

  • Orbital shaker

Procedure:

  • Preparation of Fungal Inoculum:

    • Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking (180 rpm).

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cell pellet in RPMI 1640 medium.

    • Adjust the cell density to 1 x 10⁶ cells/mL using a hemacytometer or by measuring the optical density at 600 nm.

  • Biofilm Formation:

    • Pipette 100 µL of the standardized cell suspension into the wells of a 96-well microtiter plate.

    • Include negative control wells containing only RPMI 1640 medium.

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • After incubation, carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom.

    • Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

Protocol 2: Quantification of Biofilm Mass using Crystal Violet Staining

This protocol provides a method to quantify the total biomass of the fungal biofilm.[12][14]

Materials:

  • 96-well plate with pre-formed biofilms

  • 0.1% (w/v) Crystal Violet solution in water

  • 30% (v/v) Acetic Acid in water

  • Microplate reader

Procedure:

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well containing a washed biofilm.

    • Incubate at room temperature for 15 minutes.

  • Washing:

    • Carefully remove the crystal violet solution.

    • Wash the plate by submerging it in a container of tap water and then blotting it dry on paper towels. Repeat this step four times.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Incubate at room temperature for 15 minutes.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm using a microplate reader.

Protocol 3: Assessment of Biofilm Metabolic Activity using XTT Reduction Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method used to determine the metabolic activity of the biofilm cells, which serves as an indicator of cell viability.[10][11][12][15]

Materials:

  • 96-well plate with pre-formed biofilms

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Microplate reader

Procedure:

  • Preparation of XTT-Menadione Solution:

    • Immediately before use, mix 20 µL of menadione solution with 1 mL of XTT solution for every 1 mL of working solution needed.

  • Assay:

    • Add 100 µL of the XTT-menadione solution to each well containing a washed biofilm and to the control wells.

    • Incubate the plate in the dark at 37°C for 2 hours.

  • Quantification:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Protocol 4: Determination of Sessile Minimum Inhibitory Concentration (SMIC)

This protocol outlines the procedure to determine the SMIC of this compound against pre-formed fungal biofilms.[9][16]

Materials:

  • 96-well plate with pre-formed and washed biofilms

  • This compound stock solution

  • RPMI 1640 medium

  • XTT assay reagents (from Protocol 3)

Procedure:

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a separate 96-well plate.

    • The final concentrations should typically range from 0.03 µg/mL to 16 µg/mL.

  • Treatment:

    • Transfer 100 µL of each this compound dilution to the wells containing the pre-formed biofilms.

    • Include drug-free control wells (biofilm with RPMI 1640 only).

    • Incubate the plate at 37°C for 24 hours.

  • Quantification:

    • After incubation, wash the biofilms with PBS and determine the metabolic activity using the XTT reduction assay as described in Protocol 3.

  • SMIC Determination:

    • The SMIC is defined as the lowest concentration of this compound that results in a significant reduction (typically ≥50% or ≥80%) in metabolic activity compared to the drug-free control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anidulafungin_Mechanism_of_Action This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthesis->Cell_Lysis Disruption leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Glucan_Synthesis->CWI_Pathway Disruption activates

Caption: Mechanism of action of this compound.

Fungal_Biofilm_Formation_Workflow cluster_Inoculum Inoculum Preparation cluster_Biofilm Biofilm Formation Start Start with Fungal Colony Overnight_Culture Overnight Culture (YPD, 30°C) Start->Overnight_Culture Harvest_Wash Harvest & Wash Cells (PBS) Overnight_Culture->Harvest_Wash Resuspend Resuspend & Standardize (RPMI 1640, 1x10^6 cells/mL) Harvest_Wash->Resuspend Inoculation Inoculate 96-Well Plate (100 µL/well) Resuspend->Inoculation Incubation Incubate (37°C, 24-48h) Inoculation->Incubation Washing Wash with PBS Incubation->Washing Quantification Biofilm Quantification Washing->Quantification Proceed to SMIC_Determination_Workflow cluster_Biofilm_Prep Biofilm Preparation cluster_Treatment This compound Treatment cluster_Analysis Analysis Form_Biofilm Form Biofilm (Protocol 1) Add_Drug Add Drug to Biofilm Form_Biofilm->Add_Drug Drug_Dilution Prepare this compound Serial Dilutions Drug_Dilution->Add_Drug Incubate_Drug Incubate (37°C, 24h) Add_Drug->Incubate_Drug Wash_Biofilm Wash Biofilm (PBS) Incubate_Drug->Wash_Biofilm XTT_Assay Perform XTT Assay (Protocol 3) Wash_Biofilm->XTT_Assay Measure_Absorbance Measure Absorbance (490 nm) XTT_Assay->Measure_Absorbance Determine_SMIC Determine SMIC₅₀/₈₀ Measure_Absorbance->Determine_SMIC Fungal_Stress_Response_Pathways cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_Calcineurin Calcineurin Pathway cluster_Ras Ras/cAMP/PKA Pathway This compound This compound Cell_Wall_Stress Cell Wall Stress This compound->Cell_Wall_Stress Induces PKC1 PKC1 Cell_Wall_Stress->PKC1 Calcineurin Calcineurin Cell_Wall_Stress->Calcineurin MAPK_Cascade MAP Kinase Cascade (Mkc1) PKC1->MAPK_Cascade Gene_Expression Stress Response Gene Expression MAPK_Cascade->Gene_Expression Regulates Crz1 Crz1 Calcineurin->Crz1 Crz1->Gene_Expression Regulates Ras1 Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Biofilm_Formation Biofilm Formation PKA->Biofilm_Formation Promotes

References

Anidulafungin in Aspergillosis Animal Models: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anidulafungin in preclinical animal models of aspergillosis. The information is curated from various in vivo studies to guide researchers in designing and executing their own experiments. Detailed protocols for key assays, quantitative data summaries, and visualizations of experimental workflows are included to facilitate a deeper understanding of this compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Mechanism of Action

This compound is an echinocandin antifungal agent that targets the fungal cell wall.[1][2][3] It non-competitively inhibits the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a key structural polymer in the cell wall of Aspergillus species.[1][2] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[1] Due to its specific mode of action on a fungal-specific target, this compound exhibits a favorable safety profile as mammalian cells lack a cell wall.[2]

Anidulafungin_Mechanism_of_Action This compound This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibits Cell_Lysis Osmotic Instability & Cell Lysis This compound->Cell_Lysis Leads to Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Murine_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immunosuppression Immunosuppression (Optional) Infection Infection (i.v.) Immunosuppression->Infection Inoculum Inoculum Preparation Inoculum->Infection Treatment This compound Treatment Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring Survival Survival Analysis Monitoring->Survival Fungal_Burden Fungal Burden (Kidney, Lung) Monitoring->Fungal_Burden Fungal_Burden_Workflow cluster_cfu CFU Method cluster_qpcr qPCR Method Start Euthanize Animal Harvest Aseptically Harvest Organs (e.g., Kidney, Lung) Start->Harvest Homogenize Weigh & Homogenize Tissue Harvest->Homogenize Serial_Dilute Serial Dilution Homogenize->Serial_Dilute DNA_Extract DNA Extraction Homogenize->DNA_Extract Plate Plate on Agar Serial_Dilute->Plate Incubate Incubate (37°C) Plate->Incubate Count Count Colonies (CFU/gram) Incubate->Count qPCR_Run Perform qPCR DNA_Extract->qPCR_Run Quantify Quantify Fungal DNA (DNA/gram) qPCR_Run->Quantify PK_Study_Workflow Infected_Animal Infected Animal Model Dosing Single Dose of this compound Infected_Animal->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Bioanalysis Bioanalysis (HPLC-MS/MS) Plasma_Sep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, AUC) Bioanalysis->PK_Analysis

References

Application Note: Quantification of Anidulafungin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of the antifungal drug anidulafungin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research in drug development. The protocol encompasses sample preparation by protein precipitation, optimized chromatographic separation, and mass spectrometric detection. This method has been validated for its accuracy, precision, and linearity, ensuring reliable and reproducible results.

Introduction

This compound is a semi-synthetic echinocandin antifungal agent used in the treatment of invasive fungal infections, particularly candidemia and esophageal candidiasis.[1][2] Due to significant pharmacokinetic variability among patients, therapeutic drug monitoring (TDM) is essential to optimize efficacy and minimize the risk of toxicity.[3] LC-MS/MS has become the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and reproducibility.[2][4]

A key challenge in the bioanalysis of this compound is the potential for interference from an isobaric open-ring degradant.[1] Therefore, chromatographic separation of this compound from this degradant is critical for accurate quantification.[1] This application note provides a robust LC-MS/MS method that addresses these challenges and is suitable for regulated bioanalysis.

Experimental Workflow

G plasma 50 µL Human Plasma is Add Internal Standard (e.g., ²H₁₁-anidulafungin or Micafungin) plasma->is precip Protein Precipitation (e.g., Methanol or Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant (e.g., with 50 mM Ammonium Acetate) supernatant->dilute injection Inject 10 µL onto LC-MS/MS dilute->injection chromatography Chromatographic Separation (Reversed-Phase C8 or C18) injection->chromatography ionization Electrospray Ionization (ESI) (Positive or Negative Mode) chromatography->ionization detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) ionization->detection quantification Quantification using Calibration Curve detection->quantification report Generate Report quantification->report

This compound quantification workflow.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Stable-isotope labeled [²H]₁₁-anidulafungin, micafungin, or ascomycin

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Zinc sulfate (optional, for precipitation)

  • Ultrapure water

  • Human plasma (K₂EDTA or heparin)

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma into a microcentrifuge tube.[1][5]

  • Add the internal standard solution. For example, 300 µL of 100 ng/mL [²H]₁₁-anidulafungin in methanol.[5]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant. For instance, a 200 µL aliquot of the supernatant can be diluted with 600 µL of 50 mM ammonium acetate (pH 4.0).[5]

  • Centrifuge the diluted sample again before transferring to an autosampler vial for injection.

Alternative Precipitation Reagent: A mixture of 80:20 methanol and 0.2 M zinc sulfate (v/v) can also be used.[6]

Liquid Chromatography
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase column such as a BDS Hypersil C₈ (2.1 x 100 mm, 5 µm) or a Zorbax SB-C₈ (4.6 x 250 mm, 5 µm) is recommended.[4][5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.1 to 0.5 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

A gradient elution is typically employed to achieve optimal separation.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound1138.6898.5Negative[5]
This compound1140.81122.5Positive[7]
[²H]₁₁-Anidulafungin (IS)1149.6909.7Negative[5]
Micafungin (IS)---
Ascomycin (IS)--Positive[6]

Quantitative Data Summary

The performance of the LC-MS/MS method for this compound quantification has been validated in several studies. The following tables summarize the key quantitative parameters.

Table 1: Linearity and Range

Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
50 - 20,000-[1]
50 - 20,000-[5]
40 - 10,0000.9999[6]
1,000 - 10,000≥ 0.995[4]

Table 2: Precision and Accuracy

ParameterValueReference
Inter-assay Accuracy-4.33% to 0.0386%[1]
Inter-assay Precision (CV%)≤7.32%[1]
Between-day Accuracy-0.067% to 4.15%[5]
Between-day Precision (CV%)≤7.52%[5]
Intra-day Precision (CV%)≤6.6%[6]
Inter-day Precision (CV%)≤6.6%[6]
Intra-day Accuracy98.5% - 101.0%[6]
Inter-day Accuracy100.0% - 102.5%[6]

Table 3: Sensitivity and Recovery

ParameterValueReference
Lower Limit of Quantification (LLOQ)1 µg/mL[4]
Lower Limit of Quantification (LLOQ)0.04 µg/mL[6]
Limit of Detection (LOD)0.013 µg/mL[6]
Recovery84.2% - 88.8%[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, coupled with selective chromatographic separation and sensitive mass spectrometric detection, allows for accurate and precise measurements necessary for clinical and research applications. The validation data presented demonstrates that the method meets the criteria for bioanalytical method validation.

References

Application Notes and Protocols for Generating Anidulafungin-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro generation of fungal strains resistant to anidulafungin, a potent echinocandin antifungal agent. Understanding the mechanisms of resistance and possessing resistant strains are crucial for the development of new antifungal therapies and diagnostic tools. The primary mechanism of this compound resistance involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme complex, the target of echinocandins.[1][2][3]

Key Concepts in this compound Resistance

  • Target Modification: The most common resistance mechanism is the acquisition of point mutations in specific "hot spot" regions of the FKS1 and FKS2 genes.[1][4][5] These mutations reduce the binding affinity of this compound to its target enzyme.

  • Signaling Pathways: Cellular stress response pathways, particularly the calcineurin and the High Osmolarity Glycerol (HOG) pathways, play a crucial role in mediating the fungal response to cell wall damage caused by this compound.[6][7][8][9] Inhibition of the calcineurin pathway can sometimes reverse or reduce echinocandin resistance.[10][11]

  • In Vitro Evolution: Resistant strains can be reliably generated in the laboratory by exposing susceptible fungal isolates to gradually increasing concentrations of this compound.[12][13] This process mimics the selective pressure that can lead to the emergence of resistance in clinical settings.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for this compound against susceptible and resistant strains of common fungal pathogens, as well as the EUCAST clinical breakpoints for resistance.

Table 1: this compound MIC Ranges (mg/L)

Fungal SpeciesSusceptible (Wild-Type) MIC RangeResistant (FKS Mutant) MIC Range
Candida albicans≤0.06>0.06 - 8+
Candida glabrata≤0.032>0.064 - 4+
Aspergillus fumigatus≤0.03>0.03

Note: MIC values can vary depending on the specific mutation and the testing method (CLSI vs. EUCAST).[5][12][14][15]

Table 2: EUCAST this compound Clinical Breakpoints (mg/L)

Fungal SpeciesSusceptible (S)Resistant (R)
Candida glabrata≤ 0.032> 0.064

Source: EUCAST guidelines.[12][13]

Experimental Protocols

Protocol 1: In Vitro Generation of this compound-Resistant Candida Strains

This protocol describes a method for selecting this compound-resistant mutants of Candida species, such as C. albicans and C. glabrata, through continuous exposure to the antifungal agent.

Materials:

  • Susceptible clinical or laboratory strain of Candida spp. (e.g., C. albicans ATCC 90028, C. glabrata ATCC 2001)

  • Yeast Extract-Peptone-Dextrose (YPD) agar and broth

  • Sabouraud Dextrose Agar (SDA)

  • This compound analytical grade powder

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Sterile culture plates, tubes, and micropipette tips

  • Incubator (35-37°C)

Procedure:

  • Prepare Initial Culture: Inoculate a single colony of the susceptible Candida strain into 5 mL of YPD broth and incubate overnight at 35°C with shaking.

  • Prepare Inoculum: Adjust the concentration of the overnight culture to 1-5 x 10^6 cells/mL in sterile saline using a spectrophotometer (OD600).

  • Prepare this compound Plates: Prepare SDA plates containing a range of this compound concentrations. A common starting range is from 0.015 mg/L to 2 mg/L.[12] It is recommended to use concentrations that are multiples of the initial MIC of the susceptible strain (e.g., 1x, 2x, 4x, 8x, 16x MIC).

  • Plate Inoculum: Spread 100 µL of the adjusted cell suspension onto each this compound-containing plate and a drug-free control plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Selection of Resistant Colonies: Observe the plates for colony growth. Colonies that grow on plates with this compound concentrations significantly higher than the initial MIC are potential resistant mutants.

  • Subculturing for Stable Resistance:

    • Pick individual colonies from the highest this compound concentration that permitted growth.

    • Streak these colonies onto fresh SDA plates containing the same concentration of this compound to confirm resistance.

    • To further increase the level of resistance, colonies can be serially passaged onto plates with progressively higher concentrations of the drug.

  • Confirmation of Resistance:

    • Perform standard antifungal susceptibility testing (e.g., broth microdilution according to CLSI or EUCAST methods) to determine the new MIC of the selected strains.[16]

    • Sequence the hot-spot regions of the FKS1 and FKS2 genes to identify mutations associated with resistance.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a summary of the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • This compound stock solution

  • Fungal inoculum (prepared as in Protocol 1, step 2, and further diluted in RPMI)

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Drug Dilutions: Perform serial twofold dilutions of this compound in the 96-well plates using RPMI-1640 medium.

  • Inoculate Plates: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically a 50% reduction) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader.

Visualizations

Experimental_Workflow_for_Resistance_Generation cluster_prep Preparation cluster_selection Selection cluster_confirmation Confirmation & Characterization start Start with Susceptible Fungal Strain culture Overnight Culture in YPD Broth start->culture inoculum Prepare Standardized Inoculum (1-5x10^6 cells/mL) culture->inoculum plates Prepare Agar Plates with Increasing this compound Concentrations inoculum->plates spread Spread Inoculum on Plates plates->spread incubate Incubate at 35°C for 24-48h spread->incubate select_colonies Select Colonies from Highest Drug Concentration incubate->select_colonies subculture Subculture on Drug-Containing Media select_colonies->subculture mic_testing Determine MIC (Broth Microdilution) subculture->mic_testing sequencing Sequence FKS1/FKS2 Hot-Spot Regions mic_testing->sequencing

Caption: Experimental workflow for generating this compound-resistant fungal strains.

Fungal_Stress_Response_to_this compound cluster_cell_wall Cell Wall cluster_signaling Intracellular Signaling cluster_response Cellular Response This compound This compound glucan_synthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2) This compound->glucan_synthase Inhibits cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress Leads to hog_pathway HOG Pathway cell_wall_stress->hog_pathway calcineurin_pathway Calcineurin Pathway cell_wall_stress->calcineurin_pathway pkc_pathway PKC Pathway cell_wall_stress->pkc_pathway fks_mutation Selection for FKS1/FKS2 Mutations cell_wall_stress->fks_mutation chitin_synthesis Increased Chitin Synthesis hog_pathway->chitin_synthesis calcineurin_pathway->chitin_synthesis pkc_pathway->chitin_synthesis resistance This compound Resistance chitin_synthesis->resistance fks_mutation->resistance

References

Anidulafungin: Application Notes and Protocols for the Treatment of Fluconazole-Resistant Candida Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anidulafungin, a potent echinocandin antifungal agent, in combating fluconazole-resistant Candida infections. The following sections detail the in vitro activity of this compound, its mechanism of action, and standardized protocols for susceptibility testing and in vivo efficacy studies.

Introduction

The emergence of fluconazole resistance in Candida species, particularly Candida albicans and Candida glabrata, presents a significant challenge in the clinical management of invasive fungal infections. This compound offers a valuable therapeutic alternative due to its distinct mechanism of action, targeting the fungal cell wall component (1→3)-β-D-glucan.[1][2][3] This document summarizes key data and methodologies to guide research and development efforts in this area.

Data Presentation

In Vitro Susceptibility of Fluconazole-Resistant Candida Isolates to this compound

This compound has demonstrated potent in vitro activity against a broad range of Candida species, including those exhibiting resistance to fluconazole.[4][5] Extensive studies have shown that this compound maintains its efficacy against isolates with known azole resistance mechanisms.[2]

Candida SpeciesNumber of Fluconazole-Resistant IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound Susceptibility Rate (%)
C. albicansNot Specified0.030.06>99
C. glabrataNot Specified0.060.12100
C. kruseiIntrinsically Resistant0.060.12100
C. parapsilosisNot Specified12~95
All Species Tested3150.06299

Data compiled from multiple studies. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility rates are based on established breakpoints.[4][5]

Clinical Efficacy of this compound vs. Fluconazole in Invasive Candidiasis

A large, randomized, double-blind clinical trial directly compared the efficacy of this compound to fluconazole for the treatment of invasive candidiasis, including candidemia. The study demonstrated a superior global response rate for this compound.

Treatment GroupNumber of PatientsSuccessful Global Response Rate (%)All-Cause Mortality (Day 28) (%)
This compound12775.622.8
Fluconazole11860.231.4

Global response was a composite of clinical and microbiological success at the end of intravenous therapy.[6]

Mechanism of Action

This compound exerts its fungicidal activity by inhibiting the (1→3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of glucan polymers in the fungal cell wall.[1][7] This disruption of cell wall integrity leads to osmotic instability and cell death.[8][9] The target enzyme is encoded by the FKS genes, and mutations in the hot spot regions of FKS1 are the primary mechanism of echinocandin resistance.[9][10]

Anidulafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound Glucan_Synthase (1->3)-β-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibition Glucan_Polymer (1->3)-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption

Caption: Mechanism of action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)

This protocol outlines the reference method for determining the minimum inhibitory concentration (MIC) of this compound against Candida species.

1. Inoculum Preparation: a. Subculture Candida isolates on Sabouraud Dextrose Agar at 35°C for 24 hours to ensure viability and purity. b. Select several distinct colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

2. Antifungal Agent Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 8 µg/mL).

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the diluted antifungal agent with the prepared yeast suspension. b. Include a growth control well (no drug) and a sterility control well (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. Read the plates visually or using a spectrophotometer. b. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.

Antifungal_Susceptibility_Workflow start Start isolate_culture Culture Candida Isolate on SDA start->isolate_culture inoculum_prep Prepare Inoculum (0.5 McFarland) isolate_culture->inoculum_prep inoculation Inoculate Microtiter Plate inoculum_prep->inoculation dilution Prepare Serial Dilutions of this compound dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Read MIC incubation->read_mic end End read_mic->end

Caption: Workflow for antifungal susceptibility testing.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

This protocol describes a common animal model to evaluate the efficacy of this compound in a systemic infection.

1. Animal Model: a. Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide). b. House animals in accordance with institutional guidelines.

2. Infection: a. Prepare a standardized inoculum of a fluconazole-resistant Candida strain. b. Infect mice via intravenous (tail vein) injection with the prepared inoculum (e.g., 10⁵ CFU/mouse).

3. Treatment: a. Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours). b. Administer this compound intraperitoneally or intravenously at various dosages. c. Include a control group receiving a vehicle control.

4. Efficacy Assessment: a. Monitor mice for morbidity and mortality daily. b. At a predetermined endpoint (e.g., 96 hours post-infection), euthanize the animals. c. Aseptically remove target organs (e.g., kidneys, brain). d. Homogenize the organs and perform quantitative cultures on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).

5. Data Analysis: a. Compare the fungal burden in the organs of treated mice to that of the control group to determine the reduction in CFU. b. Analyze survival data using Kaplan-Meier curves.

Molecular Analysis of FKS1 Mutations

This protocol provides a general workflow for identifying mutations in the FKS1 gene associated with echinocandin resistance.

1. DNA Extraction: a. Culture the Candida isolate of interest. b. Extract genomic DNA using a commercially available kit or standard protocols.

2. PCR Amplification: a. Design primers to amplify the "hot spot" regions of the FKS1 gene, where resistance mutations are commonly found. b. Perform PCR using the extracted genomic DNA as a template.

3. DNA Sequencing: a. Purify the PCR products. b. Sequence the purified amplicons using Sanger sequencing or next-generation sequencing methods.

4. Sequence Analysis: a. Align the obtained sequences with a wild-type FKS1 reference sequence. b. Identify any nucleotide changes that result in amino acid substitutions.

FKS1_Mutation_Analysis_Workflow start Start dna_extraction Genomic DNA Extraction from Candida Isolate start->dna_extraction pcr PCR Amplification of FKS1 Hot Spot Regions dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Alignment and Mutation Analysis sequencing->analysis end End analysis->end

Caption: Workflow for FKS1 mutation analysis.

Conclusion

This compound is a critical tool in the management of fluconazole-resistant Candida infections. Its potent fungicidal activity and favorable safety profile make it a first-line option for invasive candidiasis. The protocols provided herein offer standardized methods for the continued evaluation of this compound and the investigation of resistance mechanisms, facilitating further research and drug development in the field of antifungal therapeutics.

References

anidulafungin as a tool for studying fungal cell wall biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Anidulafungin is a potent antifungal agent that serves as an invaluable tool for researchers studying the intricacies of fungal cell wall biosynthesis. As a member of the echinocandin class, it specifically and noncompetitively inhibits the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[3][4] Because this enzyme is absent in mammalian cells, this compound offers a high degree of selectivity, making it an excellent probe for dissecting fungal-specific cellular processes.[5]

The inhibition of β-(1,3)-D-glucan synthesis by this compound leads to a weakened cell wall, osmotic instability, and ultimately cell lysis in susceptible fungi.[1][5] This direct action provides a clear and measurable endpoint for susceptibility testing. Furthermore, the stress induced by the depletion of β-(1,3)-D-glucan triggers a cascade of compensatory responses within the fungal cell, most notably the upregulation of chitin synthesis.[6][7] This response is mediated by complex signaling networks, including the Cell Wall Integrity (CWI) pathway, making this compound a powerful tool to investigate these stress response mechanisms.[6][8]

These application notes provide an overview of how this compound can be used in a research setting, complete with detailed experimental protocols and quantitative data to facilitate the study of fungal cell wall dynamics.

Mechanism of Action

This compound's primary target is the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is embedded in the fungal cell membrane.[6][9] By inhibiting this enzyme, this compound effectively halts the production of β-(1,3)-D-glucan polymers, which are essential for maintaining the cell wall's structural integrity against osmotic pressure.[9][10] This disruption ultimately leads to fungal cell death.[5]

Anidulafungin_Mechanism cluster_process Cellular Process This compound This compound Enzyme β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->Enzyme Inhibits Glucan β-(1,3)-D-Glucan Synthesis Enzyme->Glucan Catalyzes Wall Cell Wall Integrity Glucan->Wall Maintains Lysis Osmotic Lysis & Cell Death Wall->Lysis Disruption Leads To

Caption: this compound's mechanism of action.

Application 1: Determining Antifungal Susceptibility

This compound is widely used to determine the susceptibility of various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the drug's effectiveness.

Table 1: In Vitro Susceptibility of Fungal Species to this compound

The following table summarizes the MIC ranges, MIC₅₀ (concentration inhibiting 50% of isolates), and MIC₉₀ (concentration inhibiting 90% of isolates) for this compound against common fungal species.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.008 - 0.125≤0.03≤0.13
Candida glabrata0.008 - 0.125≤0.03≤0.13
Candida tropicalis0.06 - >8≤0.03≤0.13
Candida krusei0.008 - 0.125≤0.03≤0.13
Candida parapsilosis1.0 - 4.02.02.0 - 4.0
Aspergillus fumigatus≤0.015 - 0.06N/A≤0.25

(Data sourced from references[10][11][12])

Protocol 1: Broth Microdilution MIC Assay

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is used to determine the MIC of this compound against yeast isolates.

Materials:

  • This compound stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum suspension (e.g., Candida albicans)

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Drug Dilution: Prepare a twofold serial dilution of this compound in RPMI 1640 medium directly in the 96-well plate. The typical concentration range is 0.015 to 16 µg/mL.[6]

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted this compound, bringing the total volume to 200 µL.

  • Controls: Include a drug-free well (positive control for growth) and an uninoculated well containing only media (negative control for sterility).[6]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant visual reduction in growth (e.g., >50%) compared to the positive control.[6] Alternatively, the optical density can be measured at 600 nm.

Application 2: Studying Cell Wall Compensatory Responses

Inhibition of β-(1,3)-D-glucan synthesis triggers a compensatory increase in chitin production, a crucial mechanism for fungal survival under cell wall stress.[7][13] this compound can be used to induce and study this response.

Table 2: this compound Cellular Inhibition and Cell Wall Remodeling
ParameterOrganismThis compound EffectQuantitative Change
Cellular Viability (IC₅₀) C. glabrataInhibition0.17 - 2.4 µg/mL
β-(1,3)-glucan content A. fumigatusReduction~94% decrease
Chitin content Candida spp.IncreaseSignificant increase

(Data sourced from references[14][15][16])

Protocol 2: Quantification of Fungal Chitin

This protocol measures the total chitin content in fungal cells, which is expected to increase following treatment with sub-inhibitory concentrations of this compound.

Materials:

  • Fungal cells cultured with and without a sub-inhibitory concentration of this compound (e.g., 0.5x MIC)

  • Calcofluor White M2R stain

  • Potassium hydroxide (KOH), 6% solution

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Harvesting: Grow fungal cells to mid-log phase in the presence or absence of this compound. Harvest the cells by centrifugation and wash them twice with distilled water.[6]

  • Alkali Treatment: Resuspend the cell pellet in 6% KOH and incubate at 80°C for 90 minutes. This step hydrolyzes most cellular components except for chitin.[6]

  • Chitin Isolation: Pellet the alkali-insoluble material (chitin) by centrifugation and wash it three times with PBS to neutralize the pH.[6]

  • Staining: Resuspend the final chitin pellet in a known volume of PBS. Add Calcofluor White stain to the suspension.

  • Quantification: Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~433 nm.[6] A standard curve can be generated using 4-methylumbelliferone.

  • Analysis: Calculate the chitin content relative to the initial dry weight of the cells and compare the this compound-treated sample to the untreated control.

Fungal Cell Wall Integrity (CWI) Signaling

Cell wall damage induced by this compound activates several signaling pathways that converge to upregulate chitin synthesis. The CWI pathway, mediated by Protein Kinase C (PKC), is a primary response route.[6][8]

CWI_Pathway cluster_input Stress Signal cluster_pathway Signaling Cascades cluster_output Cellular Response This compound This compound Stress Cell Wall Stress (β-glucan depletion) This compound->Stress PKC PKC Pathway (Cell Wall Integrity) Stress->PKC HOG HOG Pathway Stress->HOG Calcineurin Ca2+/Calcineurin Pathway Stress->Calcineurin CHS Chitin Synthase (CHS) Genes PKC->CHS Upregulation HOG->CHS Upregulation Calcineurin->CHS Upregulation Chitin Increased Chitin Synthesis CHS->Chitin

Caption: Compensatory signaling in response to this compound.

Application 3: Direct Enzyme Inhibition Assays

This compound can be used in biochemical assays to directly measure the inhibition of β-(1,3)-D-glucan synthase activity, allowing for detailed kinetic studies and screening for resistance-conferring mutations in the Fks1p subunit.

Protocol 3: β-(1,3)-D-Glucan Synthase Activity Assay

This protocol assays the activity of the β-(1,3)-D-glucan synthase enzyme from a prepared microsomal fraction in the presence and absence of this compound.

Materials:

  • Fungal protoplasts

  • Lysis buffer

  • UDP-[¹⁴C]-glucose (radiolabeled substrate)

  • This compound or other echinocandin inhibitor

  • Reaction buffer (e.g., Tris-HCl, EDTA, GTP)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Microsome Preparation: Prepare a microsomal fraction from fungal protoplasts through differential centrifugation. This fraction is enriched with membrane-bound enzymes, including β-(1,3)-D-glucan synthase.[6]

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction with the reaction buffer. Add varying concentrations of this compound to different tubes. Include a control reaction with no inhibitor.

  • Enzyme Reaction: Initiate the reaction by adding the substrate, UDP-[¹⁴C]-glucose. Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding ethanol or trichloroacetic acid.

  • Product Collection: The product of the reaction is radiolabeled β-(1,3)-D-glucan, which is insoluble. Collect the insoluble polymer by vacuum filtration onto glass fiber filters.[6]

  • Quantification: Wash the filters to remove any unincorporated UDP-[¹⁴C]-glucose. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the enzyme activity. Compare the activity in the presence of this compound to the control to determine the percent inhibition and calculate IC₅₀ values.

General Experimental Workflow

The following diagram outlines a typical workflow for using this compound as a research tool to investigate its effects on a fungal species of interest.

Experimental_Workflow cluster_analysis Downstream Analysis start Select Fungal Strain culture Culture in Appropriate Liquid Medium start->culture treat Treat with this compound (Varying Concentrations) culture->treat mic MIC Determination (Protocol 1) treat->mic Phenotypic harvest Harvest Cells for Biochemical Assays treat->harvest Mechanistic chitin Chitin Quantification (Protocol 2) harvest->chitin enzyme_prep Prepare Microsomal Fraction harvest->enzyme_prep enzyme_assay Glucan Synthase Assay (Protocol 3) enzyme_prep->enzyme_assay

Caption: General workflow for studying this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Anidulafungin Paradoxical Effect In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering the paradoxical growth effect of anidulafungin in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions to help you understand, identify, and overcome this phenomenon in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound paradoxical effect?

The this compound paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a susceptible fungal isolate shows reduced growth at low concentrations of the drug but resumes growth at higher concentrations.[1][2] This can lead to misinterpretation of susceptibility testing results, where a susceptible organism might be mistakenly deemed resistant at high drug concentrations.[3] The effect is observed with all echinocandins, including this compound, caspofungin, and micafungin, and has been reported in various fungal species, most notably Candida spp. and Aspergillus spp.[1][4]

Q2: What is the underlying mechanism of the paradoxical effect?

The primary mechanism of this compound involves the inhibition of β-1,3-glucan synthase, a key enzyme in fungal cell wall synthesis.[1][5] At inhibitory concentrations, this leads to a depletion of β-1,3-glucan. In response to this cell wall stress, fungi activate compensatory signaling pathways.[2][6] These pathways, including the Cell Wall Integrity (CWI), High Osmolarity Glycerol (HOG), and Ca2+-calcineurin pathways, stimulate a significant increase in chitin synthesis.[2][7][8] This overproduction of chitin acts as a structural scaffold, allowing the fungus to survive and resume growth despite the inhibition of glucan synthesis.[9][10] In Aspergillus fumigatus, the paradoxical effect has also been linked to the recovery of β-1,3-glucan synthase (Fks1) activity at high drug concentrations.[1][11]

Q3: Which fungal species and echinocandin drugs are most commonly associated with this effect?

The paradoxical effect is both species- and drug-dependent.[2][4] Among echinocandins, caspofungin is most frequently associated with paradoxical growth.[2][4] this compound and micafungin show the effect less frequently.[12] Species like Candida albicans, C. tropicalis, and C. parapsilosis often exhibit the effect, whereas it is notably rare in C. glabrata.[2][4] Several studies have documented the varying frequencies across different Candida and Aspergillus species.[2][12]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments and provides strategies to mitigate the this compound paradoxical effect.

Issue 1: Growth observed in wells with high this compound concentrations during a broth microdilution (BMD) assay.

Possible Cause: You are likely observing the paradoxical effect. This is defined as visible growth occurring at higher supra-MIC (Minimum Inhibitory Concentration) concentrations but not at lower supra-MIC concentrations.[3]

Solutions:

  • Extend the Drug Concentration Range: Ensure your dilution series extends to very high concentrations (e.g., up to 64 or 128 µg/mL). In some cases, growth is suppressed again at extremely high concentrations.[1][13]

  • Modify Assay Conditions: The paradoxical effect is highly dependent on in vitro conditions.[2]

    • Media Composition: Growth media can influence the effect. For example, paradoxical growth of C. albicans is more pronounced in Synthetic Amino Acid Medium-Fungal (SAAMF) compared to the standard RPMI-1640 medium.[2][14]

    • Serum Supplementation: Adding serum to the media can abolish the paradoxical effect. Supplementing RPMI-1640 with 50% serum has been shown to eliminate paradoxical growth of C. albicans and A. fumigatus.[2] Be aware that lower concentrations of serum (e.g., 10%) might increase the drug concentration required to induce the effect.[2]

  • Confirm Drug Stability: To rule out drug degradation at high concentrations, you can perform a stability control. After incubation, take the supernatant from a well showing paradoxical growth and use it to test the susceptibility of a known, highly susceptible control strain. If the control strain is inhibited, the drug remains active.[9]

Issue 2: Difficulty in distinguishing paradoxical growth from true resistance or trailing growth.

Possible Cause: Paradoxical growth (PG), trailing growth (TE), and resistance can appear similar. PG is growth at high but not intermediate drug concentrations, while TE is reduced but persistent growth across all supra-MIC concentrations.[3]

Solutions:

  • Careful Visual Inspection: Adhere to strict definitions. PG requires at least two drug dilutions above the MIC showing a progressive increase in turbidity or growth.[4]

  • Use Combination Therapy (In Vitro): Combining this compound with an agent that targets the compensatory mechanism can overcome the paradoxical effect.

    • Calcineurin Inhibitors: The calcineurin pathway is crucial for the chitin response.[6] Adding calcineurin inhibitors like cyclosporin A or tacrolimus (FK506) acts synergistically with echinocandins and can prevent paradoxical growth.[8]

    • Chitin Synthesis Inhibitors: Agents like nikkomycin Z, which inhibit chitin synthase, can also prevent the rescue mechanism and show synergistic activity with this compound.[8]

    • Azoles: Combination with azoles like voriconazole or posaconazole has shown synergistic or additive effects against Aspergillus species and may mitigate the paradoxical effect.[15][16][17]

Data & Protocols

Quantitative Data Summary

The manifestation of the paradoxical effect varies significantly by fungal species and the specific echinocandin used.

Table 1: Frequency of Paradoxical Growth (PG) with this compound in Candida Species

Candida Species Number of Isolates Tested (n) Frequency of PG with this compound (%) Concentration Range for PG (mg/L) Reference
C. albicans 365 (pooled studies) 33.7% (disconnected growth) 8–64 [3][12]
C. tropicalis 365 (pooled studies) High frequency 8–64 [3][12]
C. parapsilosis 60 0% N/A [4]
C. krusei 60 0% N/A [4]
C. glabrata 60 0% N/A [4]

| C. dubliniensis | ~120 | 0% | N/A |[2] |

Note: "Disconnected growth" includes both paradoxical growth and trailing effect.[3] The frequency of the paradoxical effect is generally lower with this compound compared to caspofungin.[2][4]

Key Experimental Protocols
Protocol 1: Broth Microdilution (BMD) Assay to Detect Paradoxical Effect

This protocol is adapted from CLSI M27 guidelines to specifically assess for paradoxical growth.

Materials:

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Spectrophotometer (optional, for quantitative reading)

Methodology:

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud dextrose agar and incubate for 24 hours at 35°C.[9]

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 directly in the 96-well plate.

    • The concentration range should be broad, for example, from 0.03 µg/mL to 128 µg/mL, to capture both the MIC and the paradoxical growth range.[18][19]

    • Include a drug-free well as a positive growth control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24 to 48 hours.[3]

  • Reading Results:

    • MIC Determination: The MIC is the lowest drug concentration that causes a prominent (≥50% or ≥80%) reduction in turbidity compared to the growth control.[4][9]

    • Paradoxical Effect (PG) Definition: PG is defined as visible growth (or a significant increase in turbidity/metabolic activity) at concentrations at least two dilutions higher than the MIC, following one or more wells that show no growth.[3][9]

    • Quantitative Reading (Optional): Use a spectrophotometer to read the optical density (e.g., at 490 nm after adding XTT metabolic indicator) to quantify growth.[19][20]

Visualizations

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key biological pathways involved in the paradoxical effect and a typical workflow for its identification.

G cluster_0 Experimental Workflow to Identify Paradoxical Effect prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) dilute Prepare 2-fold Serial Dilution of this compound (e.g., 0.03-128 µg/mL) prep->dilute incubate Inoculate & Incubate Plate (35°C, 24-48h) dilute->incubate read_mic Determine MIC (Lowest concentration with ≥50% inhibition) incubate->read_mic check_pg Observe Higher Concentrations (>2 dilutions above MIC) read_mic->check_pg no_pg No Paradoxical Effect check_pg->no_pg No Regrowth pg Paradoxical Effect Confirmed (Regrowth Observed) check_pg->pg Regrowth troubleshoot Apply Mitigation Strategy (e.g., add serum, calcineurin inhibitor) pg->troubleshoot

Caption: Workflow for in vitro paradoxical effect testing.

G This compound This compound fks1 β(1,3)-Glucan Synthase (Fks1) This compound->fks1 inhibits glucan β(1,3)-Glucan Synthesis fks1->glucan stress Cell Wall Stress fks1->stress Inhibition causes inhibition Cell Wall Disruption (Fungicidal/Fungistatic Effect) glucan->inhibition (Normal Level) cwi CWI Pathway (MpkA) stress->cwi activates hog HOG Pathway stress->hog activates calcineurin Calcineurin Pathway (CnaA, CrzA) stress->calcineurin activates chs Chitin Synthase Genes (CHS) Upregulation cwi->chs hog->chs calcineurin->chs directly activates (via CrzA) chitin Increased Chitin Synthesis chs->chitin pg Paradoxical Growth chitin->pg enables

Caption: Signaling pathways in the paradoxical effect.

References

Technical Support Center: Optimizing Anidulafungin Dosage in Obese Patient Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing anidulafungin dosage for obese patient models. It addresses common questions and troubleshooting scenarios encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Does obesity significantly alter the pharmacokinetics (PK) of this compound?

A1: Yes, studies have shown that obesity can influence the pharmacokinetics of this compound.[1][2][3][4] Specifically, total body weight has been identified as a factor influencing both the clearance and the volume of distribution of the drug.[1][2][5] This can lead to lower overall drug exposure (Area Under the Curve - AUC) in obese individuals compared to normal-weight individuals receiving the same standard dose.[1][6][7] Some research indicates that this compound exposure can be approximately 30% lower in obese patients.[7][8]

Q2: Is the standard dosage of this compound (200 mg loading dose, 100 mg maintenance dose) adequate for obese patients?

A2: The adequacy of standard this compound dosing in obese patients is a subject of ongoing discussion with conflicting evidence in the literature.[9][10] Several clinical studies have found no significant difference in clinical outcomes, such as mortality, between obese and non-obese patients treated with standard doses for candidemia.[9][11][12][13] However, pharmacokinetic and pharmacodynamic (PK/PD) studies suggest that the standard dose may lead to suboptimal drug exposure in heavier individuals, potentially increasing the risk of treatment failure.[6][10][14]

Q3: What are the current recommendations for dose adjustments of this compound in obese patients?

A3: There are no universally accepted guidelines for this compound dose adjustments in obese patients. However, based on PK/PD modeling and simulations, some researchers propose the following:

  • For patients weighing more than 140 kg, a 25% increase in both the loading and maintenance doses could be considered.[1][2][5]

  • A tiered fixed-dose regimen has been suggested, with an increase to 150 mg daily for patients with a lean body weight (LBW) of 60-90 kg and 200 mg daily for those with an LBW greater than 90 kg.[15]

  • Another proposed approach is a weight-based dosing regimen of 2.5 mg/kg based on lean body weight.[15]

It is important to note that these are suggestions based on research and should be considered in the context of the specific experimental model and objectives.

Q4: What is the rationale behind using lean body weight (LBW) or adjusted body weight (AdjBW) for dosing calculations?

A4: this compound is a moderately lipophilic drug, meaning it distributes into fat tissue to some extent. Using total body weight for dosing in obese individuals might lead to an overestimation of the required dose if the drug does not distribute extensively into adipose tissue. Lean body weight (LBW) and adjusted body weight (AdjBW) are considered more influential covariates than total body weight for this compound's pharmacokinetic parameters.[6] These alternative weight measures may provide a more accurate basis for dose calculations to achieve therapeutic drug exposures.

Q5: Should therapeutic drug monitoring (TDM) be considered for this compound in obese patient models?

A5: While not standard practice, TDM could be a valuable tool in research settings, especially when investigating the effects of obesity on this compound efficacy. Given the observed variability in drug exposure among obese patients, TDM can help ensure that therapeutic targets are met and can aid in interpreting study outcomes.[15]

Troubleshooting Guide

Issue 1: High variability in this compound plasma concentrations observed in obese animal models.

  • Possible Cause: Physiological changes associated with obesity, such as increased cardiac output, altered protein binding, and increased volume of distribution, can contribute to PK variability.

  • Troubleshooting Steps:

    • Stratify by degree of obesity: Analyze data based on different body mass index (BMI) or weight categories to identify trends.

    • Consider alternative weight metrics: Use lean body weight or adjusted body weight for dose calculations and data analysis to see if it reduces variability.

    • Increase sample size: A larger cohort may be necessary to achieve statistical power when dealing with high inter-individual variability.

    • Implement TDM: If feasible within the experimental protocol, therapeutic drug monitoring can help normalize drug exposure across subjects.

Issue 2: Inconsistent or lower than expected clinical efficacy in obese models despite standard dosing.

  • Possible Cause: Suboptimal drug exposure (lower AUC) in the obese subjects could be leading to reduced efficacy.

  • Troubleshooting Steps:

    • Pharmacokinetic analysis: Conduct a PK study in your specific obese model to determine if drug exposure is indeed lower compared to lean controls.

    • Dose escalation study: Design a study to evaluate higher or weight-adjusted this compound doses to determine if a dose-response relationship exists for your efficacy endpoint.

    • Measure tissue penetration: this compound's ability to penetrate target tissues may be altered in obesity. If technically possible, measure drug concentrations in the target tissue.

Issue 3: Difficulty in establishing a clear PK/PD relationship for this compound in obese models.

  • Possible Cause: The complex physiological changes in obesity can affect both the drug's PK and the pathogen's susceptibility, making the PK/PD relationship more complex.

  • Troubleshooting Steps:

    • Fractionated dosing studies: Investigate which PK/PD index (e.g., AUC/MIC, Cmax/MIC) best correlates with efficacy in your obese model by administering the total daily dose in different fractions.

    • In vitro studies: Conduct in vitro susceptibility testing of the fungal strain in the presence of serum from obese and lean models to assess for any potential matrix effects.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Obese vs. Normal-Weight Subjects (Illustrative Data)

ParameterObese SubjectsNormal-Weight SubjectsReference
Median Weight (kg) 149.767.7[2]
AUC₀₋₂₄ (mg·h/L) LowerHigher[1][5][7]
Clearance (L/h) IncreasedLower[1][5]
Volume of Distribution (L) IncreasedLower[1][5]

Table 2: Clinical Outcomes of Standard this compound Dosing in Candidemia Patients

OutcomeObese PatientsNon-Obese PatientsP-valueReference
Clinical Improvement (%) 68.1%65.9%0.797[11]
All-Cause Mortality (%) 44.7%42.4%0.796[11]
30-Day Mortality (%) No significant difference across BMI categories-0.976[12][13]

Experimental Protocols

Protocol 1: Population Pharmacokinetic (PK) Modeling of this compound in an Obese Murine Model

  • Animal Model: Induce obesity in a cohort of mice (e.g., C57BL/6J) using a high-fat diet for 12-16 weeks. A control group should be fed a standard chow diet.

  • Drug Administration: Administer a single intravenous dose of this compound (e.g., 5 mg/kg) to both obese and lean mice.

  • Blood Sampling: Collect sparse blood samples (e.g., 3-4 samples per mouse) at various time points post-dose (e.g., 0.25, 1, 4, 8, 12, 24 hours) via a validated method (e.g., tail vein, saphenous vein).

  • Drug Concentration Analysis: Quantify this compound concentrations in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Population PK Modeling:

    • Utilize software such as NONMEM or Monolix.

    • Develop a structural pharmacokinetic model (e.g., two- or three-compartment model) to describe the concentration-time data.

    • Investigate the influence of covariates, particularly total body weight and measures of obesity (e.g., body fat percentage), on the PK parameters (e.g., clearance, volume of distribution).

    • Perform model validation using techniques like goodness-of-fit plots and visual predictive checks.

  • Dose Simulation: Use the final validated model to perform Monte Carlo simulations to explore the probability of target attainment for different dosing regimens in the obese model.[2][5]

Visualizations

Experimental_Workflow Experimental Workflow for this compound PK Study in Obese Models cluster_model Model Development cluster_experiment Experimentation cluster_analysis Data Analysis diet High-Fat Diet obese Obese Model diet->obese control Standard Diet lean Lean Model control->lean dosing This compound Administration obese->dosing lean->dosing sampling Blood Sampling dosing->sampling analysis LC-MS Analysis sampling->analysis pk_model Population PK Modeling analysis->pk_model simulation Monte Carlo Simulation pk_model->simulation dose_opt Optimized Dosing Regimen simulation->dose_opt Dose Optimization

Caption: this compound PK Study Workflow in Obese Models

Decision_Tree Decision Tree for this compound Dosing in Obese Patient Research start Initiate this compound Study in Obese Model pk_data Are PK data available for your specific model? start->pk_data conduct_pk Conduct Pilot PK Study pk_data->conduct_pk No suboptimal Is exposure suboptimal in obese model? pk_data->suboptimal Yes conduct_pk->suboptimal standard_dose Use Standard Dosing monitor Monitor Efficacy and Consider TDM standard_dose->monitor suboptimal->standard_dose No dose_adjust Consider Dose Adjustment (e.g., weight-based, increased fixed dose) suboptimal->dose_adjust Yes dose_adjust->monitor

Caption: this compound Dosing Decision Tree for Obese Models

References

Anidulafungin Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of anidulafungin in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in solution?

A1: this compound undergoes slow, non-enzymatic chemical degradation in solution under physiological conditions.[1][2][3][4][5] The primary step in this degradation is the hydrolysis of the hemiaminal linkage within its cyclic hexapeptide core. This results in a ring-opening event, forming a linear peptide that is inactive.[6][7] This initial degradation product is then further broken down into smaller peptidic fragments by plasma peptidases.[2][3]

Q2: What are the key factors that influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by pH and temperature.[5][8] As a non-enzymatic chemical process, the rate of degradation is dependent on these physical parameters. Higher temperatures and non-optimal pH values can accelerate the degradation process.

Q3: What are the recommended reconstitution and storage conditions for this compound?

A3: For consistent results, it is crucial to adhere to the recommended reconstitution and storage guidelines.

  • Reconstitution: this compound lyophilized powder should be reconstituted with sterile Water for Injection.[9][10][11][12][13] For a 100 mg vial, 30 mL of sterile Water for Injection is typically used to achieve a concentration of 3.33 mg/mL.[9][10][12][13]

  • Storage of Reconstituted Solution: The reconstituted solution is chemically and physically stable for up to 24 hours at 25°C (77°F).[10][11][12] It is recommended to proceed to dilution within this timeframe.

  • Dilution: The reconstituted solution should be further diluted with either 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP (normal saline).[9][10][11]

  • Storage of Infusion Solution: The final diluted infusion solution can be stored at temperatures up to 25°C (77°F) for up to 48 hours.[11] It should not be frozen.[9][10][11][13]

Q4: I observed precipitation in my this compound solution. What could be the cause?

A4: Precipitation in an this compound solution can be due to several factors:

  • Improper Diluent: Use of diluents other than 5% Dextrose Injection or 0.9% Sodium Chloride Injection is not recommended and may cause precipitation.[10][11]

  • Incompatibility: Co-infusion with other medications or electrolytes has not been established and could lead to incompatibility and precipitation.[11]

  • Temperature: Although stable at 36°C in some peritoneal dialysis fluids, cloudiness has been observed after 24 hours at this temperature.[14] Storing solutions at elevated temperatures may increase the risk of physical instability.

  • pH: While specific data on pH-induced precipitation is limited in the provided results, significant deviations from the optimal pH range of the formulation could potentially lead to precipitation. The reconstituted solution typically has a pH between 4.0 and 5.0.[15]

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored by quantifying the decrease in the parent compound and the appearance of degradation products over time. A stability-indicating high-performance liquid chromatography (HPLC) method is a common and effective way to achieve this.[16][17][18] This method should be able to separate the intact this compound from its degradation products.

Quantitative Data Summary

Table 1: Stability of Reconstituted and Diluted this compound Solutions

Solution TypeStorage TemperatureStorage DurationStability
Reconstituted Solution25°C (77°F)Up to 24 hoursChemically and physically stable[10][11][12]
Infusion SolutionUp to 25°C (77°F)Up to 48 hoursChemically and physically stable[11]
Infusion SolutionFrozenNot RecommendedDo not freeze[9][10][11][13]

Table 2: Stability of this compound in Peritoneal Dialysis Fluids (PDFs) at 100 mg/L

Peritoneal Dialysis FluidStorage TemperatureStability (Time to <10% loss)Observation
1.36% Glucose PDF4°C, 25°C, 36°C> 14 daysStable[14]
7.5% Icodextrin PDF4°C, 25°C, 36°C> 14 daysStable[14]
0.9% Sodium Chloride (Control)36°C< 14 days (20% loss)Less stable than in PDFs[14]
Both PDFs and Control36°C-Cloudiness observed after 24 hours[14]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solution.

1. Objective: To determine the concentration of this compound over time under specific storage conditions.

2. Materials:

  • This compound reference standard

  • Solution/buffer of interest

  • HPLC system with a suitable detector (e.g., UV or MS)

  • A validated stability-indicating HPLC method (column, mobile phase, etc.)

  • Incubator or water bath for temperature control

  • Volumetric flasks and pipettes

3. Method:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution with the solution/buffer of interest to the desired final concentration.

  • Divide the solution into aliquots in appropriate vials.

  • Store the vials under the desired experimental conditions (e.g., different temperatures, pH values).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a vial.

  • Immediately analyze the aliquot using the validated HPLC method to determine the concentration of this compound.

  • Plot the concentration of this compound versus time to determine the degradation rate.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the degradation kinetics (e.g., first-order, zero-order).

  • Calculate the half-life (t½) and shelf-life (t₉₀) of this compound under the tested conditions.

Visualizations

Anidulafungin_Degradation_Pathway This compound This compound (Cyclic Hexapeptide) RingOpening Ring-Opening (Hydrolysis of Hemiaminal) This compound->RingOpening LinearPeptide Inactive Linear Peptide RingOpening->LinearPeptide PeptidaseDegradation Peptidase Degradation LinearPeptide->PeptidaseDegradation PeptidicFragments Smaller Peptidic Fragments PeptidaseDegradation->PeptidicFragments Troubleshooting_Workflow Start This compound Solution Instability Observed CheckReconstitution Verify Reconstitution Protocol (Sterile Water for Injection?) Start->CheckReconstitution CheckDilution Verify Dilution Protocol (5% Dextrose or 0.9% NaCl?) CheckReconstitution->CheckDilution Yes CorrectProtocol Correct Protocol and Prepare Fresh Solution CheckReconstitution->CorrectProtocol No CheckStorageTemp Check Storage Temperature (≤ 25°C?) CheckDilution->CheckStorageTemp Yes CheckDilution->CorrectProtocol No CheckCompatibility Assess for Incompatible Additives/Co-infusions CheckStorageTemp->CheckCompatibility Yes CheckStorageTemp->CorrectProtocol No CheckCompatibility->CorrectProtocol No ConsiderpH Investigate Solution pH CheckCompatibility->ConsiderpH Yes End Issue Resolved CorrectProtocol->End PerformStabilityStudy Perform Controlled Stability Study (HPLC) ConsiderpH->PerformStabilityStudy PerformStabilityStudy->End

References

Technical Support Center: Enhancing Anidulafungin Efficacy in Immunocompromised Host Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing anidulafungin in immunocompromised host models. The information is designed to address common challenges and provide actionable solutions to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for a neutropenic mouse model of disseminated candidiasis?

The effective dose of this compound in neutropenic mouse models can vary depending on the fungal strain and the severity of the infection. However, studies have shown that doses ranging from 1.25 to 20 mg/kg administered intraperitoneally have been effective in reducing fungal burden in the kidneys.[1] For Candida glabrata, 50% effective doses (ED50) were found to be between 3.18 mg/kg and 4.11 mg/kg.[2] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare and administer this compound for in vivo experiments?

This compound is available as a lyophilized powder that requires reconstitution. For in vivo studies, it is typically reconstituted with the provided diluent (20% w/w dehydrated alcohol) and then further diluted in 5% dextrose or normal saline to the desired concentration.[3] Administration is commonly performed via intraperitoneal (i.p.) injection in murine models.[1][2][4] The infusion rate should not exceed 1.1 mg/min.[3]

Q3: What are the key pharmacokinetic parameters of this compound in a neutropenic mouse model?

In infected neutropenic mice, this compound exhibits linear pharmacokinetics, with peak serum levels and area under the curve (AUC) increasing proportionally with the dose.[1][5] The elimination half-life in serum is prolonged, ranging from 14 to 24 hours.[1][5] Peak serum levels are typically achieved within 4 hours after intraperitoneal administration.[1]

Q4: Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts this compound efficacy in immunocompromised models?

Both the ratio of the maximum serum drug concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) have been shown to be strong predictors of this compound efficacy in neutropenic murine models of candidiasis.[1][5] This suggests that achieving a high peak concentration early in therapy may be important for treatment success.[1]

Q5: Can I expect to see a paradoxical effect (Eagle effect) with this compound in my in vivo experiments?

The paradoxical effect, where an antifungal agent shows reduced activity at very high concentrations, has been observed with echinocandins, including this compound, in some in vitro studies.[6][7] However, its occurrence and significance in vivo are not well-established and may be a limited phenomenon.[6][8] While some animal studies have shown findings suggestive of a paradoxical effect at high doses, it is not a consistently reported issue.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Lower than expected efficacy of this compound Inadequate drug exposure.- Verify the dose and administration route. - Consider performing a pilot pharmacokinetic study to confirm drug levels in your model. - Ensure proper reconstitution and dilution of the drug to maintain its stability.[9][10][11]
Fungal strain with reduced susceptibility.- Determine the Minimum Inhibitory Concentration (MIC) of your fungal isolate against this compound. - Sequence the FKS1 and FKS2 genes to check for resistance-conferring mutations.[12][13][14]
Suboptimal timing of treatment initiation.- Initiate treatment at a consistent and early time point post-infection to prevent overwhelming fungal burden.
Severity of immunosuppression.- The degree of immunosuppression can impact this compound's efficacy. The drug's activity may be attenuated in severely neutropenic models compared to immunocompetent ones.[15]
High variability in experimental outcomes Inconsistent fungal inoculum.- Ensure a standardized and reproducible method for preparing and administering the fungal inoculum. - Plate serial dilutions of the inoculum to confirm the CFU count for each experiment.
Animal-to-animal variation.- Increase the number of animals per group to improve statistical power. - Ensure consistency in animal age, weight, and sex.
Variability in drug administration.- Use precise techniques for intraperitoneal injections to ensure consistent dosing.
Unexpected mortality in the treatment group Drug toxicity at high doses.- While this compound is generally well-tolerated, consider reducing the dose if toxicity is suspected. - Monitor animals closely for signs of distress.
Paradoxical effect.- Although less common in vivo, consider testing a lower dose of this compound to see if efficacy improves.[6]
Difficulty in achieving a sterile outcome (complete clearance of fungus) Biofilm formation.- this compound has shown efficacy against Candida albicans biofilms in some models, but complete eradication can be challenging.[16]
Fungal persistence in specific tissues.- this compound achieves high concentrations in tissues like the liver, lung, spleen, and kidney.[17][18] However, some fungi may persist in these sites.

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Neutropenic Mice

Dose (mg/kg, i.p.)Peak Serum Level (Cmax) (µg/mL)Area Under the Curve (AUC₀-∞) (mg·h/L)Elimination Half-life (t½) (hours)Reference
54.3 ± 0.249614 - 24[1]
20--14 - 24[1]
8060 ± 3.5197514 - 24[1]

Table 2: In Vivo Efficacy of this compound against Candida Species in Neutropenic Mice

Candida SpeciesThis compound Dose (mg/kg)OutcomeReference
C. albicans1.25, 5, 20Rapid and extensive killing, reducing kidney fungal burden below the limit of detection.[1]
C. glabrata1.25, 5, 20Rapid and extensive killing, reducing kidney fungal burden below the limit of detection.[1]
C. glabrata0-20 (dose-ranging)ED50 values between 3.18 and 4.11 mg/kg.[2]
C. krusei10, 20Improved survival and significantly reduced kidney CFU.[4]

Experimental Protocols

Neutropenic Murine Model of Disseminated Candidiasis

1. Immunosuppression:

  • Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[2] Subsequent doses of 100 mg/kg can be given every other day to maintain neutropenia.[2]

  • Alternatively, a single dose of 200 mg/kg fluorouracil (5-FU) i.p. three days prior to inoculation, combined with a single dose of 4 mg/kg dexamethasone subcutaneously on the day of inoculation, can be used.[4]

2. Infection:

  • Prepare a suspension of the desired Candida strain in sterile saline.

  • Inject the fungal suspension (typically 10⁵ to 10⁷ CFU per animal) intravenously via the lateral tail vein.[2][4]

3. This compound Treatment:

  • Reconstitute this compound as per the manufacturer's instructions.

  • Administer the desired dose of this compound, typically via i.p. injection, starting at a specified time post-infection (e.g., 2 or 24 hours).[1][2]

4. Efficacy Assessment:

  • Monitor animal survival over a defined period.

  • At the end of the experiment, euthanize the animals and aseptically remove target organs (e.g., kidneys).

  • Homogenize the organs in sterile saline and perform serial dilutions for quantitative culture on appropriate agar plates to determine the fungal burden (CFU/gram of tissue).[1][2]

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Immunosuppression Immunosuppression of Mice (e.g., Cyclophosphamide) Infection Intravenous Infection (e.g., Candida albicans) Immunosuppression->Infection Day -4 and -1 Anidulafungin_Admin This compound Administration (Intraperitoneal) Infection->Anidulafungin_Admin e.g., 2h post-infection Survival_Monitoring Survival Monitoring Anidulafungin_Admin->Survival_Monitoring Organ_Harvest Organ Harvest (e.g., Kidneys) Anidulafungin_Admin->Organ_Harvest Fungal_Burden Fungal Burden Quantification (CFU/gram) Organ_Harvest->Fungal_Burden

Caption: Workflow for a neutropenic murine model of disseminated candidiasis.

Troubleshooting_Logic Start Low this compound Efficacy Observed Check_Dose Verify Dose and Administration Start->Check_Dose Check_MIC Determine Fungal MIC Start->Check_MIC Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Dose Optimize this compound Dose Check_Dose->Optimize_Dose Incorrect Consider_Resistance Investigate for FKS Mutations Check_MIC->Consider_Resistance High MIC Refine_Protocol Refine Inoculum/Timing Check_Protocol->Refine_Protocol Inconsistent

Caption: Troubleshooting logic for suboptimal this compound efficacy.

Signaling_Pathway This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Wall->Cell_Lysis Loss of integrity leads to FKS_Mutation FKS Gene Mutation FKS_Mutation->Glucan_Synthase Alters target site

Caption: this compound's mechanism of action and resistance.

References

Technical Support Center: Anidulafungin FKS1 Mutation Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of FKS1 mutations associated with anidulafungin resistance. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the significance of detecting FKS1 mutations?

A1: The FKS1 gene encodes the catalytic subunit of β-1,3-D-glucan synthase, the target enzyme for echinocandin antifungal drugs like this compound.[1][2] Mutations in specific "hot spot" regions of the FKS1 gene can alter the enzyme's structure, reducing the binding affinity of this compound and leading to clinical resistance.[3][4][5] Detecting these mutations is crucial for understanding resistance mechanisms, guiding therapeutic decisions, and for epidemiological surveillance of resistant strains.[6][7]

Q2: Which are the most common FKS1 mutations conferring this compound resistance?

A2: The most frequently observed mutations are located in two highly conserved "hot spot" regions of the FKS1 gene.[6][8][9] Common amino acid substitutions include those at positions F641, S645, D648, and P649 in Candida albicans, and at equivalent positions in other fungal species like S639 in Candida auris.[1][3][6][9] For instance, the S639F substitution in C. auris has been shown to confer resistance to all echinocandins.[7]

Q3: What are the primary methods for detecting FKS1 mutations?

A3: Several molecular biology techniques are available, each with its own advantages and limitations. The main methods include:

  • Sanger Sequencing: Considered the gold standard for identifying known and novel mutations due to its high accuracy.[10][11][12]

  • Next-Generation Sequencing (NGS): Allows for high-throughput analysis and the potential to identify novel resistance mutations across the entire gene or genome.[7][13]

  • Polymerase Chain Reaction (PCR)-based methods: These include allele-specific PCR, multiplex PCR, and real-time PCR with methods like molecular beacons, which are often faster and more cost-effective for screening known mutations.[6][11][14][15]

  • Pyrosequencing: A real-time sequencing-by-synthesis method that is rapid and suitable for screening a large number of samples for known polymorphisms.[10]

Q4: How do I choose the most appropriate detection method for my research?

A4: The choice of method depends on your specific research needs:

  • For validation of resistance in a few isolates or discovery of novel mutations , Sanger sequencing is highly reliable.

  • For large-scale surveillance studies or whole-genome analysis to identify multiple resistance markers, NGS is the preferred approach.[7][13]

  • For rapid screening of a large number of clinical isolates for known mutations , PCR-based assays or pyrosequencing are efficient and cost-effective.[6][10]

Troubleshooting Guides

Sanger Sequencing
IssuePossible Cause(s)Recommended Solution(s)
Poor quality sequencing reads (high background noise, weak signal) - Insufficient or poor-quality DNA template.- PCR inhibitors present in the DNA extract.- Suboptimal PCR amplification of the FKS1 target region.- Incorrect primer concentration or annealing temperature.- Quantify and assess the purity of your genomic DNA (A260/280 ratio of ~1.8).- Re-purify the DNA sample to remove inhibitors.- Optimize PCR conditions (e.g., MgCl2 concentration, annealing temperature, extension time).- Verify primer integrity and concentration.
No PCR product for sequencing - Failed PCR amplification.- Incorrect primers for the target species.- DNA degradation.- Troubleshoot the PCR reaction (see above).- Ensure primers are specific to the FKS1 gene of your fungal species.- Check DNA integrity on an agarose gel.
Ambiguous base calls in the chromatogram (double peaks) - Heterozygous mutation (in diploid organisms like C. albicans).- Contamination with DNA from another organism.- Primer-dimers or non-specific PCR products being sequenced.- For suspected heterozygosity, consider cloning the PCR product and sequencing multiple clones.- Re-streak the fungal isolate to ensure a pure culture before DNA extraction.- Gel-purify the PCR product to isolate the specific FKS1 amplicon before sequencing.
Real-Time PCR / Melt Curve Analysis
IssuePossible Cause(s)Recommended Solution(s)
No amplification or a high Ct value - Insufficient or low-quality DNA template.- PCR inhibitors.- Incorrect primer/probe design or concentration.- Use a standardized amount of high-quality DNA.- Dilute the DNA template to reduce inhibitor concentration.- Verify primer and probe sequences and optimize their concentrations.
Non-specific amplification (multiple peaks in melt curve analysis) - Suboptimal annealing temperature.- Primer-dimer formation.- Increase the annealing temperature in increments.- Redesign primers to avoid self-dimerization.
Inability to differentiate between wild-type and mutant alleles - Small difference in melting temperature (Tm) between alleles.- Suboptimal assay design.- Optimize the real-time PCR cycling conditions and melt curve acquisition parameters.- Redesign probes (e.g., molecular beacons) to maximize the Tm shift between wild-type and mutant sequences.[11]

Experimental Protocols

DNA Extraction from Fungal Cells

A reliable method for obtaining high-quality genomic DNA is crucial for all subsequent analyses.

Protocol: MasterPure™ Yeast DNA Purification Kit

  • Grow a fresh overnight culture of the fungal isolate in an appropriate broth medium (e.g., YPD broth).

  • Pellet the cells from 1.5 mL of culture by centrifugation.

  • Resuspend the cell pellet in 300 µL of Cell Lysis Solution.

  • Add 1 µL of RNase A and mix.

  • Incubate at 37°C for 30 minutes.

  • Place on ice for 3-5 minutes.

  • Add 150 µL of MPC Protein Precipitation Reagent and vortex for 10 seconds.

  • Pellet the debris by centrifugation at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Add 500 µL of isopropanol and invert the tube 30-40 times.

  • Pellet the DNA by centrifugation at 10,000 x g for 10 minutes.

  • Carefully decant the supernatant and wash the pellet with 70% ethanol.

  • Air dry the pellet for 5-10 minutes.

  • Resuspend the DNA in 35 µL of TE buffer.

  • Assess DNA concentration and purity using a spectrophotometer.

PCR Amplification and Sanger Sequencing of FKS1 Hot Spot Regions

This protocol outlines the steps for amplifying and sequencing the key resistance-conferring regions of the FKS1 gene.

Protocol:

  • PCR Amplification:

    • Set up a PCR reaction using primers flanking the FKS1 hot spot regions. For C. albicans, primers amplifying the regions between nucleotides 1892-2232 (Hot Spot 1) and 3904-4266 (Hot Spot 2) can be used.[6]

    • A typical 25 µL reaction includes:

      • 5 µL of 5x PCR Buffer

      • 0.5 µL of 10 mM dNTPs

      • 1.25 µL of 10 µM Forward Primer

      • 1.25 µL of 10 µM Reverse Primer

      • 0.25 µL of Taq DNA Polymerase

      • 1 µL of genomic DNA (approx. 10-50 ng)

      • 15.75 µL of nuclease-free water

    • Use the following thermal cycling conditions (can be optimized):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • PCR Product Verification:

    • Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Submit the purified PCR product and the corresponding sequencing primers to a sequencing facility.

    • Analyze the resulting chromatograms using sequence analysis software (e.g., BioEdit, FinchTV) to identify any nucleotide changes compared to a wild-type reference sequence.

Quantitative Data Summary

Table 1: Comparison of FKS1 Mutation Detection Methods

MethodTypical Turnaround TimeThroughputDetection CapabilityKey AdvantageKey Limitation
Sanger Sequencing 1-2 daysLowKnown & Novel MutationsGold standard for accuracy.[11]Low throughput, relatively high cost per sample.
Next-Generation Sequencing (NGS) 2-5 daysHighKnown & Novel Mutations (genome-wide)Comprehensive genomic analysis.[13]Complex data analysis, higher upfront cost.
Real-Time PCR (Melt Curve/Probes) 3-4 hoursHighKnown MutationsRapid and high-throughput for screening.[6][14]Can only detect pre-defined mutations.
Pyrosequencing 4-6 hoursHighKnown MutationsRapid screening of known polymorphisms.[10]Short read lengths, may not be ideal for all targets.
Multiplex PCR 4-6 hoursModerateKnown MutationsCost-effective for screening multiple mutations simultaneously.[6][8][14][16][17]Can be challenging to design and optimize.

Visualizations

experimental_workflow General Workflow for FKS1 Mutation Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis fungal_culture Fungal Isolate Culture dna_extraction Genomic DNA Extraction fungal_culture->dna_extraction pcr PCR Amplification of FKS1 Hot Spots dna_extraction->pcr Template DNA ngs Next-Generation Sequencing dna_extraction->ngs rt_pcr Real-Time PCR Assays dna_extraction->rt_pcr sanger Sanger Sequencing pcr->sanger data_analysis Sequence/Data Analysis sanger->data_analysis ngs->data_analysis rt_pcr->data_analysis mutation_report Mutation Report (Wild-Type/Mutant) data_analysis->mutation_report

Caption: Workflow for FKS1 mutation detection.

logical_relationship Logical Flow for Method Selection start Start: Need to detect FKS1 mutation q1 Known or novel mutation? start->q1 q2 High or low throughput needed? q1->q2 Known q3 Need for whole genome data? q1->q3 Novel sanger Use Sanger Sequencing q2->sanger Low pcr_pyro Use Real-Time PCR or Pyrosequencing q2->pcr_pyro High q3->sanger No ngs Use Next-Generation Sequencing q3->ngs Yes

Caption: Decision tree for selecting a detection method.

References

Anidulafungin In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, navigating the challenges of delivering anidulafungin in in vivo studies can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical experiments.

Troubleshooting Guide: Overcoming this compound Delivery Hurdles

This guide addresses the primary challenge of this compound's poor aqueous solubility and provides actionable solutions for successful in vivo administration.

Problem: Poor Aqueous Solubility of this compound

This compound is an uncrystalline powder that is insoluble in water, with its solubility decreasing further at a pH below 4.[1] This inherent characteristic poses a significant challenge for preparing formulations suitable for parenteral administration in animal models. Direct suspension of the powder in saline or water will likely result in a non-homogenous mixture, leading to inaccurate dosing and potential for injection site reactions or embolism.

Solution: Appropriate Formulation Strategies

To overcome solubility issues, this compound must be formulated with solubilizing agents. Several approaches have been successfully employed in both preclinical and clinical settings.

  • Reconstitution of Lyophilized Powder: The commercial formulation of this compound is a lyophilized powder containing excipients such as fructose, mannitol, polysorbate 80, and tartaric acid.[2] Reconstitution of this powder as per the manufacturer's instructions is the most straightforward method to obtain a soluble form of the drug for in vivo studies.

  • Use of Solubilizing Agents:

    • Cyclodextrins: Modified cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl ether β-cyclodextrin (SBEβCD), can be used to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[1]

    • Buffers: Tris buffer has been identified as a suitable solubilizer for this compound.[1]

    • Co-solvents: While not explicitly detailed for this compound in the provided results, the use of biocompatible co-solvents is a common strategy for solubilizing lipophilic drugs. However, care must be taken to ensure the chosen co-solvent is non-toxic at the required concentration for the animal model.

  • Novel Drug Delivery Systems:

    • Nanoparticles: Formulating this compound into human serum albumin (HSA) nanoparticles has been shown to improve its dispersibility and enhance its in vitro antifungal activity.[3] This approach may also offer advantages for in vivo delivery, potentially altering the pharmacokinetic profile and improving tissue penetration.

Experimental Workflow for Formulation Preparation

The following diagram outlines a general workflow for preparing an this compound formulation for in vivo studies.

G cluster_prep This compound Formulation Preparation start Start: Weigh this compound Powder solubilizer Select & Prepare Solubilizing Agent (e.g., HPβCD, Tris Buffer) start->solubilizer dissolve Dissolve this compound in Solubilizer Solution solubilizer->dissolve ph_adjust Adjust pH (if necessary) (typically to 4.0-5.5) dissolve->ph_adjust filter Sterile Filter Formulation (0.22 µm filter) ph_adjust->filter end End: Ready for In Vivo Administration filter->end

This compound Formulation Workflow

Frequently Asked Questions (FAQs)

Q1: My this compound preparation shows precipitation after reconstitution. What should I do?

A1: Precipitation upon reconstitution can be due to several factors:

  • Incorrect Reconstitution Volume: Ensure you are using the correct volume of diluent as specified for the lyophilized powder. For custom formulations, the ratio of drug to solubilizer is critical.[1]

  • Inappropriate Diluent: Use the recommended diluent. For commercial formulations, this is typically a specific diluent provided or sterile water for injection.[4] For custom preparations, ensure your solubilizing agent is at the correct concentration.

  • pH Issues: The solubility of this compound is pH-dependent, decreasing at lower pH values.[1] Check the pH of your final solution; it should ideally be between 4.0 and 5.5.[1]

  • Temperature: Reconstitution is typically performed at room temperature. Ensure your components are not too cold, which could decrease solubility.

Troubleshooting Steps:

  • Review your protocol to confirm all volumes and concentrations are correct.

  • Gently agitate the solution to aid dissolution. Avoid vigorous shaking which can cause foaming.

  • If precipitation persists, consider preparing a fresh batch, paying close attention to the reconstitution steps.

The following decision tree can help troubleshoot precipitation issues:

G cluster_troubleshoot Troubleshooting Precipitation start Precipitation Observed check_protocol Review Protocol: - Correct Diluent? - Correct Volume? - Correct Temperature? start->check_protocol check_ph Measure pH (Is it between 4.0-5.5?) check_protocol->check_ph Protocol Correct remake Prepare Fresh Batch (Follow Protocol Carefully) check_protocol->remake Protocol Incorrect check_ph->remake pH Correct consider_alt Consider Alternative Formulation (e.g., different solubilizer) check_ph->consider_alt pH Incorrect & Cannot Adjust

Troubleshooting this compound Precipitation

Q2: What is a typical dose range for this compound in murine models of fungal infections?

A2: The dose of this compound in murine models can vary depending on the fungal species, the infection model (e.g., disseminated candidiasis, pulmonary aspergillosis), and the desired therapeutic effect. Based on published studies, doses for intraperitoneal administration in mice typically range from 1 to 20 mg/kg/day.[5][6] For disseminated aspergillosis in mice, doses of 1, 5, and 10 mg/kg/day administered intraperitoneally have been used.[6] In a neutropenic murine model of disseminated candidiasis, intraperitoneal doses of 5, 20, and 80 mg/kg have been studied to evaluate pharmacokinetics.[5]

Q3: What are the key pharmacokinetic parameters of this compound in common animal models?

A3: this compound exhibits linear pharmacokinetics, with peak serum levels and the area under the curve (AUC) increasing proportionally with the dose.[5][7] In rats, after a single intravenous dose of 5 mg/kg, this compound rapidly distributes to tissues, with significantly higher exposure in the liver, lung, kidney, and spleen compared to plasma.[8] The elimination half-life in mice is prolonged, ranging from 14 to 24 hours.[5][7]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and in vivo efficacy data for this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDose (mg/kg)Route of AdministrationPeak Serum Level (Cmax; µg/mL)Area Under the Curve (AUC; mg·h/L)Elimination Half-life (t½; hours)Reference
Neutropenic Mice5Intraperitoneal4.3 ± 0.249614-24[5]
Neutropenic Mice20Intraperitoneal~15 (estimated from graph)500 (estimated from graph)14-24[5]
Neutropenic Mice80Intraperitoneal60 ± 3.5197514-24[5]
Rats5Intravenous~10 (at 5 min)3.5 (plasma)13.9 (plasma)[8]

Table 2: In Vivo Efficacy of this compound in Murine Models

Infection ModelFungal SpeciesDose (mg/kg/day)Route of AdministrationOutcomeReference
Disseminated AspergillosisAspergillus flavus1, 5, 10IntraperitonealProlonged survival and reduced tissue burden[6]
Disseminated CandidiasisCandida albicans1.25, 5, 20IntraperitonealDose-dependent reduction in kidney fungal burden[5]
Catheter-Associated BiofilmCandida albicansNot specifiedIntraperitonealSignificant reduction of C. albicans in biofilms[9]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol is a general guideline for preparing a soluble this compound formulation for in vivo studies. Researchers should optimize the concentrations based on their specific experimental needs.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection

  • 0.1 N Hydrochloric acid and 0.1 N Sodium hydroxide for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Prepare the HPβCD Solution:

    • Calculate the required amount of HPβCD. A molar ratio of 1:1 to 1:2 (this compound:HPβCD) is a good starting point.

    • Dissolve the HPβCD in sterile water for injection.

  • Dissolve this compound:

    • Slowly add the this compound powder to the HPβCD solution while stirring.

    • Continue to stir until the this compound is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) may aid dissolution but should be used with caution to avoid drug degradation.

  • Adjust pH:

    • Measure the pH of the solution.

    • If necessary, adjust the pH to a range of 4.0-5.5 using 0.1 N HCl or 0.1 N NaOH.[1]

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile vial.

  • Storage:

    • Store the final formulation at 2-8°C and protect from light. The stability of the solution under these conditions should be determined for each specific formulation.

Note: This protocol is a general guide. The optimal formulation may require adjustments to the this compound to HPβCD ratio and the final pH. It is recommended to perform a small-scale pilot formulation to ensure solubility and stability before preparing a large batch.

References

Technical Support Center: Anidulafungin Protein Binding in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anidulafungin. The focus is on minimizing the impact of its high protein binding in experimental assays to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How extensively does this compound bind to plasma proteins?

This compound is highly bound to plasma proteins, with reported binding percentages often exceeding 99%.[1][2][3] The primary binding protein is albumin.[4] This high degree of protein binding means that only a small fraction of the drug is free (unbound) and pharmacologically active at any given time.

Q2: What is the impact of high protein binding on in-vitro assays?

The high protein binding of this compound can significantly affect the results of in-vitro assays, particularly susceptibility testing (e.g., Minimum Inhibitory Concentration - MIC assays). The presence of serum or albumin in the assay medium will sequester the drug, reducing the free concentration available to act on the target organism. This can lead to an apparent decrease in potency, manifesting as an increase in the measured MIC.[4][5]

Q3: Are there alternatives to using serum or Bovine Serum Albumin (BSA) in my assays?

While serum or BSA is often used to mimic physiological conditions, for highly protein-bound drugs like this compound, it can introduce variability. Depending on the specific assay, you might consider:

  • Using protein-free media: This will give you a baseline activity of the drug but may not be physiologically relevant.

  • Using alternative carrier proteins: Proteins like gamma globulin or casein can sometimes be used to reduce non-specific binding without the high affinity for the drug that albumin has.[6]

  • Using commercially available serum substitutes: Several formulations are available that may have a more defined protein composition.

Q4: How can I measure the protein binding of this compound in my specific experimental setup?

Several methods can be used to determine the extent of protein binding, with equilibrium dialysis being considered the gold standard.[1][7][8][9] Other techniques include ultrafiltration, ultracentrifugation, and various spectroscopic methods.[7][8][10] For a detailed protocol on equilibrium dialysis, please refer to the "Experimental Protocols" section below.

Troubleshooting Guides

Issue: Higher than expected MIC values for this compound in the presence of serum.

  • Potential Cause: High protein binding of this compound to serum components, reducing the free, active drug concentration.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your experimental design allows, try decreasing the percentage of serum in your assay medium. This will lower the concentration of binding proteins.[11]

    • Optimize Assay pH: For some drugs, adjusting the pH of the medium can alter the ionization state of both the drug and the protein, potentially reducing binding affinity.[11] Conduct a pH optimization experiment to determine the ideal pH for your assay that minimizes binding while maintaining the health of your cells or organism.

    • Use Serum Ultrafiltrate: Instead of whole serum, consider using serum ultrafiltrate, which contains the smaller molecules of the serum but has the proteins removed. This can help maintain some of the physiological components of the serum without the high protein binding.[12]

Issue: Low recovery of this compound during sample preparation for analysis.

  • Potential Cause: Non-specific binding of the lipophilic this compound molecule to plasticware (e.g., pipette tips, tubes, plates).[13]

  • Troubleshooting Steps:

    • Use Low-Binding Plasticware: Utilize commercially available low-retention pipette tips and microcentrifuge tubes.

    • Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., Tween 20, Triton X-100) to your buffers can help prevent non-specific binding to surfaces.[6]

    • Pre-condition Plasticware: Before use, pre-rinse pipette tips and tubes with a solution containing a blocking agent like BSA or a detergent, followed by a rinse with the assay buffer.

Quantitative Data Summary

Table 1: Protein Binding of this compound and Comparators

DrugProtein Binding (%)Primary Binding Protein(s)Reference(s)
This compound>99%Albumin[1][2][3]
Caspofungin96%Albumin[1]
Micafungin>99%Albumin, alpha-1-acid glycoprotein[1][4]

Table 2: Effect of Serum on this compound In Vitro Activity

OrganismAssay ConditionFold Increase in MIC (vs. protein-free)Reference(s)
Candida spp.50% Human Serum8- to 256-fold[4]
Aspergillus spp.75% Human Serum32- to >256-fold[14]

Experimental Protocols

Protocol 1: Determination of this compound Protein Binding by Equilibrium Dialysis

This protocol provides a general framework for determining the protein binding of this compound using a 96-well equilibrium dialysis apparatus.

Materials:

  • 96-well equilibrium dialysis plate with dialysis membranes (e.g., 10 kDa MWCO)

  • This compound stock solution

  • Plasma (e.g., human, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator with orbital shaker (37°C)

  • LC-MS/MS or other suitable analytical method for this compound quantification

Procedure:

  • Prepare the Dialysis Plate: Hydrate the dialysis membranes according to the manufacturer's instructions.

  • Prepare this compound-Spiked Plasma: Spike the plasma with this compound to the desired final concentration.

  • Load the Plate:

    • Add the this compound-spiked plasma to one side of the membrane in each well.

    • Add an equal volume of PBS to the other side of the membrane.

  • Incubate: Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and PBS chambers of each well.

  • Sample Analysis: Determine the concentration of this compound in the samples from both chambers using a validated analytical method.

  • Calculate Percent Bound:

    • Fraction unbound = [Concentration in PBS chamber] / [Concentration in plasma chamber]

    • Percent bound = (1 - Fraction unbound) * 100

Protocol 2: Optimizing Assay Conditions to Minimize this compound Protein Binding

This protocol describes a method to evaluate the effect of pH and serum concentration on the apparent activity of this compound.

Materials:

  • This compound stock solution

  • Target organism (e.g., Candida albicans)

  • Assay medium (e.g., RPMI 1640)

  • Serum (e.g., Fetal Bovine Serum)

  • Sterile HCl and NaOH for pH adjustment

  • 96-well microplates

  • Plate reader or other method for determining organism growth

Procedure:

  • Prepare Media with Varying Serum Concentrations: Prepare aliquots of the assay medium with a range of serum concentrations (e.g., 0%, 2%, 5%, 10%).

  • Prepare Media with Varying pH: For a chosen serum concentration (e.g., 5%), prepare aliquots of the medium and adjust the pH to a range of values (e.g., 6.8, 7.0, 7.2, 7.4).

  • Prepare this compound Dilutions: Create a serial dilution of this compound in each of the prepared media conditions.

  • Perform the Assay:

    • Inoculate the 96-well plates with the target organism.

    • Add the this compound dilutions to the appropriate wells.

    • Include drug-free control wells for each media condition.

  • Incubate: Incubate the plates under appropriate conditions for the target organism.

  • Determine MICs: After incubation, determine the MIC of this compound for each condition.

  • Analyze Results: Compare the MIC values across the different serum concentrations and pH levels to identify the conditions that result in the lowest MIC, indicating minimized protein binding.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_media Prepare Assay Media (Varying Serum % and pH) start->prep_media prep_drug Prepare this compound Serial Dilutions prep_media->prep_drug inoculate Inoculate Plates with Organism prep_drug->inoculate add_drug Add this compound Dilutions inoculate->add_drug incubate Incubate Plates add_drug->incubate read_results Read MIC Values incubate->read_results compare Compare MICs Across Conditions read_results->compare optimize Identify Optimal Conditions compare->optimize troubleshooting_workflow start High this compound MIC in Serum-Containing Assay cause1 Reduced Free Drug Due to Protein Binding? start->cause1 solution1a Decrease Serum Concentration cause1->solution1a Yes solution1b Optimize Assay pH cause1->solution1b Yes solution1c Use Serum Ultrafiltrate cause1->solution1c Yes cause2 Non-Specific Binding to Plasticware? cause1->cause2 No result Re-run Assay and Evaluate MIC solution1a->result solution1b->result solution1c->result solution2a Use Low-Binding Plasticware cause2->solution2a Yes solution2b Add Detergent to Buffers cause2->solution2b Yes cause2->result No solution2a->result solution2b->result

References

Technical Support Center: Refining Anidulafungin Treatment Protocols for Invasive Aspergillosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with anidulafungin for the treatment of invasive aspergillosis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
In Vitro Susceptibility Testing
Inconsistent Minimum Effective Concentration (MEC) results for the same Aspergillus isolate.1. Inoculum size variability.2. Subjectivity in MEC endpoint reading.3. Improper drug dilution series.1. Standardize inoculum preparation using a spectrophotometer to achieve a 0.5 McFarland turbidity standard before further dilution.[1] 2. Use a microscope to observe the characteristic morphological changes (short, branched hyphae) for MEC determination. It is advisable to have two independent researchers read the plates.[2]3. Prepare fresh drug dilutions for each experiment and verify the concentrations.
Observation of the "paradoxical effect" (regrowth at higher this compound concentrations).This is a known in vitro phenomenon with echinocandins, potentially due to the activation of compensatory pathways like chitin synthesis.[2][3]1. Document the paradoxical growth but consider the MEC as the primary endpoint.[3]2. Be aware that the clinical significance of this in vitro effect is not fully established.[3]
In Vivo Murine Models
High variability in survival rates within the same treatment group.1. Inconsistent inoculum viability or administration.2. Variation in the immune status of the mice.3. Uneven drug distribution with intraperitoneal injections.1. Ensure a homogenous conidial suspension and precise intravenous administration.[4]2. Use mice of the same age, sex, and from the same supplier. Ensure consistent immunosuppression protocols.3. While intraperitoneal administration is common, consider subcutaneous or intravenous routes for more consistent drug absorption.[4][5]
No significant reduction in fungal burden despite treatment.1. The this compound dose may be too low for the specific Aspergillus strain or infection model.2. Emergence of resistance.3. The chosen endpoint (e.g., specific organ) may not reflect the primary site of infection.1. Perform dose-ranging studies to determine the optimal dose for your model.[5][6]2. Isolate the fungus from treated animals and perform susceptibility testing to check for changes in MEC.3. Assess fungal burden in multiple relevant organs (e.g., kidneys, lungs, brain).[7]
Drug Analysis
Inaccurate quantification of this compound in plasma samples using HPLC-MS/MS.Presence of an isobaric interference from the open-ring degradation product of this compound.[8]Redevelop the chromatography method to ensure baseline separation of this compound from its open-ring form.[8]

Frequently Asked Questions (FAQs)

In Vitro Studies

  • Q1: What is the recommended method for in vitro susceptibility testing of this compound against Aspergillus? A1: The Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method is the standard for testing the susceptibility of filamentous fungi to antifungal agents.[9][10]

  • Q2: How should I interpret the results of this compound susceptibility testing? A2: The endpoint for echinocandins against Aspergillus is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.[2][9]

  • Q3: How do I perform in vitro combination testing with this compound and another antifungal? A3: The checkerboard broth microdilution method is commonly used.[1][11] This allows for the calculation of the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, indifferent, or antagonistic.[12]

In Vivo Studies

  • Q4: What is a standard immunosuppression protocol for a murine model of invasive aspergillosis? A4: A common method involves the administration of cyclophosphamide and cortisone acetate to induce neutropenia. Specific dosing and timing will depend on the experimental design.[4]

  • Q5: What are the typical doses of this compound used in murine models? A5: Doses can range from 1 to 20 mg/kg of body weight per day, administered intraperitoneally.[4][5][6][7] The optimal dose will depend on the specific model and research question.

  • Q6: What are the key endpoints to measure in an in vivo study of this compound for invasive aspergillosis? A6: The primary endpoints are typically survival and fungal burden in target organs (e.g., kidneys, lungs).[4][5] Galactomannan levels in serum can also be used as a biomarker of fungal growth.[13]

Resistance

  • Q7: What is the primary mechanism of resistance to this compound in Aspergillus? A7: Resistance to echinocandins is often associated with mutations in the FKS1 gene, which encodes a subunit of the drug's target, β-(1,3)-D-glucan synthase.[14]

  • Q8: How can I detect FKS1 mutations in Aspergillus isolates? A8: PCR amplification of the "hot spot" regions of the FKS1 gene followed by DNA sequencing is the most direct method.[14][15] Pyrosequencing is another technique that can be used for this purpose.[14]

Data Summary

Table 1: In Vitro Activity of this compound Against Aspergillus Species

Aspergillus SpeciesThis compound MEC50 (µg/mL)This compound MEC90 (µg/mL)Reference
A. fumigatus0.0070.015[9]
A. flavus0.0070.015[9]
A. niger0.0070.015[9]
A. terreus0.0070.015[9]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Aspergillosis with an Azole-Susceptible A. fumigatus Isolate

This compound Dose (mg/kg/day)14-Day Survival Rate (%)Reference
0 (Control)0[5]
2.5~45[5]
5~60[5]
10~70[5]
2072.7[1][5]

Experimental Protocols

1. In Vitro Susceptibility Testing of this compound against Aspergillus spp. (CLSI M38-A2)

  • Isolate Preparation:

    • Subculture the Aspergillus isolate on potato dextrose agar and incubate at 35°C for 5-7 days to promote conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 106 CFU/mL.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL in the microdilution plate.[9]

  • Drug Dilution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired concentration range in a 96-well microtiter plate.[9]

  • Assay Procedure:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a growth control.

    • Incubate the plates at 35°C for 48 hours.[9]

    • Determine the MEC by microscopic examination as the lowest concentration of this compound that produces short, stubby, and highly branched hyphae compared to the growth control.[9]

2. In Vivo Murine Model of Disseminated Invasive Aspergillosis

  • Immunosuppression:

    • Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +3 relative to infection.

    • Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1 relative to infection.

  • Infection:

    • Prepare a conidial suspension of A. fumigatus in sterile saline.

    • On day 0, infect mice via intravenous injection (e.g., into the lateral tail vein) with a specific inoculum size (e.g., 1 x 104 CFU).[4]

  • Treatment:

    • Begin this compound treatment 24 hours post-infection.[4]

    • Administer the desired dose of this compound (e.g., 1, 5, or 10 mg/kg) intraperitoneally once daily for a specified duration (e.g., 7 days).[4]

    • Include a control group that receives a vehicle control (e.g., saline).

  • Outcome Assessment:

    • Monitor mice daily for survival for up to 30 days.[4]

    • For fungal burden analysis, sacrifice a subset of mice at a predetermined time point (e.g., day 5 post-infection).[4]

    • Aseptically remove organs (e.g., kidneys, spleen), homogenize them in sterile saline, and perform serial dilutions for plating on appropriate agar to determine CFU/gram of tissue.[4]

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_prep Aspergillus Isolate Subculture & Conidia Harvest inoculum_adjust Inoculum Adjustment (0.5 McFarland) isolate_prep->inoculum_adjust inoculation Inoculation of Microtiter Plates inoculum_adjust->inoculation drug_prep This compound Stock & Serial Dilutions drug_prep->inoculation incubation Incubation (35°C, 48h) inoculation->incubation mec_determination Microscopic Examination & MEC Determination incubation->mec_determination

In Vitro Susceptibility Testing Workflow

experimental_workflow_in_vivo cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis immunosuppression Immunosuppression (Cyclophosphamide & Cortisone) infection Intravenous Infection (Aspergillus conidia) immunosuppression->infection treatment_admin This compound Administration (Daily, IP) infection->treatment_admin monitoring Daily Monitoring treatment_admin->monitoring survival_analysis Survival Analysis (Kaplan-Meier) monitoring->survival_analysis fungal_burden Fungal Burden Assessment (Organ Homogenization & CFU Counting) monitoring->fungal_burden

In Vivo Murine Model Workflow

anidulafungin_moa This compound This compound glucan_synthase β-(1,3)-D-glucan Synthase (Fks1p) This compound->glucan_synthase Inhibits glucan_synthesis β-(1,3)-D-glucan Synthesis glucan_synthase->glucan_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall Maintains cell_lysis Cell Lysis & Fungal Cell Death cell_wall->cell_lysis Loss of Integrity Leads to

This compound Mechanism of Action

References

Validation & Comparative

comparative analysis of anidulafungin and micafungin against Candida glabrata

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Anidulafungin and Micafungin Against Candida glabrata

Introduction

Candida glabrata has emerged as a significant opportunistic fungal pathogen, ranking as the second or third most common cause of candidemia worldwide.[1] This species is of particular concern due to its intrinsic or rapidly acquired resistance to azole antifungals, making echinocandins the preferred first-line therapy for invasive infections.[2] this compound and micafungin are two critical echinocandins used in clinical practice. This guide provides a detailed comparative analysis of their performance against C. glabrata, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Resistance

This compound and micafungin, like all echinocandins, exert their antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[2][3] This enzyme is essential for the synthesis of (1,3)-β-D-glucan, a critical polymer in the fungal cell wall that maintains its structural integrity. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Resistance to echinocandins in C. glabrata is primarily mediated by acquired point mutations in the "hot spot" regions of the FKS1 and FKS2 genes, which encode for subunits of the glucan synthase enzyme.[2][4] These mutations reduce the sensitivity of the enzyme to the drug, resulting in elevated minimum inhibitory concentrations (MICs) and potential therapeutic failure.[2]

cluster_0 Echinocandin Action cluster_1 Resistance Mechanism Echinocandins Echinocandins Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1/Fks2 proteins) Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis (1,3)-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Inhibition leads to Altered_Enzyme Altered Glucan Synthase Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains FKS_Mutation FKS1/FKS2 Gene 'Hot Spot' Mutation FKS_Mutation->Altered_Enzyme Reduced_Binding Reduced Echinocandin Binding & Sensitivity Altered_Enzyme->Reduced_Binding Resistance Echinocandin Resistance Reduced_Binding->Resistance

Figure 1: Echinocandin mechanism of action and resistance pathway in Candida glabrata.

Data Presentation: In Vitro and In Vivo Comparison

In Vitro Susceptibility

Multiple studies have compared the in vitro activity of this compound and micafungin against C. glabrata. While both are generally effective, subtle differences have been observed.

  • Minimum Inhibitory Concentration (MIC): In the absence of human serum, the susceptibilities to micafungin and caspofungin (another echinocandin) were found to be statistically similar, while this compound was generally the least active.[5] However, micafungin has been shown to be as or more effective than this compound in terms of MICs against both susceptible and resistant strains.[6][7]

  • Minimum Fungicidal Concentration (MFC) and Time-Kill Studies: Without serum, micafungin was superior to this compound in fungicidal activity.[5][7] Time-kill experiments demonstrated that both this compound and micafungin required 13 to 26 hours to achieve a 99.9% killing endpoint against C. glabrata.[1]

Parameter This compound Micafungin Key Findings References
MIC (without serum) Generally higher MICs compared to micafungin.Generally lower or equivalent MICs.Micafungin demonstrates equal or greater in vitro potency.[5][6]
MFC (without serum) Less active than micafungin.Superior to this compound.Micafungin shows stronger fungicidal activity.[5][7]
Time to 99.9% Killing 13 - 26 hours13 - 26 hoursBoth drugs exhibit similar time-dependent fungicidal activity.[1]
Effect of Serum Not explicitly detailed in comparison.Less susceptible in the presence of serum compared to caspofungin.The presence of serum can impact echinocandin activity.[5][6]

Table 1: Summary of In Vitro Activity against C. glabrata

In Vivo Efficacy

Animal models provide crucial data on the in vivo performance of antifungal agents.

  • Susceptible Strains: In a murine model of systemic candidiasis with a susceptible C. glabrata isolate, this compound was active at a dosage of 5 mg/kg/day, whereas micafungin was active starting from 1 mg/kg/day.[6][7]

  • Resistant Strains (fks mutants): Against echinocandin-resistant strains, micafungin demonstrated activity starting at 1 mg/kg/day.[6][7] In contrast, while a trend toward colony reduction was seen with the highest doses of this compound, a statistically significant difference was not achieved.[6][7] In another study, this compound failed to induce a significant reduction in fungal burden for any of the tested isolates with fks mutations.[8]

Strain Type This compound Effective Dose Micafungin Effective Dose Key Findings References
Susceptible ≥ 5 mg/kg/day≥ 1 mg/kg/dayMicafungin shows efficacy at a lower dose in a murine model.[6][7][9]
Resistant (fks mutants) No significant effect observed.≥ 1 mg/kg/dayMicafungin retains in vivo efficacy against some resistant strains where this compound does not.[6][7][8]

Table 2: Summary of In Vivo Efficacy in a Murine Model

Clinical Outcomes and Resistance Detection

Clinical studies comparing this compound and micafungin for candidemia have generally found similar efficacy and safety profiles. A study involving 98 patients showed no significant difference in clinical response (51.9% for this compound vs. 46.7% for micafungin) or mycological response (76.9% vs. 67.4%).[10] Mortality rates at 30 and 90 days were also similar between the two groups.[10]

However, a crucial aspect of clinical utility is the ability of in vitro susceptibility tests to predict clinical outcomes, especially in the context of emerging resistance. Studies have shown that this compound and micafungin MIC breakpoints are more specific and superior to caspofungin's for identifying FKS mutant C. glabrata strains and predicting patients who are likely to fail echinocandin treatment.[11][12]

  • Sensitivity for FKS Mutations: this compound and micafungin MICs determined by various methods were 60% to 70% sensitive for identifying FKS mutations.[12]

  • Predicting Treatment Failure: Receiver Operating Characteristic (ROC)-derived resistance breakpoints for this compound (Etest MIC >0.06 µg/ml) and micafungin (YeastOne MIC >0.03 µg/ml) improved the sensitivity of detecting treatment failures to 36%.[11]

Special Considerations

  • Paradoxical Growth Effect: This phenomenon, where fungal growth paradoxically occurs at high antifungal concentrations above the MIC, has been observed with echinocandins. However, it is strikingly absent in C. glabrata isolates for all three echinocandins (this compound, micafungin, and caspofungin).[13][14]

  • Biofilm Activity: C. glabrata can form biofilms, which are associated with increased drug resistance. Mature C. glabrata biofilms grown in RPMI 1640 medium were found to be less susceptible to both this compound and caspofungin compared to C. albicans biofilms.[15]

Experimental Protocols

Broth Microdilution MIC Testing (CLSI M27 / EUCAST E.Def 7.3.2)

A standardized methodology is critical for reproducible antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 documents provide reference methods for yeasts.[16][17][18]

Key Methodological Steps:

  • Medium Preparation: RPMI 1640 medium (without bicarbonate, with L-glutamine) is buffered to pH 7.0 with MOPS buffer. Glucose is added to a final concentration of 2% for the EUCAST method.[17][19]

  • Inoculum Preparation:

    • Yeast colonies are cultured on non-selective agar (e.g., Sabouraud dextrose agar) for 24-48 hours at 35-37°C.[17]

    • A suspension of colonies is made in sterile water and adjusted using a spectrophotometer to match a 0.5 McFarland standard.

    • This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[17]

  • Plate Inoculation:

    • 96-well microtiter plates containing serial two-fold dilutions of the antifungal agents are inoculated with the standardized yeast suspension.[19][20]

  • Incubation: Plates are incubated at 35-37°C for 24 to 48 hours.[20]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This is often read visually or with a spectrophotometer.

cluster_0 Preparation cluster_1 Testing cluster_2 Analysis Culture 1. Culture C. glabrata on Sabouraud Agar (24-48h, 35-37°C) Suspension 2. Create colony suspension in sterile water Culture->Suspension Standardize 3. Adjust suspension to 0.5 McFarland Standard Suspension->Standardize Dilute 4. Dilute suspension in RPMI medium to final inoculum concentration Standardize->Dilute Inoculate 6. Inoculate plate with standardized inoculum Dilute->Inoculate Plate_Prep 5. Prepare microtiter plate with serial drug dilutions Plate_Prep->Inoculate Incubate 7. Incubate plate (24-48h, 35-37°C) Inoculate->Incubate Read 8. Read plates visually or spectrophotometrically Incubate->Read Determine_MIC 9. Determine MIC (≥50% growth inhibition) Read->Determine_MIC

Figure 2: Standardized workflow for antifungal susceptibility testing of yeasts.

Conclusion

Both this compound and micafungin are potent antifungal agents against Candida glabrata. The evidence suggests that micafungin may have a slight advantage in terms of in vitro potency and in vivo efficacy, particularly against strains with emerging resistance.[6][7][8] It demonstrates activity at lower doses in animal models and retains some efficacy against fks mutant strains where this compound's effect is less pronounced.[6][7][8] Clinically, both drugs show comparable outcomes for treating candidemia.[10] A key strength for both agents is the superior ability of their MIC breakpoints to identify resistant FKS mutants compared to caspofungin, which is critical for guiding therapy and stewardship efforts.[11][12] The choice between this compound and micafungin may therefore be guided by local susceptibility patterns, patient-specific factors, and consideration of their performance against potentially resistant isolates.

References

Anidulafungin's Efficacy Against Azole-Resistant Aspergillus fumigatus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole resistance in Aspergillus fumigatus, a primary cause of invasive aspergillosis, presents a significant challenge to effective patient management. This guide provides a comparative analysis of anidulafungin's efficacy against these resistant strains, supported by experimental data, to inform research and development in antifungal therapies. This compound, an echinocandin, offers an alternative mechanism of action by targeting the fungal cell wall, a structure absent in human cells.

Executive Summary

This compound demonstrates consistent in vitro activity against azole-resistant Aspergillus fumigatus isolates, including those with common resistance mechanisms such as TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene. Unlike azoles, the efficacy of this compound is not impacted by these mutations. In vivo studies in murine models of invasive aspergillosis confirm that this compound can improve survival in infections caused by azole-resistant strains, although its efficacy may be lower compared to infections with azole-susceptible isolates. Combination therapy of this compound with azoles like voriconazole has shown additive, and in some cases synergistic, effects against resistant strains, suggesting a potential therapeutic strategy.

Data Presentation

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) data for this compound and comparator antifungal agents against wild-type (WT) and azole-resistant Aspergillus fumigatus isolates. The data indicates that while azole MICs are significantly elevated for resistant strains, this compound and amphotericin B MICs/MECs remain largely unaffected.[1][2][3]

Antifungal AgentA. fumigatus GenotypeMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
This compound Wild-Type0.0160.031≤0.008–0.125
TR34/L98H0.0160.031≤0.008–0.125
TR46/Y121F/T289A0.0160.031≤0.008–0.062
Voriconazole Wild-Type0.250.50.125–1
TR34/L98H481->16
TR46/Y121F/T289A>16>168->16
Itraconazole Wild-Type0.250.50.125–1
TR34/L98H8162->16
TR46/Y121F/T289A2>160.5->16
Posaconazole Wild-Type0.060.1250.03–0.25
TR34/L98H120.25->2
TR46/Y121F/T289A120.25->2
Amphotericin B Wild-Type0.510.125–2
TR34/L98H0.510.125–2
TR46/Y121F/T289A0.510.25–2

Data compiled from studies utilizing EUCAST methodology.[1][2][3]

In Vivo Efficacy Data

In vivo studies using a non-neutropenic murine model of disseminated aspergillosis highlight the dose-dependent efficacy of this compound. The table below presents survival data from a study comparing this compound monotherapy against a voriconazole-susceptible (WT) and a voriconazole-resistant (TR34/L98H) A. fumigatus isolate.[4]

Treatment GroupA. fumigatus IsolateDose (mg/kg)14-Day Survival Rate (%)
Control (Saline) WT-0
TR34/L98H-0
This compound WT2.536.4
554.5
1063.6
2072.7
TR34/L98H2.518.2
527.3
1036.4
2045.5

A separate study investigating combination therapy in a similar murine model found that for a voriconazole-resistant isolate, 100% survival was only achieved with the highest combination dose (20 mg/kg voriconazole + 20 mg/kg this compound), and the interaction was determined to be additive rather than synergistic.[5][6]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro data presented is primarily based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method (Summary):

  • Antifungal Preparation: Antifungal agents are serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: Aspergillus conidia are harvested from fresh cultures and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a specific density and then further diluted in RPMI to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: Microdilution plates are inoculated with the fungal suspension and incubated at 35°C for 48-72 hours.

  • Endpoint Reading: For azoles and amphotericin B, the MIC is the lowest concentration that produces 100% inhibition of growth compared to the drug-free control. For echinocandins like this compound, the Minimum Effective Concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, aberrant, compact hyphae.

In Vivo Murine Model of Disseminated Aspergillosis

The in vivo efficacy of this compound is often evaluated using an immunocompetent or immunosuppressed murine model of disseminated invasive aspergillosis.

Protocol Summary:

  • Isolate Preparation: A voriconazole-susceptible and a voriconazole-resistant (e.g., TR34/L98H) A. fumigatus isolate are used. Conidia are harvested and suspended in sterile saline.

  • Infection: Male mice (e.g., BALB/c) are infected via intravenous injection of the conidial suspension into the lateral tail vein. The inoculum size is calibrated to cause a lethal infection in untreated control animals within a specified timeframe.

  • Treatment: Treatment with this compound (e.g., at doses of 2.5, 5, 10, and 20 mg/kg) or a control vehicle (saline) is initiated shortly after infection (e.g., 2 hours post-infection). The drug is typically administered intraperitoneally once daily for a set duration (e.g., 7 consecutive days).

  • Endpoint Evaluation: The primary endpoint is animal survival, monitored for a period of 14 days post-infection. Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain) by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anidulafungin_MoA cluster_cell Aspergillus fumigatus Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation This compound This compound This compound->Inhibition Inhibition->Glucan_Synthase

Caption: Mechanism of action of this compound.

Azole_Resistance cluster_cell Aspergillus fumigatus Cell cluster_resistance Resistance Mechanisms Azole Azole Drug Cyp51A Cyp51A (14α-demethylase) Azole->Cyp51A Inhibition Efflux_Pump Efflux Pump (e.g., ABC transporters) Azole->Efflux_Pump Ergosterol Ergosterol Cyp51A->Ergosterol Synthesis Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Efflux_Pump->Azole Expulsion TR_L98H Tandem Repeats (TR) in cyp51A promoter + Point Mutations (e.g., L98H) TR_L98H->Cyp51A Overexpression & Reduced Affinity Point_Mutations Other Point Mutations in cyp51A (e.g., G54, M220) Point_Mutations->Cyp51A Reduced Affinity Pump_Overexpression Overexpression of Efflux Pumps Pump_Overexpression->Efflux_Pump Increased Expression

Caption: Common mechanisms of azole resistance in A. fumigatus.

InVivo_Workflow start Start: Select Azole-Resistant and Susceptible A. fumigatus Strains prep_inoculum Prepare Inoculum (Harvest & Suspend Conidia) start->prep_inoculum infect_mice Infect Mice (IV Injection) prep_inoculum->infect_mice group_assignment Randomize Mice into Treatment Groups (this compound, Comparator, Control) infect_mice->group_assignment treatment Administer Daily Treatment (e.g., 7 days) group_assignment->treatment monitoring Monitor Survival & Clinical Signs (e.g., 14 days) treatment->monitoring survival_analysis Survival Curve Analysis (Kaplan-Meier) monitoring->survival_analysis fungal_burden Determine Fungal Burden in Organs (CFU Counts) monitoring->fungal_burden data_analysis Statistical Analysis & Comparison of Efficacy survival_analysis->data_analysis fungal_burden->data_analysis end Conclusion on this compound Efficacy data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

References

Anidulafungin versus Fluconazole for Disseminated Candidiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disseminated candidiasis, a form of invasive candidiasis, remains a significant cause of morbidity and mortality in hospitalized patients. The choice of antifungal therapy is critical for optimizing patient outcomes. This guide provides a detailed comparison of two commonly used antifungal agents, anidulafungin and fluconazole, for the treatment of disseminated candidiasis, with a focus on supporting experimental data from key clinical trials.

Executive Summary

This compound, an echinocandin, has demonstrated superior efficacy compared to fluconazole, an azole, in the primary treatment of invasive candidiasis, including candidemia. A pivotal phase 3, randomized, double-blind clinical trial by Reboli et al. (2007) established the non-inferiority of this compound to fluconazole and also suggested superiority in some analyses. Subsequent post-hoc analyses of this trial, particularly in severely ill patients, have further supported the use of this compound as a first-line agent. This compound generally exhibits a favorable safety profile, comparable to that of fluconazole.

Data Presentation: Clinical Trial Outcomes

The following tables summarize the key quantitative data from the pivotal clinical trial comparing intravenous this compound to intravenous fluconazole in adults with invasive candidiasis.

Table 1: Global Response at the End of Intravenous Therapy (Modified Intention-to-Treat Population)

Treatment GroupSuccessful Responsen/N%95% Confidence Interval for DifferenceP-value
This compound96/12775.6%3.9 to 27.00.01
Fluconazole71/11860.2%

Data from Reboli et al. (2007).[1][2][3][4]

Table 2: Microbiological Response at the End of Intravenous Therapy

Treatment GroupEradication of Baseline Pathogensn/N%P-value
This compound88.1%0.02
Fluconazole76.2%

Data from Reboli et al. (2007).[1]

Table 3: Outcomes in Severely Ill Patients (Post-hoc Analysis)

OutcomeThis compound (n=89)Fluconazole (n=74)P-value95% Confidence Interval for Difference
Global Response Rate 70.8%54.1%0.032.0 to 31.5
14-Day All-Cause Mortality 10.1%20.3%0.08-0.9 to 21.3
28-Day All-Cause Mortality 20.2%24.3%0.57-8.8 to 17.0

Data from a secondary analysis of the Reboli et al. trial, focusing on critically ill patients.[5][6]

Table 4: Adverse Events

Adverse Event ProfileThis compoundFluconazoleP-value
Frequency and Types of Adverse Events SimilarSimilarNot Specified
Treatment-Related Adverse Events 1.5% (2 patients)7.2% (9 patients)0.03
Adverse Events Leading to Discontinuation 15 patients27 patients0.02

Data from Reboli et al. (2007).[1]

Experimental Protocols

The data presented above are primarily derived from a prospective, randomized, double-blind, multinational phase 3 clinical trial (ClinicalTrials.gov number, NCT00056368).[2][4]

Study Design:

  • Objective: To compare the efficacy and safety of intravenous this compound with intravenous fluconazole for the treatment of invasive candidiasis.

  • Patient Population: Adult patients with a diagnosis of candidemia or other forms of invasive candidiasis confirmed by a positive culture from a normally sterile site.[1][2][4][7] A key exclusion criterion was neutropenia.[1][2][4]

  • Randomization and Blinding: Patients were randomly assigned in a double-blind manner to receive either this compound or fluconazole.

  • Dosing Regimen:

    • This compound: A loading dose of 200 mg on day 1, followed by 100 mg daily.

    • Fluconazole: A loading dose of 800 mg on day 1, followed by 400 mg daily.

    • Both drugs were administered intravenously for at least 10 days.[1][3] After 10 days of intravenous therapy, patients could be switched to oral fluconazole.[1][2][4]

  • Primary Efficacy Endpoint: The primary endpoint was the global response (a composite of clinical and microbiological response) at the end of intravenous therapy in the modified intention-to-treat population.[1][2][4] A successful global response was defined as both a clinical cure or improvement and microbiological eradication.[3]

Mechanism of Action and Signaling Pathways

This compound and fluconazole target different essential components of the Candida cell wall and membrane, respectively.

This compound: As an echinocandin, this compound inhibits the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of (1,3)-β-D-glucan, a key structural polymer of the fungal cell wall. This disruption leads to osmotic instability and cell death.

Fluconazole: As a triazole, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the accumulation of toxic sterol precursors and disruption of membrane integrity and function.

Antifungal_Mechanism_of_Action cluster_this compound This compound Action cluster_fluconazole Fluconazole Action This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-D-Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Cell_Membrane Fungal Cell Membrane Integrity

Figure 1. Mechanism of action for this compound and fluconazole.

Experimental_Workflow Patient_Population Adult Patients with Invasive Candidiasis Randomization Randomization (Double-Blind) Patient_Population->Randomization Anidulafungin_Arm This compound Treatment Arm (IV, min 10 days) Randomization->Anidulafungin_Arm Fluconazole_Arm Fluconazole Treatment Arm (IV, min 10 days) Randomization->Fluconazole_Arm Oral_Fluconazole Optional Switch to Oral Fluconazole Anidulafungin_Arm->Oral_Fluconazole EndOfIV_Assessment Primary Endpoint Assessment: Global Response at End of IV Therapy Oral_Fluconazole->EndOfIV_Assessment Assessment conducted at end of IV phase

Figure 2. Simplified experimental workflow of the pivotal clinical trial.

Conclusion

The available evidence from a large, randomized controlled trial and subsequent analyses indicates that this compound is a highly effective treatment for disseminated candidiasis and is associated with a higher rate of successful treatment outcomes compared to fluconazole.[1][2][3][4] This difference is particularly notable in the cohort of severely ill patients.[5][6] The safety profile of this compound is comparable to that of fluconazole, with a lower incidence of treatment-related adverse events leading to discontinuation.[1] For researchers and drug development professionals, these findings underscore the clinical advantages of the echinocandin class of antifungals in the management of invasive candidiasis.

References

Head-to-Head Comparison of Echinocandins in Biofilm Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, frequently associated with biofilm formation on medical devices, presents a significant therapeutic challenge. Fungal biofilms exhibit increased resistance to many antifungal agents, making their eradication difficult.[1] The echinocandin class of antifungals, which includes anidulafungin, caspofungin, and micafungin, has demonstrated potent activity against fungal biofilms, particularly those formed by Candida species.[2][3][4] This guide provides a head-to-head comparison of the biofilm eradication capabilities of these three key echinocandins, supported by experimental data and detailed methodologies.

Comparative Efficacy in Biofilm Eradication

Echinocandins target the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[5][6] This mechanism of action is effective against both planktonic (free-floating) fungal cells and the sessile cells within a biofilm matrix.[6][7] Numerous in vitro studies have demonstrated the potent antibiofilm activity of all three licensed echinocandins.[2][8]

However, their efficacy can vary depending on the fungal species, the specific isolate, and the experimental conditions. Micafungin has often been reported to exhibit the highest in vitro activity against Candida albicans biofilms.[8] One study found that the antibiofilm activity of micafungin was dependent on the metabolic activity of the biofilm, with highly metabolic biofilms being more susceptible.[8] In contrast, the activities of caspofungin and this compound did not appear to be dependent on the biofilm's metabolic activity or biomass.[8]

In vivo studies have also supported the efficacy of echinocandins. In a rat subcutaneous catheter model of Candida albicans biofilm infection, all three echinocandins—micafungin, caspofungin, and this compound—caused a significant reduction in the number of Candida cells on the catheters.[9]

It is important to note the "paradoxical effect" observed with echinocandins, where at certain higher concentrations, there is a resumption of fungal growth.[2][10] This phenomenon has been noted for caspofungin and to a lesser extent for this compound against Candida biofilms.[2]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound, caspofungin, and micafungin against fungal biofilms, as measured by the Sessile Minimum Inhibitory Concentration (SMIC) or Minimum Biofilm Eradication Concentration (MBEC). These values represent the minimum drug concentration required to inhibit or eradicate the biofilm, respectively. Lower values indicate greater potency.

Fungal SpeciesAntifungal AgentSessile MIC50 (µg/mL)Sessile MIC80 (µg/mL)MBEC90 (µg/mL)Reference
Candida albicansThis compound-->32[9]
Candida albicansCaspofungin0.25->32[7][9]
Candida albicansMicafungin0.125-1.86[7][11]
Candida parapsilosisCaspofungin>8--[7]
Candida parapsilosisMicafungin>8--[7]
Candida glabrataThis compound---[12]
Candida glabrataCaspofungin---[12]
Candida glabrataMicafungin---[12]

Note: Data is compiled from multiple sources and experimental conditions may vary. SMIC50 and SMIC80 refer to the concentrations that inhibit 50% and 80% of the biofilm's metabolic activity, respectively. MBEC90 is the concentration that eradicates 90% of the biofilm.

Experimental Protocols

The assessment of antibiofilm activity of echinocandins typically involves the following key steps:

In Vitro Biofilm Formation
  • Fungal Isolate Preparation: Fungal isolates, such as Candida albicans, are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and then suspended in a liquid medium like RPMI-1640. The suspension is standardized to a specific cell density (e.g., 1 x 106 cells/mL).

  • Biofilm Growth: A specific volume of the standardized fungal suspension is added to the wells of a 96-well microtiter plate. The plate is then incubated for a period (typically 24-48 hours) at 37°C to allow for biofilm formation on the surface of the wells.

Antifungal Susceptibility Testing
  • Drug Preparation: Serial dilutions of the echinocandins (this compound, caspofungin, micafungin) are prepared in the appropriate medium.

  • Biofilm Treatment: After the initial incubation period for biofilm formation, the growth medium is aspirated from the wells, and the biofilms are washed with a phosphate-buffered saline (PBS) solution to remove non-adherent cells. The different concentrations of the echinocandins are then added to the wells containing the pre-formed biofilms.

  • Incubation: The microtiter plate is incubated for another 24 hours at 37°C to allow the drugs to act on the biofilms.

Quantification of Biofilm Eradication
  • Metabolic Activity Assay (XTT Assay): The viability of the fungal cells within the biofilm after drug treatment is often assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The reduction of XTT to a formazan product by metabolically active cells results in a color change that can be measured spectrophotometrically. A decrease in color intensity indicates a reduction in cell viability.[7]

  • Biomass Quantification (Crystal Violet Staining): The total biofilm biomass can be quantified using crystal violet staining. After drug treatment, the biofilms are stained with crystal violet, and the excess stain is washed away. The bound stain is then solubilized, and the absorbance is measured to determine the amount of remaining biofilm.

  • Colony Forming Unit (CFU) Counting: To determine the number of viable cells, the biofilms can be physically disrupted (e.g., by sonication or scraping), and the resulting cell suspension is serially diluted and plated on agar plates. The number of colonies that grow after incubation gives a direct measure of the viable cells remaining in the biofilm.

  • Microscopy: Scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM) can be used to visualize the structural changes in the biofilm architecture after treatment with echinocandins.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the biofilm eradication potential of echinocandins.

G cluster_0 Biofilm Formation cluster_1 Antifungal Treatment cluster_2 Biofilm Quantification A Fungal Culture Preparation B Incubation in 96-well Plate (24-48h) A->B C Wash Biofilms B->C D Add Echinocandin Dilutions C->D E Incubation (24h) D->E F Metabolic Activity (XTT Assay) E->F G Biomass (Crystal Violet) E->G H Viable Cells (CFU Counting) E->H

Caption: Experimental workflow for evaluating echinocandin efficacy against biofilms.

Signaling Pathways and Mechanisms

Echinocandins disrupt the integrity of the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is encoded by the FKS genes.[13] This disruption can lead to osmotic instability and cell lysis. Interestingly, some studies suggest that subinhibitory concentrations of echinocandins can unmask β-glucan on the surface of Candida albicans hyphae.[14] This unmasking can trigger a host immune response, specifically promoting the formation of neutrophil extracellular traps (NETs), which have antifungal activity.[14][15] This suggests a synergistic effect between echinocandins and the host immune system in combating biofilm infections.

G Echinocandin Echinocandin GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p) Echinocandin->GlucanSynthase inhibits GlucanUnmasking β-Glucan Unmasking Echinocandin->GlucanUnmasking induces GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall CellLysis Osmotic Instability & Cell Lysis CellWall->CellLysis NETs Neutrophil Extracellular Trap (NET) Formation GlucanUnmasking->NETs ImmuneResponse Enhanced Host Immune Response NETs->ImmuneResponse

Caption: Mechanism of action of echinocandins against fungal biofilms.

Conclusion

The echinocandins—this compound, caspofungin, and micafungin—are a vital class of antifungal agents with potent activity against fungal biofilms, particularly those of Candida species. While all three demonstrate efficacy, in vitro studies often suggest that micafungin has a slight advantage in potency against C. albicans biofilms. The choice of a specific echinocandin may depend on the infecting species, local susceptibility patterns, and the clinical context. Further research, especially well-controlled comparative clinical trials, is necessary to definitively establish the superiority of one echinocandin over the others for the treatment of biofilm-associated infections. The potential for synergy with the host immune system opens up new avenues for therapeutic strategies.

References

Anidulafungin Demonstrates Prolonged Post-Antifungal Effect, Comparable or Superior to Other Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available experimental data reveals that anidulafungin exhibits a significant and prolonged post-antifungal effect (PAFE) against a range of Candida species, a key pharmacodynamic parameter that contributes to its clinical efficacy. This persistent suppression of fungal growth, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC), is a hallmark of the echinocandin class of antifungals. Comparative data, while not available in a single comprehensive study, suggests that this compound's PAFE is comparable, and in some instances, may be longer than that of caspofungin and micafungin, particularly against certain Candida species.

Echinocandins, including this compound, caspofungin, and micafungin, exert their antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism of action leads to a fungicidal effect against most Candida species and contributes to the observed prolonged PAFE. This persistent effect is clinically significant as it can contribute to the overall therapeutic success by preventing fungal regrowth between dosing intervals.

Comparative Analysis of Post-Antifungal Effect

While direct head-to-head studies comprehensively comparing the PAFE of all three echinocandins across a wide array of Candida species are limited, the available literature provides valuable insights.

A key study focusing on this compound's activity demonstrated a robust PAFE against several clinically relevant Candida species. After a short exposure to this compound, the regrowth of Candida albicans, Candida glabrata, Candida parapsilosis, and Candida krusei isolates was inhibited for at least 12 hours.

Another comparative study focusing on time-kill kinetics, a related but distinct measure of antifungal activity, suggested that the PAFE of this compound and caspofungin is longer than that of micafungin against C. albicans and C. parapsilosis. It is important to note that the duration of the PAFE can be influenced by several factors, including the specific fungal isolate, the drug concentration, and the duration of exposure.

The following table summarizes available data on the PAFE of this compound compared to other echinocandins against various Candida species.

Fungal SpeciesThis compoundCaspofunginMicafunginReference
Candida albicans≥ 12 hoursReported to be shorter than this compound and caspofunginReported to be shorter than this compound and caspofungin[1]
Candida glabrata≥ 12 hours--
Candida parapsilosis≥ 12 hoursReported to be shorter than this compound and caspofunginReported to be shorter than this compound and caspofungin[1]
Candida krusei≥ 12 hours--

Note: A "-" indicates that specific comparative data was not available in the reviewed literature. The data for caspofungin and micafungin against C. albicans and C. parapsilosis is based on a qualitative comparison mentioned in the literature.

Experimental Protocols

The determination of the post-antifungal effect is a critical in vitro measure to assess the persistent antifungal activity of a drug. The following is a generalized experimental protocol for determining the PAFE of echinocandins against Candida species.

In Vitro Post-Antifungal Effect (PAFE) Assay

1. Fungal Isolate Preparation:

  • Clinical or reference strains of Candida species are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated to ensure purity and viability.

  • A standardized inoculum is prepared by suspending fungal colonies in a sterile liquid medium (e.g., RPMI 1640) and adjusting the turbidity to a specific cell density (e.g., 1-5 x 10^6 CFU/mL).

2. Antifungal Exposure:

  • The standardized fungal suspension is exposed to the test echinocandin (this compound, caspofungin, or micafungin) at a specific concentration (typically a multiple of the MIC, e.g., 4x or 8x MIC) for a defined period (e.g., 1 or 2 hours) in a shaking incubator at 35-37°C.

  • A control group of the fungal suspension is incubated under the same conditions without the antifungal agent.

3. Drug Removal:

  • Following the exposure period, the antifungal agent is removed by centrifugation and washing the fungal cells multiple times with a sterile drug-free medium or buffered saline. This step is crucial to ensure that the subsequent growth inhibition is due to the persistent effect of the initial exposure.

4. Regrowth Monitoring:

  • The washed fungal cells are resuspended in a fresh, drug-free culture medium.

  • The regrowth of the fungal cultures (both the drug-exposed and control groups) is monitored over time. This can be done by various methods:

    • Viable Colony Counts: Aliquots are taken at regular intervals, serially diluted, and plated on agar plates. The number of colony-forming units (CFU) is determined after incubation.

    • Turbidity Measurement: The optical density of the liquid cultures is measured spectrophotometrically at regular intervals to assess the increase in turbidity, which correlates with fungal growth.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in the time it takes for the drug-exposed culture to show a predetermined increase in growth (e.g., a 1-log10 increase in CFU/mL or a 50% increase in turbidity) compared to the control culture.

  • The formula for PAFE is: PAFE = T - C , where:

    • T is the time required for the drug-exposed culture to reach the predetermined growth endpoint.

    • C is the time required for the control culture to reach the same endpoint.

Signaling Pathways and Experimental Workflow

The mechanism of action of echinocandins involves the inhibition of β-(1,3)-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This disruption of the cell wall integrity is the primary trigger for the fungicidal activity and the subsequent post-antifungal effect.

Echinocandin_Mechanism_of_Action This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) This compound->Glucan_Synthase Inhibits Echinocandins Other Echinocandins (Caspofungin, Micafungin) Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Osmotic_Lysis Osmotic Lysis Cell_Wall->Osmotic_Lysis Disruption leads to Cell_Death Fungal Cell Death Osmotic_Lysis->Cell_Death PAFE Post-Antifungal Effect (PAFE) Cell_Death->PAFE Results in

Caption: Mechanism of action of echinocandins leading to PAFE.

The experimental workflow for determining the post-antifungal effect is a sequential process designed to measure the persistent inhibitory effect of an antifungal agent after its removal.

PAFE_Experimental_Workflow Start Start: Fungal Isolate Preparation Exposure Antifungal Exposure (e.g., this compound at 4x MIC for 1h) Start->Exposure Control Control (No Antifungal) Start->Control Wash Drug Removal (Centrifugation & Washing) Exposure->Wash Regrowth Regrowth in Drug-Free Medium Control->Regrowth Wash->Regrowth Monitoring Growth Monitoring (CFU counts or OD) Regrowth->Monitoring Calculation PAFE Calculation (T - C) Monitoring->Calculation End End: PAFE Duration Determined Calculation->End

Caption: Experimental workflow for determining the PAFE.

References

cross-resistance studies between anidulafungin and other antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antifungal cross-resistance is paramount in the quest for effective treatments against invasive fungal infections. This guide provides a detailed comparison of anidulafungin's cross-resistance profile with other major antifungal agents, supported by experimental data and detailed methodologies.

This compound, a member of the echinocandin class, exhibits a distinct mechanism of action by inhibiting β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. This unique target generally precludes cross-resistance with other antifungal classes, such as azoles and polyenes, which target ergosterol biosynthesis or cell membrane integrity, respectively. However, cross-resistance within the echinocandin class is a significant clinical consideration.

Cross-Resistance with Other Echinocandins

The primary mechanism of acquired resistance to echinocandins, including this compound, is the development of mutations in the FKS1 gene, which encodes the target enzyme, β-1,3-D-glucan synthase. These mutations typically result in reduced susceptibility to all three clinically available echinocandins: this compound, caspofungin, and micafungin.[1][2]

Strains of Candida species with acquired FKS1 mutations often exhibit elevated Minimum Inhibitory Concentrations (MICs) to all echinocandins, indicating a class-wide cross-resistance.[1][2] However, the magnitude of the MIC increase can vary between the different echinocandins. For instance, in some caspofungin-resistant mutants, the MIC for this compound may be lower than that for caspofungin or micafungin, although still indicative of reduced susceptibility. For strains harboring Fks1 mutations, MIC values for this compound are often in the range of 0.5 to 2 µg/mL.[1][2]

Lack of Cross-Resistance with Azoles and Polyenes

Due to its distinct mechanism of action targeting the fungal cell wall, this compound does not exhibit cross-resistance with antifungal agents that target the cell membrane, such as azoles (e.g., fluconazole, voriconazole) and polyenes (e.g., amphotericin B).[3][4][5] this compound has demonstrated potent in vitro activity against clinical isolates of Candida species that are resistant to fluconazole.[3][4] For example, in a study of fluconazole-resistant Candida isolates, the MIC range for this compound was 0.015 to 0.06 μg/ml, demonstrating continued susceptibility.[3] This makes this compound a valuable therapeutic option for infections caused by azole-resistant fungal strains.

Quantitative Data on Cross-Resistance

The following tables summarize the in vitro susceptibility of various Candida species to this compound and other antifungals, highlighting the patterns of cross-resistance. Data is presented as Minimum Inhibitory Concentration (MIC) ranges in µg/mL.

Table 1: this compound MICs for Candida Species with and without FKS Mutations

Candida SpeciesFKS Mutation StatusThis compound MIC Range (µg/mL)Caspofungin MIC Range (µg/mL)Micafungin MIC Range (µg/mL)
C. glabrataWild-Type0.03 - 10.5 - 80.015 - 0.5
C. glabrataFKS1 or FKS2 Mutant>0.06>0.5>0.03

Data compiled from multiple sources.[1]

Table 2: this compound Activity against Azole-Resistant Candida Isolates

Candida SpeciesAzole Resistance ProfileThis compound MIC Range (µg/mL)Fluconazole MIC (µg/mL)
C. albicansResistant0.015 - 0.06≥64
C. glabrataResistant0.015 - 0.06≥64
C. kruseiIntrinsically Resistant0.015 - 0.06N/A

Data from a study on esophageal candidiasis isolates.[3]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The determination of MICs is crucial for assessing antifungal susceptibility and cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies are the standardized reference methods.

Protocol based on CLSI M27-A3:

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Preparation: Stock solutions of antifungal agents are prepared in an appropriate solvent (e.g., dimethyl sulfoxide for this compound). Serial two-fold dilutions of the antifungals are prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. For echinocandins, a prominent reduction in growth is used as the endpoint.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations. One drug is serially diluted along the x-axis (columns), and the other drug is serially diluted along the y-axis (rows).

  • Inoculation: Each well is inoculated with a standardized fungal inoculum as described in the broth microdilution protocol.

  • Incubation and Reading: The plate is incubated and read in the same manner as for MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs. An FIC index of ≤0.5 indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism.

Molecular Analysis of FKS1 Mutations

Identifying mutations in the FKS1 gene is key to confirming the mechanism of echinocandin resistance.

  • DNA Extraction: Genomic DNA is extracted from the fungal isolate using a commercial kit.

  • PCR Amplification: The "hot spot" regions of the FKS1 gene, where resistance mutations commonly occur, are amplified using specific primers.

  • DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or other sequencing technologies.

  • Sequence Analysis: The obtained DNA sequence is compared to the wild-type FKS1 sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Pathways and Workflows

Echinocandin_Action_and_Resistance cluster_cell Fungal Cell Cell_Wall Cell Wall (β-1,3-glucan) Cell_Membrane Cell Membrane Glucan_Synthase β-1,3-D-glucan Synthase (Fks1p subunit) Glucan_Synthase->Cell_Wall Synthesis Resistance Echinocandin Resistance FKS1_Gene FKS1 Gene Ribosome Ribosome FKS1_Gene->Ribosome Transcription & Translation Ribosome->Glucan_Synthase Protein Production This compound This compound This compound->Glucan_Synthase Inhibition Inhibition Mutation FKS1 Mutation Mutation->FKS1_Gene

Caption: Mechanism of this compound action and resistance.

Cross_Resistance_Workflow Start Clinical Isolate MIC_Testing MIC Testing (this compound, Other Antifungals) Start->MIC_Testing Decision Elevated Echinocandin MIC? MIC_Testing->Decision Susceptible Susceptible Decision->Susceptible No Molecular_Analysis Molecular Analysis (FKS1 Gene Sequencing) Decision->Molecular_Analysis Yes Mutation_Decision FKS1 Mutation Present? Molecular_Analysis->Mutation_Decision Cross_Resistant Cross-Resistant Mutation_Decision->Cross_Resistant Yes Other_Mechanism Potential Other Resistance Mechanism Mutation_Decision->Other_Mechanism No

Caption: Experimental workflow for determining cross-resistance.

References

Anidulafungin vs. Amphotericin B: A Comparative Safety Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal therapeutics, both anidulafungin and amphotericin B hold significant places in the clinician's armamentarium for treating invasive fungal infections. However, their distinct mechanisms of action and metabolic pathways result in markedly different safety profiles. This guide provides a detailed, data-driven comparison of the safety of this compound and amphotericin B, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an echinocandin, generally exhibits a more favorable safety profile compared to amphotericin B, a polyene. The most notable differences lie in the incidence and severity of nephrotoxicity and infusion-related reactions, which are significantly more pronounced with amphotericin B. While this compound is associated with a low incidence of hepatotoxicity, amphotericin B's primary dose-limiting toxicity is renal impairment. This guide will delve into the quantitative data from clinical studies, outline the experimental protocols used to derive this data, and visualize the key mechanistic pathways underlying their respective adverse effects.

Data Presentation: Adverse Event Comparison

The following tables summarize the incidence of key adverse events associated with this compound and various formulations of amphotericin B, based on data from clinical trials and retrospective analyses.

Table 1: Comparison of Common Adverse Events

Adverse EventThis compound (%)Amphotericin B Deoxycholate (%)Liposomal Amphotericin B (%)
Nephrotoxicity
Increased Serum CreatinineLow/Not ReportedHigh (up to 80%)18.8
Hepatotoxicity
Elevated Liver Enzymes2-15InfrequentInfrequent
Infusion-Related Reactions
Fever/Chills<550-9018-48
Hypotension13VariableVariable
Gastrointestinal
Nausea/Vomiting11-2420-4018-32
Electrolyte Imbalance
HypokalemiaCommonly Reported4915

Note: Percentages are approximate and can vary based on the specific study population and drug formulation.

Table 2: Treatment Discontinuation due to Adverse Events

DrugDiscontinuation Rate (%)
This compound0.8 - 11.5[1]
Amphotericin B (all formulations)~10[2]
Caspofungin2.6 - 3.6[1]
Micafungin2.8 - 4.9[1]
Fluconazole2.2[1]

Experimental Protocols

Understanding the methodologies behind the safety data is crucial for its interpretation. Below are summaries of typical experimental protocols for clinical trials evaluating this compound and amphotericin B.

This compound Clinical Trial for Invasive Candidiasis (Based on NCT00496197 and pooled analyses)
  • Study Design: Prospective, multicenter, randomized, double-blind, double-dummy study.[3]

  • Patient Population: Adult patients with a confirmed diagnosis of candidemia or invasive candidiasis.[4][5][6] Key exclusion criteria often include confirmed or suspected Candida osteomyelitis, endocarditis, or meningitis, and profound neutropenia.[5]

  • Treatment Arms:

    • This compound Arm: Intravenous (IV) loading dose of 200 mg on day 1, followed by a 100 mg daily maintenance dose.[3][4][6]

    • Comparator Arm (e.g., Fluconazole): IV loading dose of 800 mg on day 1, followed by a 400 mg daily maintenance dose.

  • Treatment Duration: A minimum of 14 days and not more than 42 days. A switch to oral antifungal therapy (e.g., fluconazole or voriconazole) may be permitted after a minimum of 5-10 days of IV treatment.[3][4]

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters (including renal and hepatic function tests) at baseline and regular intervals throughout the study and follow-up period.

Amphotericin B Clinical Trial for Invasive Fungal Infections (General Protocol)
  • Study Design: Prospective, randomized, often double-blind, multicenter trial.

  • Patient Population: Patients with proven or suspected invasive fungal infections. Specific protocols may target patients with neutropenia or specific fungal pathogens like Cryptococcus or Aspergillus.

  • Treatment Arms:

    • Amphotericin B Deoxycholate Arm: Typically 0.7-1.0 mg/kg/day IV.

    • Liposomal Amphotericin B Arm: Typically 3-5 mg/kg/day IV.

  • Treatment Duration: Varies depending on the type and severity of infection, often for several weeks.

  • Safety Assessments: Close monitoring of renal function (serum creatinine, BUN), electrolytes (potassium, magnesium), and for infusion-related reactions (fever, chills, rigor, hypotension) during and after each infusion. Pre-medication with agents like acetaminophen, diphenhydramine, and hydrocortisone is common to mitigate infusion reactions.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for amphotericin B-induced infusion-related reactions and a generalized experimental workflow for a comparative antifungal clinical trial.

AmphotericinB_Infusion_Reaction AmB Amphotericin B TLR2_CD14 TLR2/CD14 Complex on Monocytes/Macrophages AmB->TLR2_CD14 Binds to MyD88 MyD88 TLR2_CD14->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription Symptoms Infusion-Related Reactions (Fever, Chills, Rigors) Cytokines->Symptoms Mediate

Amphotericin B Infusion-Related Reaction Pathway

Antifungal_Trial_Workflow Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Arm_A Treatment Arm A (e.g., this compound) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Amphotericin B) Randomization->Arm_B Treatment_Admin Treatment Administration & Monitoring Arm_A->Treatment_Admin Arm_B->Treatment_Admin Safety_Assessment Safety Assessment (Adverse Events, Labs) Treatment_Admin->Safety_Assessment Efficacy_Assessment Efficacy Assessment (Clinical & Microbiological) Treatment_Admin->Efficacy_Assessment Follow_Up End of Treatment & Follow-up Safety_Assessment->Follow_Up Efficacy_Assessment->Follow_Up Data_Analysis Data Analysis & Reporting Follow_Up->Data_Analysis

Generalized Antifungal Clinical Trial Workflow

Discussion of Safety Profiles

Nephrotoxicity

Amphotericin B-induced nephrotoxicity is a major concern and a primary dose-limiting factor. The mechanism is multifactorial, involving direct binding to cholesterol in renal tubular cell membranes, leading to pore formation and increased permeability, as well as renal vasoconstriction.[7][8][9] This can manifest as azotemia, renal tubular acidosis, and electrolyte imbalances such as hypokalemia and magnesium wasting.[10] While lipid formulations of amphotericin B have reduced the incidence of nephrotoxicity compared to the conventional deoxycholate formulation, the risk remains.[11][12] In contrast, this compound is not associated with significant nephrotoxicity and does not require dose adjustment in patients with renal impairment.

Hepatotoxicity

This compound is primarily eliminated through slow chemical degradation in the plasma, rather than hepatic metabolism.[13] This unique property contributes to its favorable hepatic safety profile.[13] While transient elevations in liver enzymes have been reported in 2% to 15% of patients receiving echinocandins, clinically significant hepatotoxicity is rare.[14] Some studies suggest this compound may be the most "hepatosafe" among the echinocandins.[13] Amphotericin B is not primarily metabolized by the liver, and hepatotoxicity is not a common adverse effect.

Infusion-Related Reactions

Infusion-related reactions, including fever, chills, rigors, and hypotension, are very common with amphotericin B deoxycholate.[15] These reactions are mediated by the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, from monocytes and macrophages.[15][16][17] This is thought to occur through the activation of Toll-like receptor 2 (TLR2) and CD14.[16][18] Lipid formulations of amphotericin B are associated with a lower incidence and severity of these reactions.[12][15] this compound can also cause histamine-like infusion reactions, but these are generally mild and occur in less than 5% of patients.[12]

Conclusion

The available data strongly indicate that this compound has a more favorable safety profile than amphotericin B, particularly concerning nephrotoxicity and infusion-related reactions. While both are effective antifungal agents, the choice of therapy will depend on the specific clinical scenario, including the causative pathogen, the patient's underlying conditions and comorbidities, and the potential for drug-drug interactions. For researchers and drug development professionals, the distinct toxicity pathways of these two drugs offer valuable insights into the structure-activity relationships that govern antifungal efficacy and safety. Future research may focus on developing novel antifungals that retain the broad spectrum of activity of amphotericin B while emulating the superior safety profile of echinocandins like this compound.

References

Anidulafungin Combination Therapy vs. Monotherapy: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, has spurred research into combination therapy to enhance treatment efficacy. This guide provides an objective comparison of anidulafungin combination therapy versus monotherapy, focusing on in vivo experimental data. This compound, an echinocandin antifungal, disrupts fungal cell wall synthesis by inhibiting β-(1,3)-D-glucan synthase. When combined with other antifungal agents, such as azoles or polyenes, it can offer synergistic or additive effects, leading to improved outcomes in various preclinical models of invasive mycoses.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in combination with other antifungal agents compared to monotherapy from key experimental studies.

Table 1: this compound and Voriconazole Combination Therapy in a Murine Model of Invasive Aspergillosis (IA)
Fungal StrainTreatment Group (dosage in mg/kg/day)Survival Rate (%)InteractionReference
Voriconazole-Susceptible A. fumigatus Voriconazole (2.5 - 20)--[1][2][3]
This compound (2.5 - 20)--[1][2][3]
Voriconazole (20) + this compound (20)100Synergistic[1][2][3]
Voriconazole-Resistant A. fumigatus Voriconazole (2.5 - 20)--[1][2][3]
This compound (2.5 - 20)--[1][2][3]
Voriconazole (20) + this compound (20)100Additive[1][2][3]
Table 2: this compound and Amphotericin B Combination Therapy in a Murine Model of Invasive Aspergillosis
Fungal StrainTreatment Group (dosage in mg/kg/day)OutcomeInteractionReference
A. fumigatus This compound (1 and 5)Prolonged survival-[4][5][6][7][8]
Amphotericin B (1)Prolonged survival-[4][5][6][7][8]
This compound (5) + Amphotericin B (1)Reduced kidney fungal burdenIndifferent[4][5][6][7][8]
Combination TherapyNot superior to the most active single drugIndifferent[4][5][6][7][8]
Table 3: this compound and Posaconazole Combination Therapy in a Murine Model of Systemic Aspergillosis
Fungal StrainTreatment GroupOutcomeReference
A. fumigatus This compound + PosaconazoleIncreased mice survival[9]
This compound + PosaconazoleReduced kidney fungal burden[9]
This compound + Posaconazole62% to 100% kidney clearance (strain dependent)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Murine Model of Invasive Aspergillosis (Voriconazole Combination)[1][2][3]
  • Animal Model: Non-neutropenic mice.

  • Fungal Strains: Voriconazole-susceptible and voriconazole-resistant clinical isolates of Aspergillus fumigatus.

  • Infection: Intravenous injection of conidia.

  • Treatment Groups:

    • Voriconazole monotherapy (2.5, 5, 10, and 20 mg/kg/day)

    • This compound monotherapy (2.5, 5, 10, and 20 mg/kg/day)

    • Voriconazole + this compound combination therapy (at the same respective doses)

  • Treatment Duration: 7 consecutive days.

  • Outcome Assessment: Survival rates.

  • Interaction Analysis: Non-parametric Bliss independence and non-linear regression analysis.

Murine Model of Invasive Aspergillosis (Amphotericin B Combination)[4][5][6][7][8]
  • Animal Model: Mice.

  • Fungal Strain: Aspergillus fumigatus clinical isolate.

  • Infection: Intravenous injection of conidia.

  • Treatment Groups:

    • This compound monotherapy (1 and 5 mg/kg/day)

    • Amphotericin B monotherapy (0.5 and 1 mg/kg/day)

    • Combination therapy with respective doses

  • Treatment Administration: Intraperitoneal, initiated 2 hours post-infection.

  • Treatment Duration: Daily from day 0 to day 4.

  • Outcome Assessment:

    • Survival observed for 10 consecutive days.

    • Kidney and brain fungal burdens determined at day 4 post-infection via CFU count and quantitative PCR.

    • Histopathology analysis at day 4 post-infection.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the experimental workflow and the proposed mechanisms of action for this compound combination therapy.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimens cluster_outcome Outcome Assessment animal_model Animal Model (e.g., Mice) infection Induction of Infection (e.g., Intravenous A. fumigatus) animal_model->infection monotherapy Monotherapy Groups - this compound - Combination Partner infection->monotherapy combo_therapy Combination Therapy Group (this compound + Partner) infection->combo_therapy control Control Group (Vehicle) infection->control survival Survival Analysis monotherapy->survival fungal_burden Fungal Burden (e.g., Kidney, Brain) monotherapy->fungal_burden histopathology Histopathology monotherapy->histopathology combo_therapy->survival combo_therapy->fungal_burden combo_therapy->histopathology control->survival control->fungal_burden control->histopathology

In vivo experimental workflow for assessing antifungal combination therapy.

signaling_pathway cluster_this compound This compound cluster_partner Combination Partner This compound This compound glucan_synthase β-(1,3)-D-glucan Synthase This compound->glucan_synthase Inhibits cell_wall Fungal Cell Wall Synthesis glucan_synthase->cell_wall Catalyzes cell_wall_disruption Cell Wall Disruption cell_wall->cell_wall_disruption partner Azole or Polyene target Ergosterol Synthesis or Cell Membrane Integrity partner->target Inhibits/Disrupts membrane_damage Cell Membrane Damage target->membrane_damage synergy Synergistic/Additive Antifungal Effect cell_wall_disruption->synergy membrane_damage->synergy

Proposed dual mechanism of action for this compound combination therapy.

References

Comparative Proteomics of Anidulafungin-Treated Fungal Cells: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To the valued research community, scientists, and drug development professionals,

This guide aims to provide a comprehensive comparison of the proteomic landscape of fungal cells treated with the echinocandin antifungal agent, anidulafungin. This compound exerts its fungicidal activity by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.[1][2][3] Understanding the downstream proteomic consequences of this targeted inhibition is crucial for elucidating mechanisms of action, identifying potential biomarkers of susceptibility or resistance, and discovering novel therapeutic targets.

Important Note on Data Availability:

Despite a comprehensive search of the scientific literature, specific quantitative proteomic studies detailing the global protein expression changes in fungal cells in response to This compound are not publicly available at this time. The majority of published research on the proteomics of echinocandin-treated fungi focuses on a related drug, caspofungin .

Therefore, to provide the most relevant and data-supported insights, this guide will present a comparative analysis based on the well-documented proteomic effects of caspofungin on fungal cells, primarily in the model organism Aspergillus fumigatus and the pathogenic yeast Candida albicans. Given that this compound and caspofungin share the same molecular target (β-1,3-D-glucan synthase), the cellular responses are expected to be largely similar, focusing on cell wall stress and compensatory mechanisms.

This compound: An Overview

This compound is a semi-synthetic echinocandin derived from a fermentation product of Aspergillus nidulans.[1] It is a potent antifungal agent with broad activity against Candida and Aspergillus species.[4] Its mechanism of action is the non-competitive inhibition of the β-1,3-D-glucan synthase enzyme complex, which is absent in mammalian cells, contributing to its favorable safety profile.[1][2]

Comparative Proteomic Insights from Caspofungin Treatment

Studies on caspofungin-treated fungal cells have revealed a complex and dynamic proteomic response centered around mitigating cell wall damage. The key pathways and protein families affected are summarized below.

Key Affected Cellular Processes and Signaling Pathways

Treatment with echinocandins like caspofungin triggers a significant cell wall stress response. This involves the upregulation of proteins involved in cell wall remodeling and reinforcement, as well as general stress response pathways.

Below is a diagram illustrating the key signaling pathways activated in response to echinocandin-induced cell wall stress.

CellWallStressResponse cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glucan_Synthase β-1,3-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway Transcription_Factors Transcription Factors PKC_Pathway->Transcription_Factors HOG_Pathway->Transcription_Factors Calcineurin_Pathway->Transcription_Factors Stress_Response_Proteins Stress Response Proteins (HSPs) Chitin_Synthases Chitin Synthases Gene_Expression Upregulation of Cell Wall Genes Transcription_Factors->Gene_Expression Gene_Expression->Stress_Response_Proteins Gene_Expression->Chitin_Synthases

Caption: Echinocandin-induced cell wall stress signaling pathways.

Quantitative Proteomic Data from Caspofungin-Treated Aspergillus fumigatus

The following table summarizes the relative abundance changes of key proteins in a wild-type A. fumigatus strain treated with caspofungin, as identified through iTRAQ-based quantitative proteomics.[5]

Protein CategoryProtein NameSubcellular FractionFold Change (24h)Fold Change (48h)
Cell Wall/Membrane Hypothetical protein (AFUA_8G07100)Cell Wall/Plasma Membrane+5.28>+16
Stress Response Hsp98Cell Wall/Plasma Membrane--2.64
Sba1 (Hsp90 chaperone)Cell Wall/Plasma Membrane--2.30
Secreted Proteins Hypothetical proteinSecreted--
Stress response elementSecreted--

Note: A positive fold change indicates upregulation, while a negative fold change indicates downregulation. "-" indicates no significant change reported at that time point.

Experimental Protocols

To ensure the reproducibility and critical evaluation of proteomic studies, detailed methodologies are essential. The following sections outline a typical workflow for the comparative proteomic analysis of antifungal-treated fungal cells, based on protocols described in the literature.[5]

Fungal Culture and Antifungal Treatment
  • Strains and Media: Aspergillus fumigatus strains (e.g., a wild-type susceptible strain and a resistant mutant) are cultured in a suitable rich medium.

  • Antifungal Exposure: A sub-inhibitory concentration of the antifungal agent (e.g., caspofungin) is added to the cultures at a specific growth phase. Control cultures without the drug are grown in parallel.

  • Incubation and Harvest: Cultures are incubated for defined periods (e.g., 24 and 48 hours) before harvesting the fungal mycelia for protein extraction.

Subcellular Fractionation

To enhance the resolution of the proteomic analysis, fungal cells are fractionated to enrich for proteins from different subcellular compartments.[5]

ExperimentalWorkflow Start Fungal Culture (with/without this compound) Harvest Harvest Mycelia Start->Harvest Fractionation Subcellular Fractionation Harvest->Fractionation Protein_Extraction Protein Extraction Fractionation->Protein_Extraction Digestion Protein Digestion (Trypsin) Protein_Extraction->Digestion iTRAQ_Labeling iTRAQ Labeling Digestion->iTRAQ_Labeling LC_MSMS LC-MS/MS Analysis iTRAQ_Labeling->LC_MSMS Data_Analysis Data Analysis (Protein ID & Quantification) LC_MSMS->Data_Analysis End Biological Interpretation Data_Analysis->End

Caption: General experimental workflow for comparative proteomics.

Protein Extraction, Digestion, and iTRAQ Labeling
  • Protein Extraction: Proteins are extracted from each subcellular fraction using appropriate lysis buffers and protocols.

  • Protein Digestion: The extracted proteins are digested into smaller peptides, typically using the enzyme trypsin.

  • iTRAQ Labeling: The resulting peptide mixtures from control and treated samples are labeled with isobaric tags for relative and absolute quantitation (iTRAQ). This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Separation: The iTRAQ-labeled peptides are separated by liquid chromatography based on their physicochemical properties.

  • Mass Spectrometry: The separated peptides are then introduced into a tandem mass spectrometer for analysis. The instrument measures the mass-to-charge ratio of the peptides and their fragments.

Data Analysis
  • Protein Identification: The fragmentation patterns of the peptides are used to determine their amino acid sequences and identify the corresponding proteins by searching against a protein database.

  • Protein Quantification: The relative abundance of the iTRAQ reporter ions is used to quantify the changes in protein expression between the control and treated samples.

  • Bioinformatic Analysis: Differentially expressed proteins are subjected to bioinformatic analysis to identify enriched biological pathways and cellular processes.

Conclusion and Future Directions

While direct comparative proteomic data for this compound is currently lacking, the extensive research on caspofungin provides a strong foundation for understanding the cellular response to this class of antifungals. The primary response involves the activation of cell wall integrity and stress response pathways to counteract the damage induced by the inhibition of β-1,3-D-glucan synthesis.

Future research should prioritize conducting detailed, quantitative proteomic studies on this compound-treated fungal cells across various species. Such studies will be invaluable for:

  • Confirming the conserved and potentially unique proteomic responses to this compound compared to other echinocandins.

  • Identifying novel biomarkers for monitoring treatment efficacy and the emergence of resistance.

  • Uncovering new therapeutic targets that could be exploited in combination therapies to enhance the efficacy of this compound.

This guide will be updated as new data on the comparative proteomics of this compound becomes available in the public domain.

References

Safety Operating Guide

Proper Disposal Procedures for Anidulafungin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Anidulafungin, an echinocandin antifungal agent, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with general safety protocols.

Waste Identification and Hazard Assessment

This compound is not consistently classified as a hazardous chemical under all regulations. One Safety Data Sheet (SDS) indicates it is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard[1]. However, for transportation purposes, it has been classified as an "Environmentally Hazardous Substance, Solid, n.o.s (this compound)"[2]. Due to this ambiguity and its nature as a potent pharmaceutical compound, it is crucial to handle all this compound waste with caution and to consult local, state, and federal regulations to ensure full compliance.

Personal Protective Equipment (PPE)

When handling this compound powder, reconstituted solutions, or contaminated materials, personnel should wear appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety goggles or glasses are necessary to protect against splashes or airborne particles.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

Disposal of Unused or Expired this compound

Unused or expired this compound should be disposed of as pharmaceutical waste. The primary recommended method of disposal is incineration.

  • Incineration: Product may be burned in a licensed incinerator, preferably one equipped with an afterburner and scrubber[1]. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Licensed Disposal Company: Excess and expired materials should be offered to a licensed hazardous material disposal company for proper management[1].

Important: this compound waste must not be disposed of with household garbage and must not be allowed to enter the sewage system or any waterways[3].

Disposal of Contaminated Materials

All materials that have come into contact with this compound, such as vials, syringes, personal protective equipment (PPE), and spill cleanup materials, should be considered contaminated and disposed of accordingly.

  • Sharps: Needles and syringes should be disposed of in a designated puncture-proof sharps container.

  • Solid Waste: Contaminated lab supplies such as gloves, wipes, and empty vials should be collected in a clearly labeled waste container designated for pharmaceutical waste.

  • Packaging: Contaminated packaging should be disposed of in the same manner as the product itself[1]. Non-contaminated packaging can be recycled or disposed of as regular waste[3].

Spill Management

In the event of a spill, the following steps should be taken:

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Wear PPE: Ensure appropriate PPE is worn before beginning cleanup.

  • Contain the Spill: For powdered this compound, avoid generating dust. A damp cloth or a filtered vacuum cleaner should be used for cleanup[2]. For liquid spills, absorb the material with an inert absorbent.

  • Decontamination: The contaminated area should be cleaned with an appropriate decontaminant. One source suggests pouring a decontaminator on the remains in an open container and allowing it to react for several days[3]. However, specific effective decontaminants for this compound are not well-documented in the provided search results. General laboratory disinfectants with broad-spectrum activity may be considered.

  • Collect Waste: All cleanup materials should be collected in a sealed, appropriately labeled container for disposal as pharmaceutical waste.

Quantitative Data for Disposal
ParameterValueReference(s)
Incineration Temperature 850°C to 1200°C (1562°F to 2192°F)[4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste in a laboratory setting.

Anidulafungin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_spill Spill Response start Start: this compound Use in Lab ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Type of Waste? ppe->waste_type unused_product Unused/Expired This compound waste_type->unused_product Product contaminated_solids Contaminated Solids (Vials, Gloves, etc.) waste_type->contaminated_solids Solids sharps Contaminated Sharps (Needles, Syringes) waste_type->sharps Sharps pharm_waste_container Collect in Labeled Pharmaceutical Waste Container unused_product->pharm_waste_container contaminated_solids->pharm_waste_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container licensed_disposal Transfer to Licensed Hazardous Waste Disposal Company pharm_waste_container->licensed_disposal sharps_container->licensed_disposal incineration Final Disposal: Incineration (850°C - 1200°C) licensed_disposal->incineration spill_event Spill Event contain_spill Contain Spill & Avoid Dust Generation spill_event->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate collect_spill_waste Collect Spill Waste in Pharmaceutical Waste Container decontaminate->collect_spill_waste collect_spill_waste->licensed_disposal

Caption: this compound Disposal Workflow Diagram.

References

Comprehensive Safety Protocol: Handling Anidulafungin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Anidulafungin is an antifungal agent used in the treatment of various Candida infections.[1] For laboratory professionals, including researchers and scientists involved in drug development, adherence to strict safety protocols is paramount to mitigate risks associated with its handling. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal procedures, ensuring a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] Furthermore, it is suspected of causing harm to fertility or an unborn child.[3]

Hazard Category GHS Classification Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child[3]
Personal Protective Equipment (PPE) Requirements

The use of appropriate personal protective equipment is mandatory to prevent exposure. The level of PPE may vary depending on the specific task being performed.

Body Part Required PPE Specifications and Rationale
Hands Impervious glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice when handling potent compounds.[4][5]
Eyes/Face Safety goggles with side-shields or a face shieldProtects eyes from airborne particles and potential splashes.[2][6]
Body Impervious clothing, disposable gown, or lab coatProvides a barrier against skin contact.[2][6]
Respiratory Suitable respirator (e.g., N95 or N100)Required when handling the powder form to prevent inhalation of dust particles.[2][6] A full face-piece respirator may be necessary in case of vapors, gases, or liquid splashes.[6]
Occupational Exposure Limits

While some safety data sheets indicate no specific occupational exposure limit values for pure this compound[2][7], data for "this compound for Injection" provides some context for acceptable airborne concentrations of the mixture.

Jurisdiction Occupational Exposure Limit (TWA)
Estonia 1 mg/m³[4]
France 2 mg/m³[4]
Greece 2 mg/m³[4]
Hungary 2 mg/m³[4]
ACGIH Ceiling Threshold Limit: 2 mg/m³[4]

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for safety.

Step-by-Step Handling Procedures
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the unreconstituted vials in a refrigerator at 2°C – 8°C (36°F – 46°F).[8] Do not freeze.[1][8]

    • Keep the container tightly closed in a dry and well-ventilated area.[9]

  • Preparation (Weighing and Reconstitution) :

    • All handling of the powdered compound should be performed within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[5][9]

    • Handle the powder gently to prevent the formation of dust clouds.[5]

    • When dissolving, add the solvent to the powder slowly to prevent splashing.[5]

    • This compound for injection must be reconstituted with sterile water for injection and then diluted with either 0.9% sodium chloride or 5% glucose for infusion.[10]

  • Safe Handling and Use :

    • Avoid all direct contact with the skin, eyes, and clothing.[9][11]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Ensure adequate ventilation and use appropriate exhaust systems.[2][11]

    • Wash hands thoroughly after handling the compound.[2]

Emergency and Spill Management
  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.[4]

    • Wear full PPE, including respiratory protection, during cleanup.[2]

    • For dry spills, gently sweep or vacuum the material, avoiding dust generation. A damp cloth can also be used.[12]

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2]

    • Decontaminate the spill area and all equipment with alcohol.[2]

    • Collect all waste in a sealed, appropriately labeled container for disposal.[12]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[2][11]

    • Skin Contact : Wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes.[2][11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support.[2][11]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician.[2]

Disposal Plan
  • All waste, including empty containers and contaminated materials, must be handled as hazardous waste.

  • Dispose of all materials in accordance with local, state, and federal regulations.[2]

  • Do not allow the substance to enter drains, sewers, or waterways.[2][7]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound in a laboratory setting.

Anidulafungin_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Start: Receive this compound storage Store at 2-8°C start->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh reconstitute Reconstitute & Dilute weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill Occurs experiment->spill exposure Personnel Exposure experiment->exposure dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_workflow End wash_hands->end_workflow spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes spill_protocol->decontaminate first_aid->end_workflow

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.